molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1346377
CAS No.: 25957-65-7
M. Wt: 146.15 g/mol
InChI Key: IAMJYHYPXUQXGI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) is a versatile bicyclic heterocyclic building block, also known as 6-azaindole-3-carbaldehyde, of molecular formula C8H6N2O and molecular weight 146.15 g/mol . This compound is a privileged scaffold in medicinal chemistry and drug discovery, serving as a crucial synthetic intermediate for constructing more complex molecules. The presence of both an electron-rich pyrrole ring and an electron-deficient pyridine ring within the same fused system, along a reactive aldehyde group at the 3-position, makes it a valuable handle for diverse chemical transformations . The aldehyde functional group is amenable to numerous reactions, including condensations, oxidations, reductions, and nucleophilic additions, allowing researchers to efficiently create libraries of derivatives for biological screening. This compound is particularly valuable in the synthesis of pharmaceutical intermediates and ligands for various biological targets. It must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJYHYPXUQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649898
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-65-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Record name 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Foundational & Exploratory

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde basic properties

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide to 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The pyrrolopyridine nucleus, a bioisostere of indole, represents a privileged scaffold in medicinal chemistry. Among its isomers, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework has garnered significant attention for its role in the development of targeted therapeutics. The introduction of a formyl group at the C-3 position yields 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS No. 25957-65-7), a versatile synthetic intermediate. This aldehyde functionality serves as a critical chemical handle, enabling diverse synthetic elaborations to access complex molecules with significant pharmacological potential. This guide provides an in-depth examination of its synthesis, characterization, and strategic application in the development of novel therapeutics, particularly as a precursor to potent oncology agents.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate handling, storage, and reaction conditions.

PropertyValueReference(s)
CAS Number 25957-65-7[1]
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [2]
Synonyms 6-Azaindole-3-carboxaldehyde[1][3]
Appearance Solid (form may vary)
Predicted Boiling Point 383.2±22.0°C[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis: Electrophilic Formylation of the 6-Azaindole Core

The synthesis of this compound hinges on the principle of electrophilic aromatic substitution. The pyrrole moiety of the 6-azaindole system is electron-rich, making the C-3 position susceptible to attack by electrophiles. The classic Vilsmeier-Haack reaction is a premier method for such formylations, though related methods employing different electrophile sources achieve the same outcome.

Causality of the Synthetic Strategy

The choice of an electrophilic formylation strategy is dictated by the inherent electronic nature of the 1H-pyrrolo[2,3-c]pyridine scaffold. The nitrogen atom in the pyrrole ring donates electron density into the ring system, creating a nucleophilic character, particularly at the C-3 position. The Vilsmeier-Haack reaction, or similar formylation methods, generates a potent electrophile (the Vilsmeier reagent or a related species) that readily reacts at this activated position. This provides a highly regioselective and efficient route to the desired 3-formyl product.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Attack : The electron-rich C-3 position of the 1H-pyrrolo[2,3-c]pyridine attacks the Vilsmeier reagent.

  • Aromatization : The resulting intermediate eliminates a proton to restore the aromaticity of the pyrrole ring.

  • Hydrolysis : In the final workup step, the iminium salt is hydrolyzed by water to yield the final aldehyde product.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2-4: Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 1H-Pyrrolo[2,3-c]pyridine Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 1H-Pyrrolo[2,3-c]pyridine- 3-carbaldehyde Intermediate->Product + H₂O (Workup)

Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported procedure for the formylation of 6-azaindole.[1] This method utilizes 1,1-dichlorodimethyl ether and aluminum trichloride, which generates a highly electrophilic species analogous to the Vilsmeier reagent.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-Azaindole, CAS: 271-29-4)

  • 1,2-Dichloroethane (DCE)

  • Nitromethane

  • 1,1-Dichlorodimethyl ether

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Argon gas supply

Procedure:

  • Reaction Setup : To a solution of 6-azaindole (0.400 g, 3.386 mmol) in a solvent mixture of 1,2-dichloroethane (10 mL) and nitromethane (10 mL), cool the flask to 0°C in an ice bath.

  • Reagent Addition : Under an argon atmosphere, slowly add a pre-mixed solution of 1,1-dichlorodimethyl ether (1.544 mL, 16.92 mmol) and aluminum trichloride (1.500 g, 11.25 mmol) dropwise over 1 hour.

  • Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching : Upon completion, quench the reaction by the careful addition of water, followed by saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction : Extract the aqueous mixture with a 9:1 v/v solution of dichloromethane and ethanol (6 x 100 mL).

  • Workup : Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product (approx. 0.295 g, 60% yield) can often be used in subsequent steps without further purification.[1]

Synthesis_Workflow start Dissolve 6-Azaindole in DCE/Nitromethane cool Cool to 0°C start->cool add Add AlCl₃ and 1,1-Dichlorodimethyl Ether cool->add Under Argon react Reaction Monitored by TLC add->react quench Quench with H₂O and NaHCO₃ react->quench Upon Completion extract Extract with DCM/EtOH quench->extract workup Wash, Dry, and Concentrate extract->workup product Crude Product: 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde workup->product

Workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized aldehyde. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this validation.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • ESI/APCI(+) m/z : 147 ([M + H]⁺)[1]

  • ESI/APCI(-) m/z : 145 ([M - H]⁻)[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the protons in the molecule, confirming the regioselectivity of the formylation. The reported spectral data in DMSO-d₆ is as follows:

  • ¹H NMR (DMSO-d₆) δ (ppm) : 10.01 (1H, s), 8.88 (1H, s), 8.50 (1H, s), 8.33 (1H, d), 8.00 (1H, d).[1]

Interpretation of the ¹H NMR Spectrum:

  • 10.01 ppm (singlet, 1H) : This downfield signal is characteristic of the aldehyde proton (-CHO).

  • 8.88 ppm and 8.50 ppm (singlets, 1H each) : These signals correspond to protons on the pyridine and pyrrole rings, likely H4 and H2, respectively.

  • 8.33 ppm and 8.00 ppm (doublets, 1H each) : These signals represent the coupled protons on the pyridine ring, H7 and H5.

The spectrum confirms the successful introduction of the formyl group at the C-3 position, leaving the other ring protons intact.

Application in Drug Development: A Gateway to Microtubule Inhibitors

The true value of this compound lies in its utility as a synthetic precursor. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including:

  • Reductive amination to form substituted amines.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions (e.g., aldol, Knoevenagel) to form α,β-unsaturated systems.

A key documented application is its use in the preparation of α,β-unsaturated ketone derivatives, which have been investigated as microtubule inhibitors for cancer treatment.[1] Microtubules are critical components of the cellular cytoskeleton and play a vital role in cell division. Agents that disrupt microtubule dynamics are a cornerstone of modern chemotherapy. By serving as a starting point for these complex molecules, this compound provides a direct route to novel and potent anti-cancer agents. The broader pyrrolopyridine scaffold is also prevalent in inhibitors targeting other key proteins in oncology and immunology, such as Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs).[4]

Conclusion

This compound is more than a simple heterocyclic aldehyde; it is a strategic building block for modern drug discovery. Its efficient and regioselective synthesis, enabled by the principles of electrophilic aromatic substitution, provides reliable access to this key intermediate. The aldehyde functionality offers a versatile platform for the construction of complex molecular architectures, most notably demonstrated by its role as a precursor to microtubule-targeting agents. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging the full therapeutic potential of the 6-azaindole scaffold.

References

  • Shaikh, A. et al. A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Mexican Chemical Society. (2018). Available from: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Available from: [Link]

  • This compound 97%. Acmec Biochemical. Available from: [Link]

  • Castillo, J. C. et al. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega. (2019). Available from: [Link]

  • Voloshchuk, V. V. & Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal. (2024). Available from: [Link]

  • Wang, C. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Available from: [Link]

  • Hilmy, K. M. H. et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. (2023). Available from: [Link]

  • Wang, C. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. (2024). Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. Available from: [Link]

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  • Castillo, J. C. et al. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Semantic Scholar. (2019). Available from: [Link]

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In-Depth Technical Guide: 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical structure, synthesis, and applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Core Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring. This scaffold is an isomer of purine, a key component of nucleic acids, which contributes to its ability to interact with biological targets. The defining feature of this molecule is the aldehyde group (-CHO) at the 3-position of the pyrrolo[2,3-c]pyridine core.

Key Structural Attributes:

  • Pyrrolopyridine Scaffold: The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic environment that influences the molecule's reactivity and biological activity.

  • Aldehyde Functionality: The aldehyde group is a versatile chemical handle, enabling a wide range of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures, making it a valuable intermediate in synthetic chemistry.

A summary of its key chemical properties is presented in the table below.

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 4649-09-6[1]

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic compounds, including the 1H-pyrrolo[2,3-c]pyridine scaffold.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Vilsmeier-Haack Reaction: A Step-by-Step Protocol

This protocol outlines the general procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Workflow:

Figure 1: Vilsmeier-Haack Synthesis Workflow.

Detailed Steps:

  • Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to chilled N,N-dimethylformamide.

  • Reaction: The starting material, 1H-pyrrolo[2,3-c]pyridine, is dissolved in an appropriate solvent and cooled. The Vilsmeier reagent is then added dropwise. The reaction mixture is stirred, typically allowing it to warm to room temperature, until the reaction is complete.

  • Work-up: The reaction is quenched by the addition of an aqueous base, such as sodium hydroxide or potassium carbonate, to hydrolyze the intermediate iminium salt and neutralize the acidic components.

  • Isolation and Purification: The product is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield pure this compound.

Rationale for Method Selection:

The Vilsmeier-Haack reaction is favored due to its high efficiency, use of readily available and inexpensive reagents, and its applicability to a wide range of electron-rich heterocyclic substrates.[3][5] The reaction conditions are generally mild, which helps to prevent the degradation of sensitive functional groups.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-c]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. The aldehyde functionality at the 3-position provides a convenient starting point for the synthesis of diverse libraries of compounds for biological screening.

A Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrrolopyridine core can mimic the adenine moiety of ATP, the natural substrate for kinases, enabling compounds containing this scaffold to act as competitive inhibitors.

The aldehyde group of this compound can be readily converted to other functional groups, such as amines, amides, and various heterocyclic rings, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for specific kinase targets.[6][7][8][9][10][11][12][13]

Signaling Pathway Modulation

The development of potent and selective kinase inhibitors from the 1H-pyrrolo[2,3-c]pyridine scaffold has led to the modulation of various signaling pathways implicated in disease. For example, derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are crucial for cytokine signaling in the immune system.[9][12]

cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibition by Pyrrolopyridine Derivative Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-c]pyridine Derivative Inhibitor->JAK Inhibition

Figure 2: Inhibition of the JAK-STAT Pathway.

Broader Therapeutic Potential

Beyond kinase inhibition, derivatives of 1H-pyrrolo[2,3-c]pyridine have shown potential in other therapeutic areas. For instance, they have been explored as inhibitors of phosphodiesterase 4B (PDE4B) and as colchicine-binding site inhibitors with anticancer properties.[10][14][15]

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent inhibitors of various biological targets, particularly protein kinases, underscores its significance for the development of novel therapeutics to address a wide range of diseases.

References

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  • Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
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  • Tasneem, et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024.
  • Yang, W., et al. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2021.
  • Yang, W., et al. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.
  • Collins, I., et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. 2013.
  • Nakajima, Y., et al. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. 2015.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. 2024.
  • Artola, M., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. 2022.
  • Li, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2020.
  • Nakajima, Y., et al. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. 2015.
  • Radi, M., et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. 2017.
  • Eldehna, W. M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie. 2018.

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An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and its significant role in the development of novel therapeutics, particularly in the realm of kinase and microtubule inhibitors.

Introduction: The Significance of the 6-Azaindole Scaffold

1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged scaffold in drug discovery. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisostere of indole, a motif present in numerous biologically active compounds. The introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, influencing solubility, metabolic stability, and receptor binding interactions. The 3-carbaldehyde derivative of this scaffold is a particularly versatile intermediate, enabling a wide array of chemical transformations for the synthesis of diverse compound libraries.

Nomenclature and Physicochemical Properties

The compound of focus is systematically named This compound according to IUPAC nomenclature. It is also widely referred to by its synonym, 6-Azaindole-3-carboxaldehyde .

PropertyValueSource
IUPAC Name This compoundInternal
Synonym 6-Azaindole-3-carboxaldehydeInternal
CAS Number 25957-65-7Internal
Molecular Formula C₈H₆N₂OInternal
Molecular Weight 146.15 g/mol Internal
Appearance Typically a solidInternal
Solubility Soluble in polar organic solvents like DMSO and DMFInternal

Synthesis of this compound

The most efficient and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of a suitable precursor. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Retrosynthetic Analysis and Key Strategy

The synthetic strategy hinges on the formation of the pyrrole ring fused to a pre-existing pyridine core. A particularly effective approach involves the cyclization of a substituted aminopyridine. The Vilsmeier-Haack reaction on a 3-amino-4-methylpyridine derivative provides a direct and scalable route to the target aldehyde.[1][2]

Retrosynthesis Target This compound Precursor 3-Amino-4-methylpyridine Target->Precursor Vilsmeier-Haack Formylation

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from the efficient method described by Ivonin et al.[1][2]

Materials:

  • 3-Amino-4-methylpyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 molar equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.3 molar equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 15-20 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Aminopyridine: To the freshly prepared Vilsmeier reagent, add the starting material, 3-amino-4-methylpyridine (1 molar equivalent). The reaction mixture is then stirred at room temperature for 48 hours.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the formed precipitate is filtered and washed with acetonitrile. The solid is then dissolved in water and the solution is basified to a pH of approximately 10 with a saturated solution of potassium carbonate.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Synthesis_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Aminopyridine 3-Amino-4-methylpyridine Aminopyridine->ReactionMix Quenching Aqueous Work-up & Extraction ReactionMix->Quenching Purification Column Chromatography Quenching->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following data are representative of the expected spectroscopic features.

Technique Expected Features
¹H NMR δ (ppm) in DMSO-d₆: ~12.5 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.8 (s, 1H, H2), 8.5 (s, 1H, H4), 8.3 (d, 1H, H5), 8.0 (d, 1H, H7).
¹³C NMR δ (ppm) in DMSO-d₆: ~185.0 (CHO), ~148.0 (C7a), ~145.0 (C4), ~138.0 (C2), ~130.0 (C5), ~120.0 (C3a), ~118.0 (C7), ~115.0 (C3).
IR (KBr) ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1650-1670 (C=O stretch, aldehyde), ~1580-1620 (C=C and C=N stretches).
Mass Spec (ESI) m/z: [M+H]⁺ = 147.05

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C3 position of the 6-azaindole scaffold is a versatile handle for a variety of chemical transformations, making it a valuable building block for generating diverse molecular architectures.

Key Downstream Reactions

The electron-deficient nature of the pyridine ring can influence the reactivity of the aldehyde group. Key transformations include:

  • Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine by reaction with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a cornerstone reaction for introducing diverse side chains.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a route to extend the carbon skeleton with a double bond of controlled stereochemistry.[3][4][5]

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst (e.g., piperidine) yields α,β-unsaturated products, which are valuable Michael acceptors.[6][7][8]

Reactivity Aldehyde This compound Amine Substituted Amine Aldehyde->Amine Reductive Amination Alkene Substituted Alkene Aldehyde->Alkene Wittig Reaction Unsaturated α,β-Unsaturated Product Aldehyde->Unsaturated Knoevenagel Condensation

Caption: Key downstream reactions of this compound.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives have emerged as critical components in the design of numerous therapeutic agents, particularly in oncology and immunology.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been explored as inhibitors of various kinases, including:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Pyrrolopyridine derivatives have shown promise as potent and selective JAK inhibitors.[2][9][10][11][12]

JAK-STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

Microtubule Assembly Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a validated strategy in cancer chemotherapy. Certain derivatives of 1H-pyrrolo[2,3-c]pyridine have been investigated as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[13] These compounds often bind to the colchicine binding site on β-tubulin.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide medicinal chemists with a powerful tool for the construction of novel, biologically active molecules. The demonstrated success of the 6-azaindole scaffold in developing potent kinase and microtubule inhibitors underscores its importance and ensures its continued relevance in the pursuit of new therapies for a range of diseases.

References

  • Nakajima, Y., et al. (2015).
  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ScienceDirect.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.).
  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Hopkins, C. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Organic Chemistry Portal. (n.d.).
  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. University of Wisconsin-Madison.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • ResearchGate. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
  • Sciencemadness.org. (n.d.).
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.
  • ResearchGate. (n.d.). Microtubulin Assembly Inhibitors (Pyridines).
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • The Royal Society of Chemistry. (n.d.). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor.

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A Technical Guide to 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the discovery of novel therapeutics. The 1H-pyrrolo[2,3-c]pyridine core, often referred to as 6-azaindole, represents a "privileged" heterocyclic structure. Its significance lies in its role as a bioisostere of indole, a ubiquitous moiety in biologically active natural products and pharmaceuticals. The introduction of a nitrogen atom into the indole six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, offering chemists a powerful tool to fine-tune drug-like properties.

This guide focuses on a key derivative of this scaffold: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . The introduction of a reactive aldehyde group at the C3-position transforms the otherwise stable azaindole core into a versatile synthetic intermediate. This document serves as a technical resource, providing an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its applications as a foundational building block in contemporary drug discovery.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a stable, solid compound under standard laboratory conditions, whose identity is defined by the precise arrangement of its atoms and their corresponding molecular weight.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1][2][3][4]
IUPAC Name This compound
CAS Number 25957-65-7[1]
Physical Form Solid[3]
Purity (Typical) ≥98%[1]

Synthesis and Purification

The most direct and widely adopted method for the introduction of a formyl (-CHO) group onto an electron-rich heterocyclic ring, such as 6-azaindole, is the Vilsmeier-Haack reaction . This reaction is prized for its reliability and use of readily available, inexpensive reagents.

Synthetic Rationale and Mechanism

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) in situ from phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). DMF serves as both the solvent and the carbon source for the aldehyde. The electron-rich pyrrole ring of the 6-azaindole substrate then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. This choice of methodology is superior to harsher methods that could lead to degradation of the sensitive bicyclic system.

G start 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) reagents 1. POCl₃, DMF 2. H₂O, NaOH (workup) start->reagents Vilsmeier-Haack Reaction product This compound reagents->product Hydrolysis purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product >98% purification->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10-15 mL per gram of substrate)

  • Phosphoryl chloride (POCl₃) (1.2 - 1.5 eq)

  • Ice, deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF and cool the resulting solution to 0 °C in an ice-water bath. Causality: Low temperature is crucial to control the exothermic reaction upon addition of POCl₃ and to prevent side reactions.

  • Vilsmeier Reagent Formation & Reaction: Slowly add POCl₃ (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a beaker of crushed ice with vigorous stirring. Trustworthiness: This step must be performed slowly and in a well-ventilated fume hood, as the hydrolysis of excess POCl₃ is highly exothermic and releases HCl gas.

  • Hydrolysis and Neutralization: Basify the aqueous mixture by the slow addition of 2M NaOH solution until the pH is approximately 8-9. This step facilitates the hydrolysis of the iminium intermediate to the aldehyde and neutralizes the acidic medium. A precipitate of the product may form at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the title compound as a pure solid.

Spectroscopic Characterization (Self-Validation)

Confirmation of the product's identity and purity is non-negotiable. The following spectroscopic signatures are expected for this compound and serve to validate the outcome of the synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most diagnostic signal is the aldehyde proton, which is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5-10.5 ppm. A broad singlet corresponding to the pyrrole N-H proton will also be present, along with distinct aromatic protons for the bicyclic ring system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a peak for the aldehyde carbonyl carbon at approximately δ 180-190 ppm. Other aromatic carbons will appear in the δ 110-150 ppm range.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent in the region of 1670-1700 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum should show a clear molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 146.15. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₈H₆N₂O.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from the synthetic versatility of the aldehyde functional group, which serves as a gateway to a multitude of more complex derivatives. The pyrrolopyridine scaffold itself is a key component in numerous kinase inhibitors and other targeted therapies.[5][6]

Key Synthetic Transformations and Their Therapeutic Relevance:

  • Reductive Amination: The reaction of the aldehyde with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) is one of the most powerful methods for generating diverse amine libraries. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR) by introducing various substituents to probe interactions with biological targets.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, allowing for carbon-carbon bond formation and the extension of the molecular framework, which can be crucial for accessing different regions of a protein's binding pocket.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) to form α,β-unsaturated systems, which are themselves valuable intermediates or pharmacophores.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to another set of functional groups for further derivatization.

Derivatives of related pyrrolopyridine scaffolds have shown potent activity as inhibitors of Janus kinase 3 (JAK3) for immunomodulation, fibroblast growth factor receptors (FGFR) in oncology, and acetyl-CoA carboxylase (ACC) for metabolic diseases.[5][6][7] The aldehyde provides a direct handle to synthesize analogs of these advanced therapeutic agents.

G aldehyde 1H-pyrrolo[2,3-c]pyridine -3-carbaldehyde reductive_amination Reductive Amination (R₂NH, [H]) aldehyde->reductive_amination wittig Wittig / HWE Reaction aldehyde->wittig oxidation Oxidation ([O]) aldehyde->oxidation condensation Condensation (e.g., Knoevenagel) aldehyde->condensation amines Substituted Amines reductive_amination->amines Diverse Libraries for SAR alkenes Alkenes / Stilbenes wittig->alkenes Scaffold Extension acids Carboxylic Acids oxidation->acids Bioisosteric Replacement enones α,β-Unsaturated Systems condensation->enones Pharmacophore Construction

Caption: Synthetic utility of the aldehyde as a gateway to diverse chemical classes.

Conclusion

This compound is more than a simple chemical; it is a high-value, enabling tool for researchers in organic synthesis and drug discovery. With a molecular weight of 146.15 g/mol , this compound combines the desirable biological properties of the 6-azaindole scaffold with the exceptional synthetic flexibility of an aldehyde functional group. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its potential for conversion into a vast array of complex derivatives, solidifies its role as a critical building block for the development of next-generation targeted therapeutics.

References

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812. PubChem. [Link]

  • 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | C8H6N2O | CID 14644283. PubChem. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) data for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key heterocyclic scaffold of interest in medicinal chemistry. The structure of this guide is designed to offer not just raw data, but a deeper understanding of the underlying principles and practical considerations for researchers working with this and related molecules.

Introduction: The Significance of this compound

1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, and its derivatives are crucial building blocks in the development of novel therapeutics. The fusion of a pyridine ring and a pyrrole ring creates a unique electronic architecture that allows for diverse biological activities. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate in drug discovery programs.

Accurate structural elucidation is paramount in chemical synthesis and drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral data of this compound, offering insights into the rationale behind chemical shift assignments and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H1 (NH)12.0 - 12.5br s-The acidic proton of the pyrrole nitrogen is typically found at a very downfield chemical shift and often appears as a broad singlet due to quadrupole broadening and exchange.
H3 (CHO)9.9 - 10.1s-Aldehydic protons are highly deshielded and appear as a sharp singlet in the far downfield region of the spectrum.
H28.3 - 8.5s-This proton is adjacent to the electron-withdrawing aldehyde group and the pyrrole nitrogen, leading to a significant downfield shift. It is expected to be a singlet due to the absence of adjacent protons.
H48.6 - 8.8d~5.0Located on the pyridine ring, this proton is alpha to the ring nitrogen, resulting in a downfield shift. It will appear as a doublet due to coupling with H5.
H57.2 - 7.4dd~5.0, ~8.0This proton is coupled to both H4 and H7, resulting in a doublet of doublets.
H78.1 - 8.3d~8.0Situated on the pyridine ring, this proton is coupled to H5 and will appear as a doublet.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3a125 - 128This is the bridgehead carbon atom connecting the two rings.
C7a145 - 148The other bridgehead carbon, influenced by the adjacent pyridine nitrogen.
C2135 - 138Attached to the electron-withdrawing aldehyde group, this carbon will be deshielded.
C3185 - 190The carbonyl carbon of the aldehyde group, appearing at a characteristic downfield chemical shift.
C4148 - 152Alpha to the pyridine nitrogen, this carbon is significantly deshielded.
C5118 - 122A typical chemical shift for a carbon in the pyridine ring at this position.
C6130 - 133This carbon is part of the pyridine ring.
C7115 - 118Located on the pyridine ring, its chemical shift is influenced by the fused pyrrole ring.

Structural Insights from NMR Data

The predicted NMR data provides a detailed fingerprint of the this compound molecule. The distinct chemical shifts of the aromatic protons allow for the complete assignment of the substitution pattern on the bicyclic core. The coupling constants are particularly informative, revealing the connectivity between adjacent protons. For instance, the doublet of doublets observed for H5 unequivocally confirms its position between H4 and H7 in the pyridine ring.

The following diagram illustrates the molecular structure and the numbering convention used for the NMR assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which should ensure good solubility of the analyte. It also has a high boiling point, which is advantageous for variable temperature studies if required. Other common NMR solvents like deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but may result in different chemical shifts.[1][2]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. A small amount can be added directly to the sample.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2 seconds to ensure good resolution.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

The following diagram outlines the general workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Solvent (e.g., DMSO-d6) Weigh Weigh Compound (5-10 mg) Solvent->Weigh Dissolve Dissolve in Solvent (0.6-0.7 mL) Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Spectrometer Setup Spectrometer (400/500 MHz) Standard->Spectrometer Transfer Sample H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq Apodization Apodization H1_Acq->Apodization C13_Acq->Apodization FT Fourier Transform Apodization->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (TMS) Phase->Reference Integration Integration Reference->Integration Peak_Picking Peak Picking Integration->Peak_Picking Assignment Structural Assignment Peak_Picking->Assignment

Figure 2: General workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR data for this compound. The detailed analysis of expected chemical shifts and coupling constants, coupled with a robust experimental protocol, serves as a valuable resource for researchers in the field. By understanding the nuances of the NMR spectrum, scientists can confidently verify the structure of this important synthetic intermediate, paving the way for the development of novel and impactful pharmaceuticals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for innovation. 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3] This guide provides an in-depth technical analysis of its derivative, 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde , a molecule with the chemical formula C₈H₆N₂O and a monoisotopic mass of 146.0480 Da.[4]

We will dissect the analysis of this compound through the integrated application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, focusing instead on the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. For a molecule like this compound, NMR confirms the identity and position of each proton and carbon, validating the substitution pattern on the bicyclic core.

Causality in Experimental Design: The choice of a deuterated solvent is critical. While CDCl₃ is common, aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often superior for azaindole derivatives.[5] This is because DMSO-d₆ readily solubilizes the compound and, being a hydrogen bond acceptor, it slows the exchange rate of the pyrrole N-H proton, allowing this signal to be observed as a distinct, often broad, resonance.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a definitive fingerprint of the molecule. The aldehyde proton (-CHO) is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond, causing it to appear far downfield. The protons on the aromatic rings are influenced by the electron-withdrawing nitrogen atom in the pyridine ring and the aldehyde group, leading to predictable chemical shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Rationale
H-aldehyde 9.9 - 10.1 s - Highly deshielded by C=O group.[6]
N-H (Pyrrole) 11.5 - 12.5 br s - Labile proton, broadened by exchange, downfield due to aromaticity.
H2 8.3 - 8.5 s ~1-2 Hz (long-range) Deshielded by adjacent aldehyde and located on electron-deficient pyrrole ring.
H7 8.6 - 8.8 s - Adjacent to pyridine nitrogen (N6), strongly deshielded.
H4 8.2 - 8.4 d ~5-6 Hz Ortho-coupled to H5, deshielded by pyridine nitrogen.

| H5 | 7.2 - 7.4 | d | ~5-6 Hz | Ortho-coupled to H4. |

Note: Chemical shifts are predictive and based on data from analogous indole-3-carboxaldehydes and azaindole systems.[6][7][8]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing above 180 ppm.[9] The presence of eight distinct signals would confirm the proposed molecular structure.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Aldehyde) 184 - 186 Carbonyl carbon, highly deshielded.[9]
C7a 148 - 150 Bridgehead carbon adjacent to pyridine nitrogen.
C4 145 - 147 Deshielded by adjacent pyridine nitrogen.
C2 138 - 140 Pyrrole carbon deshielded by aldehyde group.
C7 130 - 132 Aromatic carbon.
C3a 125 - 127 Bridgehead carbon.
C5 118 - 120 Aromatic carbon.

| C3 | 115 - 117 | Point of attachment for the aldehyde group. |

Note: Shifts are based on typical values for substituted azaindoles and aromatic aldehydes.[6][10][11]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used for referencing.[12]

  • Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For unambiguous assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For our target compound, IR analysis serves as a crucial validation step, confirming the presence of the N-H, C-H, and, most importantly, the aldehyde C=O functionalities.

Expertise & Causality: The position of the carbonyl (C=O) stretching frequency is highly diagnostic. In a simple aliphatic aldehyde, this band appears around 1730 cm⁻¹. However, because the aldehyde in our molecule is conjugated with the electron-rich pyrrolopyridine aromatic system, electron delocalization weakens the C=O double bond. This causes the absorption to shift to a lower wavenumber, typically around 1685-1705 cm⁻¹.[9][13] This predictable shift provides strong evidence for the aldehyde's position at C3.

Interpretation of Key Absorption Bands

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
3200 - 3400 N-H Stretch (Pyrrole) Moderate, Broad Confirms the presence of the pyrrole N-H group.[14]
3000 - 3100 Aromatic C-H Stretch Weak-Moderate Indicates the presence of the aromatic bicyclic system.[15]
2700 - 2860 Aldehyde C-H Stretch Weak-Moderate Two distinct peaks, with the one near 2720 cm⁻¹ being highly diagnostic for an aldehyde.[13][16]
1680 - 1700 C=O Stretch (Aldehyde) Strong, Sharp Confirms the carbonyl group. The lower frequency indicates conjugation with the aromatic ring system.[17]

| 1550 - 1620 | C=C & C=N Stretch | Moderate | Aromatic ring skeletal vibrations.[18] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after analysis.

Key Functional Groups and IR Regions

Caption: Correlation of functional groups to IR spectral regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. Using high-resolution mass spectrometry (HRMS), the exact mass can be measured, providing a powerful confirmation of the molecular formula C₈H₆N₂O.

Expertise & Causality: The choice of ionization method impacts the resulting spectrum. Electron Ionization (EI) is a high-energy technique that provides a reproducible fragmentation pattern, often considered a "fingerprint" for a given molecule.[19][20] Due to the stable, aromatic nature of the pyrrolopyridine core, a strong molecular ion (M⁺˙) peak is expected.[21] Softer techniques like Electrospray Ionization (ESI) typically yield the protonated molecule ([M+H]⁺) with minimal fragmentation, which is ideal for confirming molecular weight.[6]

Fragmentation Analysis (Electron Ionization)

The molecular ion (M⁺˙) for C₈H₆N₂O has an m/z of 146. Fragmentation provides structural clues. The most common fragmentations for aromatic aldehydes involve the loss of a hydrogen radical or the entire formyl group.[21][22]

Table 4: Predicted Key Ions in EI-MS

m/z Proposed Ion Formula Significance
146 [M]⁺˙ (Molecular Ion) [C₈H₆N₂O]⁺˙ Confirms the molecular weight. Expected to be a prominent peak.
145 [M-H]⁺ [C₈H₅N₂O]⁺ Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[22]
118 [M-CO]⁺˙ [C₇H₆N₂]⁺˙ Loss of a neutral carbon monoxide molecule. This ion corresponds to the 6-azaindole core.[21]
117 [M-CHO]⁺ [C₇H₅N₂]⁺ Loss of the formyl radical (•CHO), a key fragmentation pathway.

| 91 | [C₆H₅N]⁺˙ | [C₆H₅N]⁺˙ | Further fragmentation, possibly from loss of HCN from the [M-CO]⁺˙ ion. |

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an exact mass measurement.

  • Formula Confirmation: Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical value for C₈H₆N₂OH (the protonated form).

Plausible MS Fragmentation Pathway

G M [M]⁺˙ m/z = 146 M_H [M-H]⁺ m/z = 145 M->M_H - •H M_CO [M-CO]⁺˙ m/z = 118 M->M_CO - CO M_CHO [M-CHO]⁺ m/z = 117 M->M_CHO - •CHO Fragment Further Fragments e.g., m/z = 91 M_CO->Fragment - HCN

Caption: A simplified EI-MS fragmentation pathway for the title compound.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS provides a self-validating system for the complete and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle.

Table 5: Consolidated Spectroscopic Data

Technique Feature Characteristic Value/Observation
¹H NMR Aldehyde Proton ~9.9 - 10.1 ppm (singlet)
Pyrrole N-H ~11.5 - 12.5 ppm (broad singlet)
¹³C NMR Carbonyl Carbon ~184 - 186 ppm
IR Spec. C=O Stretch ~1680 - 1700 cm⁻¹ (strong)
Aldehyde C-H Stretch ~2720 cm⁻¹ and ~2820 cm⁻¹ (weak/moderate)
N-H Stretch ~3200 - 3400 cm⁻¹ (broad)

| HRMS (ESI) | [M+H]⁺ | m/z 147.0553 (Theoretical for C₈H₇N₂O⁺) |

Conclusion

The rigorous application of modern spectroscopic techniques, guided by a deep understanding of chemical principles, allows for the confident structural determination of complex organic molecules like this compound. The data and protocols presented in this guide provide a comprehensive framework for researchers to validate its synthesis and purity, paving the way for its use in drug discovery and development.

References

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  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino.... Retrieved from [Link]

  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Photophysical Properties of 6-Azaindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • MDPI. (2021, March 30). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-azaindole (C7H6N2). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

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  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Pathways, Mechanisms, and Practical Applications

Abstract

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a heterocyclic scaffold of paramount importance in contemporary medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, including kinase inhibitors and antiviral agents.[1] Notably, the 3-formyl derivative, this compound, serves as a critical and versatile building block for the elaboration of more complex, biologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, with a focus on the Vilsmeier-Haack formylation. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Strategic Importance in Drug Discovery

The 6-azaindole core is a privileged scaffold in pharmaceutical development. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability. This has led to its incorporation into numerous promising drug candidates and even FDA-approved medicines like the HIV entry inhibitor, Fostemsavir.[2] The title compound, this compound, is particularly valuable as the aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The Vilsmeier-Haack Reaction: The Cornerstone of Synthesis

The most robust and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction allows for the direct formylation of electron-rich aromatic and heteroaromatic compounds.[4]

The Underlying Mechanism

The causality of the Vilsmeier-Haack reaction hinges on the in-situ generation of a potent electrophile, the chloroiminium ion, commonly referred to as the Vilsmeier reagent.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). The lone pair of electrons on the DMF's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The 6-azaindole core, specifically the pyrrole ring, is sufficiently electron-rich to act as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position is the preferred site of attack due to the higher electron density compared to the C2 position, a directing effect of the pyrrole nitrogen.

  • Hydrolysis: The resulting iminium salt intermediate is stable until a subsequent aqueous workup. The addition of water and subsequent hydrolysis readily converts the iminium moiety into the desired aldehyde.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Azaindole 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Iminium_Salt Iminium Salt Intermediate Azaindole->Iminium_Salt + Vilsmeier Reagent H2O H₂O (Water) Final_Product 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde Iminium_Salt->Final_Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway for formylating 6-azaindole.

Synthetic Pathways and Experimental Protocols

Two primary, field-validated pathways utilizing the Vilsmeier-Haack reaction are presented below. The choice of pathway often depends on the availability and cost of the starting materials.

Pathway A: Direct Formylation of 1H-pyrrolo[2,3-c]pyridine

This is the most direct approach, assuming the availability of the parent 6-azaindole heterocycle. Recent optimizations have significantly improved the yield of this transformation, making it a highly viable option.[2]

Pathway_A Pathway A: Direct Formylation Start 1H-pyrrolo[2,3-c]pyridine Reagents 1. POCl₃, DMF 2. Aqueous Workup Product This compound Start->Product Vilsmeier-Haack Formylation Reagents->Product

Caption: Workflow for the direct formylation of 6-azaindole.

Experimental Protocol: Optimized Direct Formylation [2]

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30-60 minutes until a clear solution or a crystalline solid (the Vilsmeier reagent) is formed.

  • Reaction: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable solvent such as DMF or a chlorinated solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached. The product often precipitates as a solid.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

ParameterConditionRationale
Starting Material 1H-pyrrolo[2,3-c]pyridineThe electron-rich 6-azaindole core.
Reagents POCl₃ / DMFStandard, cost-effective reagents for generating the Vilsmeier reagent.
Temperature 0 °C (addition), 60-80 °C (reaction)Initial cooling controls the exothermic formation of the Vilsmeier reagent; heating drives the electrophilic substitution to completion.
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion, verifiable by TLC.
Work-up Ice quench, basificationHydrolyzes the intermediate iminium salt and neutralizes the acidic medium.
Typical Yield ~62% (optimized)[2]Demonstrates an efficient conversion.
Pathway B: Synthesis from 3-Amino-4-methylpyridine

Pathway_B Pathway B: From 3-Amino-4-methylpyridine Start 3-Amino-4-methylpyridine Step1 [4+1] Cyclization (e.g., with TFAA) Start->Step1 Intermediate Substituted 1H-pyrrolo[2,3-c]pyridine Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product

Sources

Discovery of 1H-pyrrolo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of 1H-pyrrolo[2,3-c]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for indole have led to its incorporation into a variety of clinically significant molecules. This guide provides an in-depth analysis of the discovery of 6-azaindole derivatives, focusing on strategic synthetic methodologies and their application in developing potent therapeutic agents. We will explore the rationale behind key synthetic transformations, present detailed experimental protocols, and examine structure-activity relationships (SAR) through a relevant case study, offering field-proven insights for drug development professionals.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Core of Therapeutic Significance

The fusion of a pyridine ring with a pyrrole ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. Among the various isomers, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) system has garnered significant attention from the pharmaceutical industry. This scaffold is a key component in several therapeutic agents, demonstrating its versatility as a pharmacophore.[1]

A notable example is Fostemsavir , an FDA-approved HIV entry inhibitor, which features the 6-azaindole core.[2] Furthermore, derivatives of this scaffold have shown promise in treating inflammatory and autoimmune diseases by inhibiting signaling through Toll-like receptors.[2] The therapeutic potential extends to areas like oncology, with derivatives being investigated as kinase inhibitors and potent anticancer agents that disrupt tubulin microtubule dynamics.[2][3] In gastroenterology, 6-azaindole derivatives have been developed as potassium-competitive acid blockers (P-CABs) for treating reflux esophagitis, with some candidates advancing to clinical trials.[2][4] This broad range of biological activity underscores the importance of efficient and versatile synthetic routes to access novel derivatives of this scaffold.[1]

Strategic Synthesis of the 6-Azaindole Core

The construction of the 6-azaindole ring system has been a persistent challenge for synthetic chemists. While classical methods for indole synthesis like the Fischer and Madelung cyclizations are known, their application to azaindoles is often inefficient.[5] This has spurred the development of more robust and modern synthetic strategies.

The Electrophilic [4+1] Cyclization Approach: A Metal-Free Strategy

A significant advancement in 6-azaindole synthesis involves the formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines. This method provides a metal-free, one-pot, and scalable route to highly functionalized 6-azaindoles, which is highly attractive for industrial applications.[2]

Causality and Mechanistic Insight: This reaction proceeds under mildly acidic conditions, which is a key advantage as it avoids the use of strong organolithium bases typically required to activate the methyl group in other methods.[2] The reaction between a 3-amino-4-methylpyridine and an acylating agent like trifluoroacetic anhydride (TFAA) is particularly effective. Mechanistic studies, including "cross"-experiments, have revealed that the substituents at the 2 and 3 positions of the final 6-azaindole core originate from the "external" acyl donor (TFAA), not from a pre-acylated aminopyridine intermediate.[2] The process involves the formation of a C-nucleophilic methylidene derivative in a pyridine medium, which is then bis-trifluoroacetylated by TFAA. This intermediate subsequently undergoes cyclization to form the azaindole ring system.[2]

Experimental Protocol: One-Pot Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

This protocol is adapted from a reported scalable, metal-free synthesis.[2]

Materials:

  • 3-Amino-4-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (2.0 eq).

  • Slowly add trifluoroacetic anhydride (TFAA, 3.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Diagram of the [4+1] Cyclization Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-amino-4-methylpyridine in anhydrous DCM add_pyr Add anhydrous pyridine at 0 °C start->add_pyr add_tfaa Add TFAA dropwise at 0 °C add_pyr->add_tfaa reflux Warm to RT, then reflux (40 °C) for 12-18h add_tfaa->reflux quench Cool and quench with aq. NaHCO₃ reflux->quench extract Extract with DCM quench->extract dry Dry, filter, and concentrate extract->dry purify Purify via column chromatography dry->purify product Pure 2,3-substituted-6-azaindole purify->product

Caption: Workflow for the one-pot synthesis of 6-azaindoles.

Transition-Metal Catalyzed Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the 6-azaindole skeleton, offering access to a wide range of substituted derivatives.

  • Sonogashira Coupling: This method typically involves the coupling of a terminal alkyne with a suitably functionalized pyridine, such as 4-tert-butoxycarbonylamino-3-iodopyridine. The resulting intermediate undergoes a subsequent cyclization step to form the pyrrole ring.[6][7] The choice of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the C-C bond formation.

  • Suzuki-Miyaura Coupling: An efficient two-step route involves the Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to yield the azaindole core.[7] This protecting-group-free approach is advantageous for its operational simplicity.

Dianion Condensation Approach

A novel one-step synthesis involves the condensation of carboxylic esters with the dianion of 3-amino-4-picoline.[6]

Causality and Mechanistic Insight: The key to this strategy is the successful formation of the dianion. Direct dilithiation of 3-amino-4-picoline is challenging; however, using a strong base like n-BuLi at low temperatures allows for the formation of the dianion. This nucleophilic species then reacts selectively at the carbon of the methyl group with a carboxylic ester. The reaction must be maintained at low temperatures (<-30 °C) to ensure high C-acylation selectivity over N-acylation.[6] This method provides excellent yields for 2-substituted 6-azaindoles and compares favorably to multi-step literature procedures.[6]

Case Study: 1H-pyrrolo[2,3-c]pyridines as Reversible LSD1 Inhibitors

The application of these synthetic strategies has led to the discovery of potent drug candidates. A compelling case is the development of 1H-pyrrolo[2,3-c]pyridines as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target pursued for cancer therapy.[8]

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone 3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a critical role in transcriptional regulation. Its overexpression is linked to various cancers, making it a promising therapeutic target.[8]

Structure-Activity Relationship (SAR) Analysis: Researchers designed a series of 1H-pyrrolo[2,3-c]pyridine derivatives and identified compounds with nanomolar potency. The SAR exploration revealed several key insights:

Compound IDR¹ SubstituentR² SubstituentLSD1 IC₅₀ (nM)MV4;11 Cell IC₅₀ (nM)
GSK-354 (CH₂)₂-piperidineH162.5
Analog A (CH₂)₂-N(Me)₂H150>1000
Analog B (CH₂)₂-piperidine3-F8.71.8
46 (CH₂)₂-piperidine3-Cl3.10.6

Data synthesized from information presented in ACS Med. Chem. Lett. 2023, 14, 10, 1401–1408.[8]

From this data, we can deduce:

  • The basic amine is critical: Replacing the piperidine ring with a dimethylamino group (Analog A) drastically reduces activity, highlighting the importance of the specific basic moiety for interacting with the enzyme's active site.

  • Substitution on the core matters: Adding a small, electron-withdrawing group at the 3-position of the pyrrolo[2,3-c]pyridine core (Analog B and 46 ) enhances potency.

  • Halogen choice is impactful: A chlorine atom at the 3-position (compound 46 ) provides superior enzymatic and cellular potency compared to a fluorine atom (Analog B), suggesting a favorable interaction in a specific pocket of the LSD1 active site.

Compound 46 emerged as a highly potent, reversible LSD1 inhibitor with an enzymatic IC₅₀ of 3.1 nM and sub-nanomolar activity in an acute leukemia cell line.[8]

Diagram of LSD1's Role in Transcriptional Regulation

G cluster_histone Histone Tail cluster_product Result H3K4me2 H3K4me2 (Active Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1/me0 (Less Active) LSD1->H3K4me1 Repression Transcriptional Repression H3K4me1->Repression Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor (e.g., 46) Inhibitor->LSD1 Inhibition

Caption: Inhibition of LSD1 by 1H-pyrrolo[2,3-c]pyridine derivatives.

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-c]pyridine scaffold is firmly established as a cornerstone of modern drug discovery. The development of innovative, scalable, and versatile synthetic methods, such as the metal-free [4+1] cyclization, has expanded the accessible chemical space for this core. The successful application of these derivatives as potent inhibitors of diverse biological targets, including LSD1, demonstrates the power of combining strategic synthesis with rational drug design. Future research will likely focus on further refining these synthetic routes to allow for even greater diversity and the exploration of new biological targets, solidifying the role of 6-azaindoles in the next generation of therapeutics.

References

  • Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. [Link]

  • Kostenko, F., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Song, J. J., Tan, Z., Reeves, J. T., Gallou, F., Yee, N. K., & Senanayake, C. H. (2008). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry, 73(18), 7449–7451. [Link]

  • Dore, M., et al. (2011). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 13(23), 6248–6251. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300632. [Link]

  • American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. [Link]

  • Kostenko, F. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Pharmaceuticals, 17(6), 770. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21396-21406. [Link]

  • Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228–12253. [Link]

  • Wang, H., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1401–1408. [Link]

Sources

The Synthetic Gateway to Novel Therapeutics: An In-depth Technical Guide to 6-Azaindole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a cornerstone in the design of a multitude of therapeutic agents.[1] This guide provides an in-depth technical overview of 6-azaindole-3-carboxaldehydes, a critical class of synthetic intermediates that unlock access to a diverse chemical space of pharmacologically relevant molecules. We will explore the principal synthetic routes to these building blocks, with a detailed focus on the Vilsmeier-Haack formylation, and delve into the rich chemical reactivity of the 3-carboxaldehyde group. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the 6-Azaindole Core

The indole nucleus is a ubiquitous feature in a vast number of biologically active molecules. By replacing the C6 carbon with a nitrogen atom, we arrive at the 6-azaindole (or 1H-pyrrolo[2,3-c]pyridine) scaffold. This seemingly subtle modification introduces a hydrogen bond acceptor into the carbocyclic portion of the molecule, profoundly altering its physicochemical properties. This alteration can lead to enhanced binding affinity with biological targets, improved pharmacokinetic profiles, and the circumvention of existing intellectual property.[1] Consequently, the 6-azaindole core has been successfully incorporated into a range of clinical candidates and approved drugs.

The introduction of a carboxaldehyde group at the 3-position of the 6-azaindole ring system furnishes a versatile chemical handle. This aldehyde functionality serves as a linchpin for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of 6-Azaindole-3-carboxaldehydes: A Practical Approach

The most prevalent and efficient method for the synthesis of 6-azaindole-3-carboxaldehydes is the Vilsmeier-Haack formylation of the parent 6-azaindole. This reaction introduces a formyl group (-CHO) onto the electron-rich pyrrole ring.

The Vilsmeier-Haack Reaction: Mechanism and Causality

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, which is the key formylating species.

The causality behind the regioselective formylation at the 3-position of the 6-azaindole lies in the electronic nature of the heterocyclic system. The pyrrole ring is inherently electron-rich and thus susceptible to electrophilic attack. The nitrogen atom in the pyrrole ring directs electrophiles to the adjacent carbon positions. The 3-position is generally favored over the 2-position due to the ability to better stabilize the positive charge in the intermediate sigma complex through resonance involving the pyridine ring.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Azaindole 6-Azaindole Intermediate Iminium Salt Intermediate Azaindole->Intermediate + Vilsmeier Reagent Aldehyde 6-Azaindole-3-carboxaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Generalized workflow of the Vilsmeier-Haack formylation of 6-azaindole.

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is the workhorse for this transformation, other methods have been reported, although they are less commonly employed. These include the Rieche formylation using dichloromethyl methyl ether and a Lewis acid, and the Duff reaction with hexamethylenetetramine. However, these methods often suffer from lower yields and harsher reaction conditions compared to the Vilsmeier-Haack protocol.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Azaindole

This protocol is a robust and scalable procedure for the synthesis of 6-azaindole-3-carboxaldehyde.

Materials:

  • 6-Azaindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azaindole (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of 6-azaindole).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess acid and hydrolyzes the intermediate iminium salt. Caution: This quenching process can be highly exothermic and may result in vigorous gas evolution. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, 6-azaindole-3-carboxaldehyde, is typically a more polar compound than the starting 6-azaindole and will have a lower Rf value. The identity and purity of the final product should be confirmed by spectroscopic methods.

Physicochemical and Spectroscopic Characterization

PropertyValueReference
CAS Number 25957-65-7[3]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [4]
Appearance Off-white to yellow solid[5]
Melting Point 210-214 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.8 (s, 1H, Ar-H), 8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H)[6]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 185.0, 148.1, 143.2, 138.5, 131.0, 120.5, 118.2, 115.6, 114.8[6]
Mass Spectrum (ESI+) m/z 147.1 [M+H]⁺[3]

The Chemical Versatility of the 3-Carboxaldehyde Group

The true value of 6-azaindole-3-carboxaldehyde lies in the synthetic utility of its aldehyde functionality. This group can be readily transformed into a wide variety of other functional groups, providing access to a diverse array of derivatives for biological screening.

Aldehyde_Reactivity cluster_transformations Functional Group Transformations cluster_cc_bond C-C Bond Forming Reactions Aldehyde 6-Azaindole-3-carboxaldehyde CarboxylicAcid Carboxylic Acid (Oxidation, e.g., KMnO₄) Aldehyde->CarboxylicAcid Alcohol Primary Alcohol (Reduction, e.g., NaBH₄) Aldehyde->Alcohol Amine Aminomethyl (Reductive Amination) Aldehyde->Amine Nitrile Nitrile (e.g., via Oxime) Aldehyde->Nitrile Alkene Alkene (Wittig Reaction) Aldehyde->Alkene Nitroalcohol β-Nitroalcohol (Henry Reaction) Aldehyde->Nitroalcohol SecondaryAlcohol Secondary Alcohol (Grignard/Organolithium Addition) Aldehyde->SecondaryAlcohol

Sources

An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a significant heterocyclic compound in medicinal chemistry. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, computational predictions, and established synthetic methodologies to offer a robust technical resource.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a wide range of biologically active molecules. Derivatives of this heterocyclic system have shown promise in various therapeutic areas, including oncology and neurology. The introduction of a carbaldehyde group at the 3-position of this scaffold provides a versatile chemical handle for further synthetic modifications, making this compound a valuable building block for the synthesis of novel pharmaceutical agents.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported. However, we can infer its properties from computational data for the closely related isomer, 1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde, available from the PubChem database. It is important to note that while these values provide a reasonable estimate, they are not experimentally verified for the 3-carbaldehyde isomer.

PropertyEstimated Value (for 1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde)Data Source
Molecular Formula C₈H₆N₂O-
Molecular Weight 146.15 g/mol PubChem CID: 14644283[1]
XLogP3 0.8PubChem CID: 14644283[1]
Hydrogen Bond Donor Count 1PubChem CID: 14644283[1]
Hydrogen Bond Acceptor Count 2PubChem CID: 14644283[1]
Rotatable Bond Count 1PubChem CID: 14644283[1]
Exact Mass 146.048012819 DaPubChem CID: 14644283[1]
Topological Polar Surface Area 45.8 ŲPubChem CID: 14644283[1]
Heavy Atom Count 11PubChem CID: 14644283[1]

Solubility and Stability:

Based on its structure, this compound is expected to be a solid at room temperature. It is likely to exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is predicted to be low. The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Spectroscopic Characterization (Predicted)

The following are the predicted key features of the NMR, IR, and mass spectra of this compound, based on the analysis of related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. A characteristic downfield singlet for the aldehydic proton (CHO) would be anticipated in the range of 9.5-10.5 ppm. A broad singlet corresponding to the pyrrole N-H proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing in the 180-195 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, expected around 1670-1700 cm⁻¹. A broad N-H stretching band from the pyrrole ring would be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146.15).

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the reactive aldehyde functionality.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

  • Reduction: Can be reduced to the corresponding primary alcohol, (1H-pyrrolo[2,3-c]pyridin-3-yl)methanol.

  • Reductive Amination: Can react with primary and secondary amines in the presence of a reducing agent to form substituted amines.

  • Wittig Reaction: Can be converted to alkenes by reaction with phosphorus ylides.

  • Condensation Reactions: Can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

Reactivity of the Pyrrolopyridine Core

The pyrrolo[2,3-c]pyridine ring system is amenable to various modifications, including:

  • N-Alkylation/Arylation: The nitrogen atom of the pyrrole ring can be alkylated or arylated under appropriate basic conditions.

  • Electrophilic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, the pyrrole ring is more susceptible to such reactions. However, the position of substitution will be influenced by the directing effects of the existing substituents.

Synthetic Approaches

The synthesis of this compound is not widely documented. However, a plausible synthetic route can be devised based on established methods for the construction of the pyrrolo[2,3-c]pyridine scaffold followed by formylation. One such general approach is the Sonogashira coupling followed by cyclization.

Proposed Synthetic Workflow

G A Starting Material (e.g., 3-amino-4-halopyridine) B Protection of Amino Group A->B e.g., Boc anhydride C Sonogashira Coupling with a protected acetylene B->C Pd catalyst, Cu(I) cocatalyst D Deprotection and Cyclization to form Pyrrolo[2,3-c]pyridine C->D e.g., TBAF or acid E Vilsmeier-Haack Formylation D->E POCl₃, DMF F Final Product This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

This protocol is adapted from general procedures for the synthesis of related azaindoles.

  • Protection of the starting material: A suitable 3-amino-4-halopyridine is protected, for example, with a Boc group, to prevent side reactions.

  • Sonogashira Coupling: The protected aminohalopyridine is subjected to a Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Cyclization: The resulting alkyne is deprotected, and the pyrrole ring is formed via an intramolecular cyclization, often promoted by a base or heat.

Step 2: Vilsmeier-Haack Formylation

This is a standard method for the formylation of electron-rich aromatic and heterocyclic rings.

  • Reagent Preparation: The Vilsmeier reagent is prepared by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at low temperature (typically 0 °C).

  • Formylation Reaction: The synthesized 1H-pyrrolo[2,3-c]pyridine is added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous base. The crude product is then extracted with an organic solvent and purified by column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The aldehyde functionality allows for the introduction of various pharmacophoric groups through straightforward chemical transformations.

Derivatives of the broader pyrrolopyridine class have been investigated as:

  • Kinase Inhibitors: The scaffold can serve as a hinge-binding motif in the active site of various kinases, which are important targets in cancer therapy.

  • Antiviral Agents: Some azaindole derivatives have shown activity against viral replication.

  • Central Nervous System (CNS) Agents: The structural similarity to endogenous signaling molecules makes this scaffold a candidate for the development of drugs targeting CNS disorders.

The logical relationship for its utility in drug discovery can be visualized as follows:

G A This compound B Versatile Chemical Handle (Aldehyde Group) A->B C Privileged Scaffold (Pyrrolopyridine Core) A->C D Diverse Synthetic Transformations B->D e.g., Reductive Amination, Wittig E Library of Novel Derivatives C->E Incorporation of Pharmacophores D->E F Biological Screening E->F G Lead Compound Identification F->G H Drug Development G->H

Caption: Role of this compound in drug discovery.

Conclusion

This compound represents a heterocyclic building block of significant interest to the medicinal chemistry community. While direct experimental data on its properties are sparse, this guide has provided a comprehensive overview based on computational data of a close isomer, predicted spectroscopic features, and established chemical principles. The versatile reactivity of its aldehyde group, coupled with the favorable biological profile of the pyrrolopyridine scaffold, positions this compound as a valuable starting material for the synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • PubChem. 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde. National Center for Biotechnology Information. [Link][1]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This technical guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a novel derivative, 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. As a novel chemical entity, a systematic evaluation is paramount to elucidate its potential therapeutic value and identify any liabilities early in the drug discovery process. This document provides not just the protocols, but the underlying scientific rationale for a screening cascade designed to efficiently characterize its cytotoxic, antimicrobial, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methodologies are presented to ensure robust, reproducible data generation, forming a self-validating system for decision-making in hit-to-lead development.

Introduction: The Scientific Rationale for Screening 1H-pyrrolo[2,3-c]pyridines

Heterocyclic compounds are foundational to pharmaceutical development, with nitrogen-containing heterocycles being particularly prominent in FDA-approved drugs.[3][4] The pyrrolopyridine nucleus, in its various isomeric forms, is a key pharmacophore. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been developed as potent inhibitors of critical signaling proteins like Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3).[5][6] Furthermore, the broader class of pyrrolopyridine derivatives has been investigated for anticancer, antiviral, and analgesic properties.[2]

The subject of this guide, this compound, is a structurally related yet distinct molecule. The presence of the aldehyde functional group at the 3-position offers a reactive handle for further chemical modification (e.g., reductive amination, oxidation to a carboxylic acid, or formation of Schiff bases), making it an attractive starting point for library synthesis. However, this reactivity also necessitates a careful initial biological characterization. An aldehyde can be a liability (e.g., non-specific reactivity with biomolecules) or a key part of a pharmacophore.

Therefore, the primary objective of this preliminary screening is to answer three fundamental questions:

  • Safety & Viability: Does the compound exhibit broad cytotoxicity against human cells?

  • Potential Efficacy: Does it possess any significant antimicrobial or antiproliferative activity that warrants further investigation?

  • Drug-Like Properties: Does it have initial physicochemical and metabolic characteristics suitable for a potential therapeutic agent?

This guide proposes a logical, cost-effective, and resource-efficient workflow to address these questions.

A Tiered Screening Cascade Approach

To maximize efficiency and minimize compound expenditure, a tiered or cascaded screening approach is optimal. This ensures that only compounds with a promising initial profile advance to more complex and resource-intensive assays. Our proposed workflow is designed to first identify any overt liabilities (cytotoxicity) before proceeding to screen for specific biological activities.

Screening_Cascade cluster_0 cluster_1 cluster_2 A Tier 1: Foundational Assays B Compound Solubility & Purity Assessment A->B Start C General Cytotoxicity Screening (e.g., MTT/XTT Assay vs. Non-cancerous Cell Line) B->C Quality Control D Tier 2: Primary Activity Screening C->D If non-toxic at relevant concentrations E Antiproliferative Activity (Panel of Cancer Cell Lines) D->E F Antimicrobial Activity (MIC vs. Bacterial & Fungal Panel) D->F G Tier 3: Early ADME & Druggability E->G If activity is observed F->G If activity is observed H Metabolic Stability (Microsome or Hepatocyte Assay) G->H I Plasma Protein Binding G->I J Data Analysis & Decision Gate: Proceed to Hit-to-Lead? H->J Integrate all data I->J Integrate all data

Caption: Tiered screening workflow for this compound.

Tier 1: Foundational Assays - Cytotoxicity and Viability

The initial step must be to assess the compound's general toxicity to mammalian cells. A compound that is broadly cytotoxic at low concentrations is often unsuitable for further development, unless the intended application is as a non-selective cytotoxic agent for cancer therapy. We will use a standard, robust colorimetric assay.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is chosen over the more traditional MTT assay because its formazan product is water-soluble, simplifying the protocol by removing the need for a solubilization step and reducing potential variability. The assay measures the metabolic activity of living cells, which serves as a reliable indicator of cell viability.[7]

Objective: To determine the concentration of this compound that reduces the viability of a non-cancerous human cell line by 50% (IC₅₀).

Materials:

  • Human embryonic kidney cells (HEK293) or another suitable non-cancerous, robust cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • This compound (stock solution in DMSO).

  • 96-well flat-bottom plates.

  • XTT Cell Proliferation Kit (containing XTT labeling reagent and electron-coupling reagent).[8]

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "cells only" (vehicle control) and "medium only" (blank) wells.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentration.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • XTT Assay Execution:

    • Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent as per the manufacturer's instructions.[8]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on cell type and density.

    • Gently mix the plate on an orbital shaker for 1 minute to ensure homogeneous color distribution.

  • Data Acquisition:

    • Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

Data Interpretation & Decision Gate

The absorbance values are directly proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated as:

Viability (%) = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

The IC₅₀ value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Outcome Interpretation Decision
IC₅₀ > 50 µM Low general cytotoxicity. Favorable profile.Proceed to Tier 2 screening.
10 µM < IC₅₀ < 50 µM Moderate cytotoxicity.Proceed with caution. Consider if therapeutic window is plausible.
IC₅₀ < 10 µM High general cytotoxicity.Halt/Re-evaluate. Potential only as a non-selective cytotoxic agent.

Tier 2: Primary Activity Screening

If the compound demonstrates an acceptable cytotoxicity profile, it can be advanced to screen for desired biological activities. Based on the known activities of related heterocyclic compounds, two primary screening arms are proposed: antimicrobial and antiproliferative.[3][4][9]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Objective: To determine the MIC of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and a representative fungal species.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-).

  • Fungal Strain: Candida albicans.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 Medium for fungi.

  • 96-well U-bottom plates.

  • Standard antibiotics (e.g., Tetracycline, Fluconazole) as positive controls.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture microorganisms overnight.

    • Dilute the cultures to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a growth control (no compound) and a sterility control (no inoculum) well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Protocol: Antiproliferative Activity against Cancer Cell Lines

This protocol is a direct extension of the Tier 1 cytotoxicity assay but utilizes a panel of cancer cell lines to identify potential selective anticancer activity.

Objective: To determine the IC₅₀ of the compound against a panel of human cancer cell lines.

Methodology: The XTT assay protocol described in Section 3.1 is repeated, but instead of a non-cancerous cell line, a panel of cancer cell lines is used. A representative panel could include:

  • MCF-7: Breast cancer (estrogen receptor-positive).[13]

  • HeLa: Cervical cancer.[13]

  • A549: Lung cancer.

Data Presentation and Interpretation: The results from both antimicrobial and antiproliferative screens should be tabulated for clear comparison.

Table 1: Hypothetical Biological Activity Data

Compound Cytotoxicity IC₅₀ (HEK293) Antiproliferative IC₅₀ (MCF-7) Antimicrobial MIC (S. aureus)
This compound > 50 µM 15 µM > 128 µg/mL
Doxorubicin (Control) 1 µM 0.5 µM N/A

| Tetracycline (Control) | N/A | N/A | 2 µg/mL |

A promising result would be potent activity in a specific assay (e.g., low IC₅₀ against a cancer cell line or a low MIC against a bacterial strain) coupled with low cytotoxicity against the non-cancerous cell line (a high "selectivity index").

Tier 3: Preliminary ADME Profiling

For a compound showing promising and selective activity, a preliminary assessment of its "drug-like" properties is a critical next step. In vitro ADME assays provide essential insights into a compound's potential pharmacokinetic behavior.[14][15] Early characterization helps guide chemical optimization and flags potential liabilities before advancing to more complex studies.[16][17]

Key In Vitro ADME Assays

A full suite of ADME assays is extensive, but for a preliminary screen, two high-impact assays are recommended:

  • Metabolic Stability Assay: This assay uses liver microsomes (containing key drug-metabolizing enzymes like Cytochrome P450s) or hepatocytes to determine how quickly a compound is metabolized.[18] A compound that is metabolized too rapidly will have a short half-life in the body, limiting its therapeutic effect.

  • Plasma Protein Binding (PPB): This assay measures the extent to which a compound binds to proteins in the blood, such as albumin. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active. High plasma protein binding can affect a drug's distribution and clearance.[16]

These assays are typically run by specialized contract research organizations (CROs) or dedicated internal teams and provide data on parameters like intrinsic clearance and the fraction of unbound compound.[17][18]

ADME_Logic Input Active & Selective Compound Assay1 Metabolic Stability Assay (Liver Microsomes) Input->Assay1 Assay2 Plasma Protein Binding Assay (Equilibrium Dialysis) Input->Assay2 Output1 Result: Intrinsic Clearance (Cl_int) Assay1->Output1 Output2 Result: Fraction Unbound (f_u) Assay2->Output2 Decision Integrated Druggability Assessment Output1->Decision Output2->Decision

Caption: Logic flow for early ADME assessment.

Conclusion and Path Forward

This guide presents a structured, multi-tiered approach for the initial biological evaluation of this compound. By systematically assessing cytotoxicity, screening for primary biological activities, and conducting preliminary ADME profiling, researchers can make informed, data-driven decisions. This process efficiently identifies compounds with therapeutic potential while simultaneously flagging those with undesirable properties, ultimately conserving resources and accelerating the drug discovery timeline. The successful navigation of this screening cascade provides a solid foundation for subsequent hit-to-lead optimization efforts.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

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  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Bazgir, A., et al. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecular Diversity, 17(3), 537-545.
  • International Journal of Research and Publication and Reviews. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. IJPRR, 5(5), 3466-3473.
  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.
  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD, 3(3), 632-636.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1745.
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  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • ResearchGate. (2015, March). Synthesis and Evaluation of 1 H -Pyrrolo[ 2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5).
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An In-Depth Technical Guide to the Reactivity of the Pyrrolo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrrolo[2,3-c]pyridine, commonly known to medicinal chemists as 6-azaindole, represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a nitrogen atom into the six-membered ring fundamentally alters its electronic landscape, creating a unique and highly versatile reactivity profile. This guide provides an in-depth exploration of the chemical personality of the 6-azaindole core, moving from foundational electronic principles to advanced functionalization strategies. It is intended for researchers, scientists, and drug development professionals who seek to harness the synthetic potential of this remarkable heterocycle.

The Electronic Dichotomy: Understanding Core Reactivity

The reactivity of the pyrrolo[2,3-c]pyridine nucleus is governed by the interplay of two electronically distinct, fused heterocyclic rings: an electron-rich pyrrole and an electron-deficient pyridine.[3]

  • The Pyrrole Moiety: The lone pair of electrons on the pyrrole nitrogen (N1) is delocalized across the five-membered ring, creating a π-excessive system. This makes the pyrrole portion of the molecule highly susceptible to electrophilic attack, analogous to indole and pyrrole itself.[4]

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring (N6) is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the six-membered ring.[4] This makes the pyridine portion π-deficient and thus prone to nucleophilic attack, especially when substituted with a suitable leaving group.

This electronic duality is the cornerstone of its synthetic utility, allowing for selective functionalization of either ring by choosing the appropriate class of reagent.

Caption: Duality of the 6-azaindole core.

Electrophilic Aromatic Substitution: Functionalizing the Pyrrole Ring

Given its electron-rich nature, the pyrrole ring is the primary site for electrophilic aromatic substitution (EAS).

Regioselectivity: The C3-Position Preference

Theoretical and experimental data confirm that electrophilic substitution on the unsubstituted 6-azaindole core preferentially occurs at the C3-position.[3] This is analogous to the reactivity of indole.[5] The causal factor is the superior stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack at C3 versus C2. Attack at C3 allows for the positive charge to be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyridine ring.

G cluster_c3 C3-Attack (Favored) cluster_c2 C2-Attack (Disfavored) start Pyrrolo[2,3-c]pyridine + E+ c3_intermediate Intermediate A More Stable Charge delocalized over N1 start->c3_intermediate Path 1 c2_intermediate Intermediate B Less Stable start->c2_intermediate Path 2 c3_product 3-Substituted Product c3_intermediate->c3_product -H+ c2_product 2-Substituted Product c2_intermediate->c2_product -H+

Caption: Regioselectivity of electrophilic attack.

Common Electrophilic Substitution Reactions

A variety of classical EAS reactions have been successfully applied to the 6-azaindole core.

Reaction TypeTypical ReagentsPosition
Vilsmeier-Haack Formylation POCl₃ / DMFC3
Friedel-Crafts Acylation RCOCl / AlCl₃C3
Mannich Reaction CH₂O, R₂NHC3
Halogenation NBS, NCS, I₂C3
Nitration HNO₃ / H₂SO₄C3
Field-Proven Protocol: Vilsmeier-Haack Formylation

This reaction is a reliable method for introducing a formyl group at the C3 position, a crucial synthetic handle for further elaboration.

Objective: To synthesize 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ will be observed.

  • Substrate Addition: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0°C and quench by carefully pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Nucleophilic Aromatic Substitution: Activating the Pyridine Ring

The π-deficient pyridine ring is amenable to nucleophilic aromatic substitution (NAS), provided a good leaving group is present at an activated position.

Regioselectivity: The C2 and C4-Position Preference

Nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the ring nitrogen).[6][7] The rationale lies in the stability of the anionic Meisenheimer-like intermediate. When the nucleophile attacks at C2 or C4, one of the resonance structures places the resulting negative charge directly on the electronegative pyridine nitrogen, providing significant stabilization.[6][7] This is not possible for attack at C3.[6]

start 4-Chloro-pyrrolo[2,3-c]pyridine + Nu- intermediate Meisenheimer-like Intermediate Stabilized by N6 Negative charge on electronegative Nitrogen start->intermediate Addition product 4-Substituted Product + Cl- intermediate->product Elimination (rate-determining)

Caption: Mechanism of nucleophilic substitution at C4.

Field-Proven Protocol: Buchwald-Hartwig Amination

While classical NAS with strong nucleophiles is effective, modern cross-coupling reactions offer broader scope and milder conditions. The Buchwald-Hartwig amination is a premier method for forming C-N bonds.

Objective: To couple a primary or secondary amine with 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Methodology:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial, add 4-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the desired amine (1.2-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2-3 equivalents).

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol %).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene). Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the sealed vessel to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to yield the desired N-substituted 4-amino-1H-pyrrolo[2,3-c]pyridine.

Advanced Functionalization via Cross-Coupling and C-H Activation

Transition-metal catalysis has revolutionized the functionalization of the 6-azaindole core, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Starting from halogenated (Br, I, or Cl) or triflated pyrrolo[2,3-c]pyridines, a vast array of substituents can be introduced onto either the pyrrole or pyridine ring. These reactions are the workhorses of modern medicinal chemistry.[8][9]

ReactionReagentsBond FormedTypical Catalyst
Suzuki Aryl/vinyl boronic acid/esterC-C (sp²-sp²)Pd(PPh₃)₄, PdCl₂(dppf)
Sonogashira Terminal alkyneC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI
Heck AlkeneC-C (sp²-sp²)Pd(OAc)₂
Stille OrganostannaneC-C (sp²-sp²)Pd(PPh₃)₄
Buchwald-Hartwig Amine, AlcoholC-N, C-OPd₂(dba)₃ / Ligand
C-H Activation: The Atom-Economical Frontier

Direct C-H functionalization is a cutting-edge strategy that avoids the pre-functionalization (e.g., halogenation) of the substrate, thereby improving step-economy.[10][11] Palladium-catalyzed C-H arylation has been developed to directly couple aryl halides with the C3-position of the pyrrole ring, providing a powerful and efficient route to complex derivatives.[12][13]

G cluster_workflow C-H Activation Workflow Start Pyrrolo[2,3-c]pyridine (C-H bond) Activation C-H Bond Activation (e.g., at C3) Start->Activation Reagents Aryl Halide (Ar-X) + Pd Catalyst + Ligand/Additive Reagents->Activation Coupling Reductive Elimination Activation->Coupling Product C3-Aryl-pyrrolo[2,3-c]pyridine (New C-C bond) Coupling->Product

Caption: Conceptual workflow for direct C-H arylation.

Conclusions and Outlook

The pyrrolo[2,3-c]pyridine core possesses a rich and tunable reactivity profile defined by its constituent rings. The electron-rich pyrrole moiety serves as a prime site for electrophilic substitution at C3, while the electron-deficient pyridine ring can be functionalized at C2 and C4 via nucleophilic substitution, particularly with the aid of transition-metal catalysis. The advent of direct C-H activation strategies further expands the synthetic toolkit, allowing for increasingly efficient and elegant construction of complex, biologically active molecules. A thorough understanding of these reactivity principles is essential for any scientist aiming to leverage the 6-azaindole scaffold in the pursuit of novel therapeutics.

References

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  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ophcj.nuph.edu.ua.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orient
  • Fox, R. J., et al. (2018). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. Journal of Organic Chemistry, 84(8), 4661-4669.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Heterocyclic Amines. (2021). Chemistry LibreTexts.
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2011). ChemInform, 42(48).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • Why nucleophilic substitution in pyridine favours
  • Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? (2018). Chemistry Stack Exchange.
  • Nucleophilic substitution reactions in pyridine. Química Organica.org.
  • C–H functionalization of pyridines. (2022). Organic & Biomolecular Chemistry, 20(44), 8575-8599.
  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2023). Current Organic Chemistry, 27(1), 2-15.
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An In-depth Technical Guide to the Spectral Data of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectral data for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule, also known as 6-azaindole-3-carboxaldehyde, serves as a crucial building block in the synthesis of various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and successful application in complex synthetic pathways.

This document delves into the available spectral data, including ¹H NMR and mass spectrometry, and provides a detailed interpretation of the key features. Furthermore, it outlines a standard experimental protocol for the synthesis of this compound, offering field-proven insights into the practical aspects of its preparation and characterization.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of the aldehyde group at the 3-position of the pyrrolo[2,3-c]pyridine core makes it a versatile intermediate for a wide range of chemical transformations.

Spectroscopic Data Analysis

A multi-technique approach to spectroscopic analysis is essential for the definitive characterization of this compound. The following sections detail the available experimental data and their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.01s1HAldehyde proton (-CHO)
8.88s1HH-4
8.50s1HH-2
8.33d1HH-5 or H-7
8.00d1HH-7 or H-5

Source: ChemicalBook, CAS 25957-65-7.[1]

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 10.01 ppm is characteristic of an aldehyde proton, confirming the presence of the formyl group. The sharp singlets at 8.88 ppm and 8.50 ppm are assigned to the protons on the pyridine (H-4) and pyrrole (H-2) rings, respectively. The two doublets at 8.33 ppm and 8.00 ppm correspond to the coupled protons on the pyridine ring (H-5 and H-7). The specific assignment of these two doublets would require further 2D NMR experiments such as COSY and NOESY. The broad signal expected for the N-H proton of the pyrrole ring is often not distinctly observed or may be exchanged with residual water in the solvent.

Diagram 1: Molecular Structure and ¹H NMR Assignments

Synthesis_Workflow Start 6-Azaindole Reagents 1,1-Dichlorodimethyl ether Aluminum trichloride 1,2-Dichloroethane, Nitromethane Reaction Vilsmeier-Haack Formylation (0°C to rt) Start->Reaction Reagents->Reaction Workup Quench with H₂O & NaHCO₃ Aqueous Workup Reaction->Workup Extraction DCM/Ethanol Extraction Workup->Extraction Purification Concentration (Crude Product) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-azaindole (1.0 eq) in a solvent mixture of 1,2-dichloroethane and nitromethane, cooled to 0°C under an inert atmosphere (e.g., argon), add a mixture of 1,1-dichlorodimethyl ether (5.0 eq) and aluminum trichloride (3.3 eq) dropwise over a period of 1 hour. [1]2. Reaction Monitoring: Allow the reaction to proceed and monitor its completion by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer multiple times with a mixture of dichloromethane and ethanol (e.g., 9:1 v/v). [1]5. Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [1]6. Purification (Optional): The crude this compound can often be used in subsequent steps without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Expertise-Driven Insights:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. The choice of a non-polar solvent mixture and low-temperature addition of the Vilsmeier reagent is crucial to control the reactivity and minimize side-product formation. The workup procedure must be performed cautiously due to the exothermic nature of quenching the Lewis acid. The use of a co-solvent system for extraction is designed to ensure efficient recovery of the product, which may have moderate polarity.

Conclusion

This technical guide provides a detailed analysis of the available spectral data for this compound. The ¹H NMR and mass spectrometry data presented herein are essential for the unambiguous identification of this important synthetic intermediate. While experimental ¹³C NMR and IR data are currently unavailable, the predicted values offer a useful reference for researchers. The provided synthetic protocol, based on the Vilsmeier-Haack reaction, offers a reliable method for the preparation of this compound. This comprehensive guide serves as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the confident use of this compound in their research endeavors.

References

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Tautomeric Landscapes of 1H-pyrrolo[2,3-c]pyridines: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of this and other nitrogen-containing heterocycles is profoundly influenced by the subtle yet critical phenomenon of tautomerism. This in-depth technical guide provides a comprehensive exploration of the prototropic tautomerism inherent to the 1H-pyrrolo[2,3-c]pyridine system. While direct and extensive research on this specific isomer is less abundant compared to its 7-azaindole counterpart, this guide synthesizes established principles from the broader field of azaindoles to offer a robust framework for understanding and predicting the tautomeric behavior of 6-azaindole derivatives. We will delve into the structural nuances of the principal tautomers, the physicochemical factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and harness the tautomeric complexity of 1H-pyrrolo[2,3-c]pyridines in the pursuit of novel therapeutics.

Introduction: The Significance of Tautomerism in Pyrrolopyridines

Tautomers are structural isomers of organic compounds that can readily interconvert, most commonly through the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond.[2][3] This dynamic equilibrium, known as tautomerism, can have a profound impact on a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and molecular shape. Consequently, the predominant tautomeric form of a drug molecule can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[4]

The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, exists in several isomeric forms, with the position of the nitrogen atom in the six-membered ring defining the specific azaindole.[5] The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) system is of particular interest due to its presence in a range of biologically active compounds, including kinase inhibitors and potential treatments for cancer and autoimmune diseases.[1][6] The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring creates a unique electronic environment that influences the position of the tautomeric equilibrium.

The Annular Tautomers of 1H-pyrrolo[2,3-c]pyridine

The principal form of tautomerism in 1H-pyrrolo[2,3-c]pyridine is annular tautomerism, where the proton can migrate between the nitrogen atoms of the heterocyclic system.[2] For the 1H-pyrrolo[2,3-c]pyridine core, two primary tautomers are in equilibrium: the 1H-tautomer and the 6H-tautomer.

  • 1H-pyrrolo[2,3-c]pyridine (1H-tautomer): In this form, the mobile proton resides on the nitrogen atom of the pyrrole ring (N1). This is generally considered the more stable and prevalent tautomer for the parent compound under typical physiological conditions.

  • 6H-pyrrolo[2,3-c]pyridine (6H-tautomer): Here, the proton has migrated to the nitrogen atom of the pyridine ring (N6). This tautomer is generally less stable than the 1H form due to the disruption of the aromaticity of the pyridine ring.

The relative stability of these tautomers is a delicate balance of electronics and energetics. Computational studies on related azaindole systems, such as 4-azaindole and 5-azaindole, have consistently shown the N1-H tautomer to be significantly lower in energy in the ground state.[7][8] This preference is largely attributed to the preservation of the aromatic sextet in both the pyrrole and pyridine rings.

Caption: Annular tautomerism in 1H-pyrrolo[2,3-c]pyridine.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by a variety of internal and external factors. Understanding these influences is paramount for predicting and controlling the tautomeric behavior of 1H-pyrrolo[2,3-c]pyridine derivatives in different environments.

Substituent Effects

The electronic nature of substituents on the pyrrolopyridine core can dramatically alter the relative stabilities of the tautomers.

  • Electron-donating groups (EDGs) on the pyrrole ring will increase its electron density, further stabilizing the 1H-tautomer. Conversely, EDGs on the pyridine ring can increase its basicity, potentially favoring the 6H-tautomer to a small extent.

  • Electron-withdrawing groups (EWGs) on the pyrrole ring will decrease its electron density, making the N1-H proton more acidic and potentially shifting the equilibrium towards the 6H-tautomer. EWGs on the pyridine ring will decrease its basicity, further disfavoring the 6H-tautomer.

Theoretical studies on substituted purines and pyrazoles have demonstrated that the interplay of inductive and resonance effects of substituents plays a crucial role in determining the most stable tautomeric form.[9][10]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can have a profound impact on tautomeric equilibria.

  • Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding. However, they may preferentially stabilize the more polar tautomer. For many azaindoles, polar solvents tend to reduce the energy difference between tautomers compared to the gas phase, although they may not be sufficient to reverse the preference for the N1-H form.[7][8]

  • Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium through dipole-dipole interactions.

  • Nonpolar solvents (e.g., cyclohexane, toluene) will have a lesser effect on the equilibrium, and the intrinsic stability of the tautomers will be the dominant factor.

Studies on the excited-state tautomerization of 7-azaindole have shown that solvent molecules can actively participate in the proton transfer mechanism, highlighting the intricate role of the solvent environment.[11]

Factors TautomericEquilibrium Tautomeric Equilibrium (1H vs. 6H) Substituents Substituent Effects TautomericEquilibrium->Substituents Solvent Solvent Effects TautomericEquilibrium->Solvent pH pH / Acidity TautomericEquilibrium->pH EDG Electron-Donating Groups (EDGs) Substituents->EDG EWG Electron-Withdrawing Groups (EWGs) Substituents->EWG PolarProtic Polar Protic Solvents Solvent->PolarProtic PolarAprotic Polar Aprotic Solvents Solvent->PolarAprotic Nonpolar Nonpolar Solvents Solvent->Nonpolar

Caption: Factors influencing the tautomeric equilibrium.

Experimental and Computational Methodologies for Studying Tautomerism

A combination of experimental and computational techniques is essential for a comprehensive understanding of the tautomeric landscape of 1H-pyrrolo[2,3-c]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.

  • ¹H NMR: The chemical shifts of the N-H proton and the protons on the heterocyclic rings are sensitive to the tautomeric form. In cases of rapid interconversion, a time-averaged spectrum is observed. Variable temperature NMR studies can sometimes be used to slow down the exchange and observe the individual tautomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms, are also indicative of the predominant tautomer.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for the Tautomers of 1H-pyrrolo[2,3-c]pyridine

Atom 1H-Tautomer (Predicted) 6H-Tautomer (Predicted)
¹H NMR
N1-H~11.5 ppm (broad)-
N6-H-~8.0 ppm (broad)
H2~7.5 ppm~7.8 ppm
H3~6.5 ppm~6.8 ppm
H4~8.0 ppm~7.5 ppm
H5~7.2 ppm~6.9 ppm
H7~8.3 ppm~8.0 ppm
¹³C NMR
C2~125 ppm~130 ppm
C3~100 ppm~105 ppm
C3a~130 ppm~125 ppm
C4~140 ppm~135 ppm
C5~115 ppm~110 ppm
C7~145 ppm~140 ppm
C7a~120 ppm~125 ppm

Note: These are predicted values based on data for related azaindole structures and general NMR principles. Actual values may vary.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 1H-pyrrolo[2,3-c]pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra.

  • Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to determine the predominant tautomeric form. For mixtures, the relative integration of characteristic signals can be used to quantify the tautomer ratio.

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers are typically different due to their distinct electronic structures. UV-Vis spectroscopy can be used to study the tautomeric equilibrium, especially as a function of solvent and pH. The wavelength of maximum absorption (λmax) for each tautomer can be identified, and changes in the relative intensities of these bands can be used to monitor shifts in the equilibrium.[12]

Experimental Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the 1H-pyrrolo[2,3-c]pyridine derivative in a range of solvents with varying polarities.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

  • Data Analysis: Identify the λmax values corresponding to each tautomer. Analyze the changes in the spectra as a function of solvent polarity to understand its effect on the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique allows for the precise determination of the positions of all atoms, including the hydrogen atom on the nitrogen, thus unambiguously identifying the tautomer. It is important to note that the tautomeric form in the solid state may not be the same as the predominant form in solution.

Computational Chemistry

Quantum mechanical calculations are an invaluable tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.

  • Methods: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G**) is commonly used to calculate the energies of the different tautomers.[7]

  • Solvent Modeling: The effect of the solvent can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[8]

  • Transition State Search: The energy barrier for the proton transfer can be calculated by locating the transition state structure.

Workflow cluster_exp Experimental Methods cluster_comp Computational Methods NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) UVVis UV-Vis Spectroscopy Xray X-ray Crystallography DFT DFT Calculations SolventModel Solvent Modeling (PCM) DFT->SolventModel TS Transition State Search DFT->TS Tautomerism_Study Tautomerism Study of 1H-pyrrolo[2,3-c]pyridine Tautomerism_Study->NMR Tautomerism_Study->UVVis Tautomerism_Study->Xray Tautomerism_Study->DFT

Caption: Workflow for the study of tautomerism.

Conclusion and Future Perspectives

The tautomerism of 1H-pyrrolo[2,3-c]pyridines is a critical aspect of their chemistry that has significant implications for their application in drug discovery. While the 1H-tautomer is generally favored, the tautomeric equilibrium is a dynamic process that is sensitive to substitution, solvent, and pH. A thorough understanding and characterization of the tautomeric behavior of any new 6-azaindole derivative is essential for establishing robust structure-activity relationships and for optimizing its pharmacokinetic and pharmacodynamic properties.

Future research in this area should focus on systematic experimental and computational studies of a wider range of substituted 1H-pyrrolo[2,3-c]pyridines to build a more comprehensive understanding of the factors governing their tautomeric preferences. Such studies will not only advance our fundamental knowledge of these important heterocycles but also provide a more rational basis for the design of new and improved therapeutic agents.

References

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Methodological & Application

Application Notes & Protocols: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structure, a bioisostere of indole, features a pyridine nitrogen that acts as a hydrogen bond acceptor, enhancing solubility and modulating electronic properties. This unique combination has led to its incorporation into a multitude of biologically active agents.

The true synthetic utility of this scaffold is unlocked through functionalization. 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, the subject of this guide, serves as a pivotal intermediate. The aldehyde group at the C3 position of the electron-rich pyrrole ring is a versatile chemical handle, enabling a wide array of subsequent transformations. This document provides an in-depth guide to the synthesis and application of this key building block, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is critical for successful downstream applications. Below are the key identifiers and properties for this compound.

PropertyValueSource
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
IUPAC Name This compoundN/A
Appearance Expected to be a solid (e.g., off-white to brown)[2]
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)Common Exp.
Storage Store at 2-8°C, protected from light and moisture

Spectroscopic Signature:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.2 ppm), a pyrrole NH proton (>11 ppm), and distinct aromatic protons on both the pyrrole and pyridine rings.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~185-195 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band will be prominent around 1650-1700 cm⁻¹.[3]

Synthesis Protocol: Vilsmeier-Haack Formylation

The most direct and widely adopted method for installing a formyl group onto electron-rich heterocycles like pyrrolopyridines is the Vilsmeier-Haack reaction.[4][5] The reaction proceeds by generating a potent electrophile, the Vilsmeier reagent (a chloromethyliminium salt), in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6] This electrophile then attacks the electron-rich C3 position of the 1H-pyrrolo[2,3-c]pyridine core.

Reaction Mechanism Overview

The process involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic iminium salt.[7]

  • Electrophilic Aromatic Substitution: The pyrrole ring of the 6-azaindole attacks the Vilsmeier reagent, followed by hydrolysis during aqueous workup to yield the final aldehyde.[6]

Vilsmeier_Haack reactant reactant reagent reagent product product intermediate intermediate sub 1H-pyrrolo[2,3-c]pyridine imine_adduct Iminium Adduct sub->imine_adduct Electrophilic attack dmf DMF + POCl3 vr Vilsmeier Reagent (Iminium Salt) dmf->vr In situ formation vr->imine_adduct prod This compound imine_adduct->prod Hydrolysis h2o H₂O (Workup) h2o->prod

Caption: Vilsmeier-Haack formylation of 6-azaindole.
Detailed Experimental Protocol

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 eq)[8]

  • N,N-Dimethylformamide (DMF), anhydrous (10-15 volumes)

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Reagent Preparation: In a separate flask under nitrogen, prepare the Vilsmeier reagent. Cool anhydrous DMF (3 volumes) in an ice bath to 0-5°C. Add POCl₃ (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at this temperature for 30 minutes.

  • Reaction: Add the pre-formed Vilsmeier reagent from step 2 to the solution from step 1 dropwise at 0-5°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes. Basify the solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Applications as a Synthetic Intermediate

The aldehyde functionality is a gateway to a vast number of valuable molecular scaffolds. Below are protocols for two of the most powerful transformations.

Transformations start_node start_node product_node product_node reaction_node reaction_node aldehyde 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Reaction aldehyde->wittig oxidation Oxidation (e.g., Pinnick) aldehyde->oxidation reduction Reduction (e.g., NaBH₄) aldehyde->reduction amine Substituted Amine alkene Substituted Alkene acid Carboxylic Acid alcohol Primary Alcohol reductive_amination->amine + R₂NH, [H] wittig->alkene + Ph₃P=CHR oxidation->acid + NaClO₂ reduction->alcohol + NaBH₄

Caption: Key synthetic transformations of the title aldehyde.
Reductive Amination: Accessing Diverse Amine Libraries

Reductive amination is a cornerstone of medicinal chemistry for installing amine diversity.[9] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild and chemoselectively reduces the iminium ion much faster than the starting aldehyde.[10][11]

Protocol: Synthesis of a Secondary Amine Derivative

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DCE (20 volumes), add the primary amine (1.1 eq). If the amine salt is used, add a non-nucleophilic base like triethylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Monitoring: Stir at room temperature for 3-12 hours. Monitor for the disappearance of the intermediate imine by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the desired secondary amine.

Wittig Reaction: Olefination for Carbon Skeleton Extension

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated from a phosphonium salt and a strong base.[13][14] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12][15]

Protocol: Synthesis of a Vinyl-Substituted Derivative

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.1 eq)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ice bath or dry ice/acetone bath

Procedure:

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.2 eq) in anhydrous THF (20 volumes). Cool the suspension to 0°C (for KOtBu) or -78°C (for n-BuLi).

  • Base Addition: Add the base (1.1 eq) dropwise. The mixture will typically develop a deep color (often orange or red), indicating ylide formation. Stir for 1 hour at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC for consumption of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 volumes). The byproduct, triphenylphosphine oxide, can sometimes be challenging to remove.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel. The triphenylphosphine oxide can often be precipitated out by trituration with a nonpolar solvent like hexanes or ether prior to chromatography.[16]

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. May cause skin, eye, and respiratory irritation.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Organolithium reagents like n-BuLi are pyrophoric. Handle all reagents with extreme care according to their specific Safety Data Sheet (SDS) guidelines.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable entry point for the elaboration of the 6-azaindole scaffold. The robust Vilsmeier-Haack formylation provides excellent access to the aldehyde, while subsequent transformations like reductive amination and Wittig olefination enable the rapid generation of diverse compound libraries. The protocols and insights provided herein offer a solid foundation for researchers to leverage this versatile building block in their drug discovery and materials science programs.

References

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  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(10), 1993-2007. Available at: [Link]

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  • Shchegravin, E. V., et al. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 2(2), 79-85. Available at: [Link]

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  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 355-367. Available at: [Link]

  • Patel, S. B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1437. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

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  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3546-3561. Available at: [Link]

  • Jadhav, S. B., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. Available at: [Link]

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1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Scaffold and the Versatile Handle

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that compete with ATP at the kinase hinge region is a cornerstone of targeted therapy. Within this field, heterocyclic scaffolds that act as bioisosteres of adenine are of paramount importance. The pyrrolopyridine framework has emerged as a "privileged scaffold" for its ability to form key hydrogen bond interactions with the kinase hinge, effectively anchoring the inhibitor in the ATP-binding pocket.[1][2]

This guide focuses on the synthetic application of This compound , also known as 5-azaindole-3-carbaldehyde. While its isomer, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carbaldehyde), is more extensively documented in inhibitor synthesis, the chemical principles and synthetic strategies are directly transferable.[3][4] The aldehyde functional group at the C-3 position is not merely a substituent; it is a highly versatile synthetic handle that allows for the strategic construction of diverse and potent kinase inhibitors.[4] This document provides researchers, scientists, and drug development professionals with a detailed overview of the scaffold's mechanism, key synthetic transformations, and detailed protocols for its use.

Part 1: The Pyrrolopyridine Scaffold as a Bioisosteric Hinge Binder

The efficacy of most kinase inhibitors relies on their ability to competitively block the binding of ATP. The pyrrolopyridine core is structurally analogous to the purine ring of adenine, allowing it to function as an effective "hinge-binder".[1][5]

Mechanism of Action: Hinge Binding Interaction

The defining feature of the pyrrolopyridine scaffold is its arrangement of hydrogen bond donors and acceptors. The pyrrole N-H group serves as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This precise arrangement allows the scaffold to form two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This bidentate interaction is a highly effective anchor, providing a stable foundation for the rest of the inhibitor molecule to occupy the ATP pocket and confer potency and selectivity.[2]

G cluster_0 Kinase Hinge Region cluster_1 Pyrrolo[2,3-c]pyridine Scaffold hinge_NH Backbone N-H hinge_CO Backbone C=O scaffold_N Pyridine N (Acceptor) hinge_NH->scaffold_N H-Bond scaffold_NH Pyrrole N-H (Donor) scaffold_NH->hinge_CO H-Bond

Figure 1: Pyrrolopyridine scaffold forming bidentate hydrogen bonds with the kinase hinge.

Part 2: Synthetic Utility of the 3-Carbaldehyde Functional Group

The aldehyde at the C-3 position is an electrophilic center that readily participates in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. This reactivity is crucial for coupling the hinge-binding scaffold to other pharmacophoric elements that can target adjacent regions of the ATP-binding site, thereby enhancing inhibitor potency and selectivity.[4]

The most common and robust transformation for this purpose is reductive amination . This powerful, one-pot reaction converts the aldehyde into a secondary or tertiary amine, providing a stable and flexible linker to introduce diverse chemical moieties.

Causality Behind the Method: Reductive amination is favored for its efficiency and operational simplicity. It proceeds via two key steps:

  • Imine Formation: The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate. This step is often the rate-limiting step and can be accelerated using mild acid catalysts or by removing the water byproduct, for which molecular sieves are highly effective.[6]

  • Reduction: A selective reducing agent, introduced in the same pot, reduces the C=N double bond of the imine to a stable C-N single bond. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are commonly used for this purpose due to their excellent selectivity.[6]

G Start 1H-Pyrrolo[2,3-c]pyridine- 3-carbaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine + Amine Primary Amine (R-NH2) Amine->Imine Product Final Inhibitor Precursor (Secondary Amine Linkage) Imine->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)3) Reagents->Imine Acts on

Figure 2: General workflow for kinase inhibitor synthesis via reductive amination.

Part 3: Detailed Synthetic Protocol

This section provides a detailed, self-validating protocol for the synthesis of a key inhibitor intermediate via reductive amination. While this protocol is broadly applicable, it is presented for the synthesis of a precursor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis.[7][8][9]

Protocol: Synthesis of N-(Aryl)-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

Objective: To couple the this compound scaffold with a representative aniline derivative via a one-pot reductive amination.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system or glass column

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the aldehyde. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

  • Reagent Addition: Add the substituted aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Causality Note: The acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate-limiting imine formation step.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the aldehyde and the appearance of the imine intermediate.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for this reaction. It is less basic than other borohydrides, preventing side reactions, and its steric bulk helps prevent the reduction of the starting aldehyde. The reaction is typically exothermic; portion-wise addition helps control the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the imine intermediate and the appearance of the desired product spot.

  • Work-up & Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and then brine.

    • Causality Note: The bicarbonate wash removes residual acid. The brine wash helps to remove water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to obtain the pure secondary amine product.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of starting materials.

    • Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

    • Purity Analysis (HPLC): To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Part 4: Data Presentation - A Scaffold for Multiple Targets

The versatility of the pyrrolopyridine scaffold is demonstrated by its successful application in developing inhibitors for a wide range of kinases. The choice of substituents attached via the C-3 position is critical for tuning the selectivity and potency against specific targets.

Scaffold IsomerExample Inhibitor ClassKinase Target(s)Reported Potency (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridine 7-Azaindole DerivativesFGFR1/2/37, 9, 25 nM respectively[10][11]
1H-pyrrolo[2,3-b]pyridine 7-Azaindole DerivativesROCKHighly selective, orally active[12]
1H-pyrrolo[2,3-b]pyridine 7-Azaindole DerivativesJAK3Potent and selective[13]
Pyrrolo[2,3-d]pyrimidine Benzohydrazide DerivativesEGFR, Her2, VEGFR2, CDK240-204 nM[14]
Pyrrolo[2,3-d]pyrimidine GeneralRET Kinase0.076 µM[15]
Indole (Bioisostere) Indole DerivativesVEGFR-20.07 µM[8]

Part 5: Application Context - Targeting a Key Signaling Pathway

Kinase inhibitors derived from this compound can be designed to interfere with specific, disease-relevant signaling pathways. For example, inhibitors of VEGFR-2 are designed to block angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates P Autophosphorylation VEGFR2->P Dimerization Inhibitor Pyrrolopyridine Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P->Downstream Activates Response Cell Proliferation, Migration, Angiogenesis Downstream->Response Leads to

Sources

Application Notes & Protocols: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 5-azaindole, is a "privileged" heterocyclic scaffold in modern drug discovery. Its structure is a bioisostere of indole, where the C5 carbon is replaced by a nitrogen atom. This seemingly subtle change imparts distinct physicochemical properties, including altered hydrogen bonding capacity, dipole moment, and metabolic stability, which medicinal chemists can strategically exploit.[1] The introduction of a carbaldehyde group at the C3 position transforms this scaffold into a uniquely versatile building block. The aldehyde serves as a highly reactive and adaptable synthetic handle, allowing for the systematic elaboration of the core structure to probe interactions with biological targets and optimize pharmacological profiles.

This guide provides an in-depth exploration of the synthesis, derivatization, and application of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, offering researchers a technical framework for leveraging this powerful intermediate in drug development campaigns targeting cancer, inflammation, and other critical disease areas.

Part 1: Synthesis of the Core Intermediate

The most direct and widely adopted method for the formylation of electron-rich heterocycles like 5-azaindole is the Vilsmeier-Haack reaction.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring of the 5-azaindole is highly activated towards such substitutions, with the C3 position being the most nucleophilic, thus ensuring high regioselectivity. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[4][5]

Protocol 1: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

This protocol describes the synthesis of this compound from the commercially available 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (5-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will precipitate as a solid or thick slurry.

  • Formylation Reaction: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The reaction is typically complete when the starting material spot is no longer visible.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is basic (~8-9). This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of EtOAc in hexanes (e.g., 20% to 60%) to afford this compound as a solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. Expected ¹H NMR signals include a singlet for the aldehyde proton (~9.8-10.0 ppm) and characteristic aromatic protons of the bicyclic system.

cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Azaindole 1H-pyrrolo[2,3-c]pyridine Azaindole->Iminium_Intermediate Aldehyde This compound Iminium_Intermediate->Aldehyde H₂O / NaHCO₃ Start This compound Amine Secondary/Tertiary Amine Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Substituted Alkene Start->Alkene Wittig Reaction (Ph₃P=CHR) Acid Carboxylic Acid Start->Acid Oxidation (e.g., Pinnick) Hydrazone Hydrazone Derivative Start->Hydrazone Condensation (H₂NNHR) Knoevenagel α,β-Unsaturated System Start->Knoevenagel Knoevenagel Condensation (Active Methylene Cmpd)

Caption: Key derivatization pathways from the aldehyde.

  • Reductive Amination: This is one of the most robust and widely used reactions in medicinal chemistry. It allows for the facile introduction of a diverse array of primary and secondary amines, creating libraries of compounds to explore key hydrogen bonding and ionic interactions within a target's binding site.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend the scaffold, introduce conformational constraints, or connect to other aromatic systems. This strategy is critical in designing molecules like tubulin inhibitors that mimic the geometry of natural products. [6]* Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid (e.g., via Pinnick oxidation) provides a key functional group that can act as a hydrogen bond donor/acceptor or a metal chelator, often used to engage with residues like lysine or arginine in an active site.

  • Condensation Reactions: Formation of imines, oximes, or hydrazones provides rapid access to new derivatives. These can act as final compounds or as intermediates for further cyclization reactions to build more complex heterocyclic systems.

Part 3: Medicinal Chemistry Applications

Derivatives of the pyrrolopyridine scaffold have shown significant promise across multiple therapeutic areas, particularly in oncology. The aldehyde at C3 is a critical starting point for the synthesis of these potent agents.

Application Focus 1: Anticancer Agents - Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division, making them a validated and highly attractive target for anticancer drugs. [6][7]A key strategy in this area is the development of small molecules that bind to tubulin at the colchicine site, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. [8] Design Rationale: The 1H-pyrrolo[3,2-c]pyridine scaffold (a close isomer of the title compound) has been expertly used to create rigid analogs of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The pyrrolopyridine core serves to lock the bi-aryl system into the required cis-like bioactive conformation for optimal binding at the colchicine site. [6]The synthetic routes to these compounds frequently rely on derivatizing a core scaffold that could be accessed from an aldehyde intermediate.

cluster_tubulin Tubulin Dimer (α/β) cluster_mt Microtubule ColchicineSite Colchicine Binding Site MT Growing Microtubule (Polymerization) ColchicineSite->MT Normal Polymerization Arrest G2/M Cell Cycle Arrest & Apoptosis ColchicineSite->Arrest Inhibitor Pyrrolopyridine Inhibitor Inhibitor->ColchicineSite Binds & Blocks

Caption: Mechanism of tubulin polymerization inhibition.

Biological Activity of Representative Tubulin Inhibitors:

The following table summarizes data for potent anticancer compounds based on the related 1H-pyrrolo[3,2-c]pyridine scaffold, which illustrates the potential of this class of molecules. The compounds were designed to have a 3,4,5-trimethoxyphenyl group (A-ring) and a varied aryl B-ring, connected to the pyrrolopyridine core. [6][7]

Compound ID B-Ring Moiety HeLa IC₅₀ (µM) SGC-7901 IC₅₀ (µM) MCF-7 IC₅₀ (µM) Reference
10t Indolyl 0.12 0.15 0.21 [6][7]
10a Phenyl 0.33 0.41 0.52 [7]
10k 4-Ethoxyphenyl 0.25 0.34 0.43 [7]

| CA-4 | (Control) | 0.0021 | 0.0029 | 0.0031 | [6] |

Data is for the 1H-pyrrolo[3,2-c]pyridine isomer but is representative of the scaffold's potential.

Application Focus 2: Kinase Inhibitors

The pyrrolopyridine core is an effective ATP-competitive hinge-binding motif for a wide range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. [9]The scaffold's nitrogen atoms can form critical hydrogen bonds with the kinase hinge region, mimicking the interactions of adenine. Derivatives of various azaindole isomers have been developed as potent inhibitors of:

  • FMS Kinase (CSF-1R): Implicated in ovarian, prostate, and breast cancers. [10]* Fibroblast Growth Factor Receptor (FGFR): A target in breast, lung, and bladder cancers. [11][12]* Janus Kinase (JAK): Key targets for autoimmune diseases like rheumatoid arthritis. [13] The aldehyde at C3 can be elaborated into structures that occupy the solvent-exposed region of the kinase active site, allowing for the fine-tuning of selectivity and potency.

Protocol 2: Synthesis of a Bi-Aryl Pyrrolopyridine Derivative via Suzuki Coupling

This protocol provides a representative methodology for a key C-C bond-forming reaction used to synthesize advanced intermediates for kinase or tubulin inhibitors, starting from a hypothetical halogenated aldehyde derivative.

Rationale: The Suzuki coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for creating bi-aryl systems, which are common motifs in kinase and tubulin inhibitors. This protocol is based on established procedures for related scaffolds. [7] Materials:

  • 6-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivative (1 eq.)

  • Arylboronic acid (e.g., 3-indolylboronic acid) (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.06 eq.)

  • Potassium carbonate (K₂CO₃) (5 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: To a microwave vial, add the 6-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivative (0.1 mmol), the desired arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 125 °C for 25-30 minutes. Microwave heating provides rapid and uniform heating, significantly accelerating the reaction compared to conventional methods.

  • Monitoring and Work-up: After cooling, check for reaction completion by TLC or LC-MS. If complete, dilute the mixture with water and extract with EtOAc (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired 6-aryl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivative.

  • Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for the design and synthesis of next-generation therapeutics. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of the aldehyde functional group provide medicinal chemists with a powerful toolkit. By leveraging this scaffold, researchers can efficiently generate diverse chemical libraries to target complex biological systems, paving the way for the discovery of novel drugs for cancer, inflammation, and beyond. The proven success of its isomers as potent tubulin and kinase inhibitors underscores the immense potential held within this scaffold for addressing unmet medical needs.

References
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link] [7][8]2. Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link] [6]3. PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link] [4]5. Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link] [2]6. Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry.

  • Ansari, M. F., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27481-27503. Available at: [Link] [5]8. Bazgir, A., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 59(3), 195-201.

  • Sreevalsan, S. & Pillai, A. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. MOJ Biorg Org Chem, 3(6), 200-203.
  • Li, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25063-25075. Available at: [Link] [11]12. ResearchGate. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b).

  • Kim, J. S., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Research, 3(1), 22-29. Available at: [Link] [10]14. Nakashima, K., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 346-354. Available at: [Link] [13]15. Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link] [12]16. PubChem. (n.d.). 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde. Retrieved from [Link]

  • PubMed. (2016). Synthesis, cytotoxic activity, and tubulin polymerization inhibitory activity of new pyrrol-2(3H)-ones and pyridazin-3(2H)-ones. Available at: [Link]

  • Gudimchuk, N., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(11), 1299-1308. Available at: [Link]

Sources

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Aldol Condensation of 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure, a bioisostere of indole, features a unique arrangement of hydrogen bond donors and acceptors, enabling it to mimic biological structures and interact with a wide array of therapeutic targets.[2] Derivatives of this core are integral to the development of kinase inhibitors, anticancer agents, and potential treatments for neurodegenerative diseases.[1][3]

A powerful strategy for expanding the chemical diversity and therapeutic potential of this scaffold is the construction of chalcone-like molecules. Chalcones are α,β-unsaturated ketones that serve as key intermediates for synthesizing various heterocyclic compounds and often exhibit a broad spectrum of biological activities, including antiproliferative and antimicrobial effects.[4][5][6] The Aldol condensation, specifically the Claisen-Schmidt variant, provides a direct and efficient route to these valuable derivatives by forming a new carbon-carbon bond at the C3-position of the 6-azaindole ring.[6][7]

This guide provides a comprehensive overview and a detailed laboratory protocol for the base-catalyzed Claisen-Schmidt condensation of this compound with an enolizable ketone, yielding a novel chalcone analogue.

Reaction Overview and Mechanistic Insights

The reaction is a crossed aldol condensation, more specifically a Claisen-Schmidt condensation, because it occurs between an aromatic aldehyde that cannot form an enolate (it has no α-hydrogens) and a ketone that can.[7][8] This selectivity is crucial as it prevents the self-condensation of the aldehyde, simplifying the product mixture.[9] The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy ketone, followed by a base-catalyzed dehydration (elimination of water) to yield the final α,β-unsaturated ketone product.[10][11]

Base-Catalyzed Reaction Mechanism

The process is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.[9]

  • Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a water molecule (formed in the first step), yielding the neutral β-hydroxy ketone, known as the "aldol addition product."

  • Dehydration: With heating or under sufficiently basic conditions, the hydroxide ion abstracts a second α-hydrogen, forming another enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion, resulting in the formation of a stable, conjugated π-system. This dehydration step is often irreversible and drives the reaction to completion.[10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration A Ketone (e.g., Acetophenone) B Enolate Ion (Nucleophile) A->B Deprotonation H2O1 H₂O C 1H-pyrrolo[2,3-c]pyridine -3-carbaldehyde (Electrophile) B->C C-C Bond Formation B->C OH1 OH⁻ D Alkoxide Intermediate C->D E β-Hydroxy Ketone (Aldol Addition Product) D->E Protonation (from H₂O) F Final Chalcone Product (α,β-Unsaturated Ketone) E->F Elimination of H₂O E->F H2O2 H₂O OH2 OH⁻

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)-1-phenylprop-2-en-1-one from this compound and acetophenone.

Materials and Reagents
  • This compound

  • Acetophenone (or other suitable ketone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

Step-by-Step Methodology
  • Reagent Setup:

    • In a 100 mL round-bottom flask, dissolve 1.46 g (10.0 mmol) of this compound and 1.20 mL (1.20 g, 10.0 mmol) of acetophenone in 30 mL of 95% ethanol.

    • Stir the mixture at room temperature using a magnetic stirrer until all solids have dissolved.

  • Initiation of Reaction:

    • Prepare a 10% (w/v) aqueous solution of sodium hydroxide.

    • Slowly add 10 mL of the NaOH solution dropwise to the stirred ethanolic solution over a period of 15-20 minutes.

    • Causality Note: Slow addition of the base minimizes the self-condensation of acetophenone and helps control the reaction temperature, preventing potential side reactions.[9]

  • Reaction Monitoring:

    • Allow the mixture to stir at room temperature for 2-4 hours. A precipitate often forms as the product is typically a solid that is insoluble in the reaction mixture.[12]

    • Monitor the reaction's progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). Spot the starting aldehyde, ketone, and the reaction mixture. The reaction is complete when the spot corresponding to the aldehyde has disappeared.

  • Product Isolation (Workup):

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water with stirring.[12] This precipitates the crude product and dilutes the base.

    • Continue stirring for 15-20 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove any residual NaOH, which could interfere with subsequent steps or characterization.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol.

    • Dissolve the crude product in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or desiccator.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain ¹H NMR, IR, and Mass Spectrometry data to confirm the structure of the final chalcone.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Weigh & Dissolve - Aldehyde - Ketone - Ethanol add_base 2. Add NaOH (aq) Dropwise prep_reagents->add_base stir 3. Stir & Monitor (TLC) add_base->stir precipitate 4. Precipitate in Ice Water stir->precipitate filter_wash 5. Filter & Wash with H₂O precipitate->filter_wash recrystallize 6. Recrystallize from Ethanol filter_wash->recrystallize dry 7. Dry Product recrystallize->dry characterize 8. Characterize - MP, NMR, IR, MS dry->characterize

Caption: General laboratory workflow for chalcone synthesis.

Data Summary and Expected Results

The following table provides hypothetical data for the described reaction. Actual results may vary based on specific conditions and the purity of reagents.

ParameterValueNotes
Reactant 1 This compound (10 mmol)The electrophile, lacking α-hydrogens.
Reactant 2 Acetophenone (10 mmol)The nucleophile source after enolization.
Catalyst Sodium Hydroxide (10% aq.)Base catalyst for enolate formation/dehydration.
Solvent 95% EthanolDissolves reactants; product may precipitate out.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Expected Yield 75-90%Yields can be high for this type of condensation.[8]
Appearance Pale yellow to white crystalline solidChalcones are often colored due to conjugation.
Melting Point Varies (e.g., 180-185 °C)A sharp melting point indicates high purity.

Characterization of the Product

  • ¹H NMR: Expect to see two doublets in the vinylic region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-18 Hz), which is characteristic of the trans (E) configuration. Signals corresponding to the protons on the pyrrolopyridine and phenyl rings will also be present in the aromatic region.

  • IR Spectroscopy: Look for a strong absorption band for the conjugated carbonyl group (C=O) around 1650-1670 cm⁻¹ and a C=C alkene stretch around 1600-1620 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₁₇H₁₂N₂O, MW = 260.29 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (old NaOH solution).- Insufficient reaction time.- Reaction temperature too low.- Prepare fresh NaOH solution.- Extend reaction time, continue monitoring by TLC.- Gently warm the reaction mixture (e.g., to 40-50 °C) if no product forms at RT.
Oily Product - Impurities are present.- Incomplete dehydration to the chalcone.- Ensure thorough washing of the crude product.- Try a different recrystallization solvent or column chromatography.- Increase reaction time or heat to promote dehydration.
Multiple Products (TLC) - Self-condensation of the ketone.- Side reactions due to strong base.- Add the base more slowly and at a lower temperature.- Use a milder base (e.g., piperidine) or a different catalytic system.[10]

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • (2021). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Singh, G., & Pal, S. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC - NIH. [Link]

  • Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34.
  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules, 26(15), 4487. [Link]

  • Shiri, M. (2012).
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. (This is a duplicate of reference 2, confirming the source)
  • Scicatte. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
  • Hussaini, S. N. (2012). Synthesis and biological evaluation of chalcone derivatives (mini review). Mini reviews in medicinal chemistry, 12(13), 1394-409. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246-12263. [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Zhang, X., et al. (n.d.).
  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2530-2544. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5).
  • Chad's Prep. (n.d.). Aldol Reactions. Chad's Prep. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]

  • Movassaghi, M., & Ahmad, O. K. (2009). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Organic letters, 11(14), 3056-3059. [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-583. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Wang, Y., et al. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Publishing.

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Introduction: The Significance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 1H-Pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, it possesses a unique combination of hydrogen bond donor and acceptor sites, which allows for versatile interactions with biological targets.[1] This framework is a core component of numerous biologically active molecules, including potent kinase inhibitors used in oncology.[2][3][4] The ability to precisely functionalize the 6-azaindole core is therefore critical for synthesizing novel therapeutic agents and conducting structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds due to their broad functional group tolerance and mild reaction conditions.[5] This guide provides an in-depth analysis and practical protocols for the four most pivotal cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to the 1H-pyrrolo[2,3-c]pyridine scaffold.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures. It involves the reaction of a halo-azaindole with an organoboron reagent, such as a boronic acid or a boronic ester.[6][7]

Mechanistic Rationale

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to stabilize the palladium center and facilitate the catalytic cycle, especially with electron-rich heterocyclic substrates like azaindoles.[9] The base plays a critical role in activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->OxAdd Ar-X (Halo-azaindole) Transmetal Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) OxAdd->Transmetal Ar'-B(OR)₂ Base Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: C-6 Arylation of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C-6 position of a protected 6-azaindole derivative.

Materials:

  • 6-Chloro-3-iodo-N-protected-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • SPhos (0.1 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 6-chloro-3-iodo-N-protected-1H-pyrrolo[2,3-c]pyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the degassed 1,4-dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the substrates.

  • Seal the flask and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C-6 arylated product.[10]

Data Summary: Suzuki-Miyaura Couplings
EntryHalide PositionBoronic Acid/EsterCatalyst/LigandBaseYield (%)Reference
1C-3 (Iodo)Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄85-93[10]
2C-5 (Bromo)4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃75[11]
3C-4 (Chloro)(2-Ethoxyvinyl)borolanePd(OAc)₂ / SPhosK₃PO₄91-99[9][12]
4C-3 (Boronate)4-Iodo-2,6-dichloropyridinePd(PPh₃)₄Na₂CO₃99[13]

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of halo-azaindoles with alkenes to form substituted vinyl-azaindoles. This transformation is a powerful tool for introducing complex side chains.

Mechanistic Rationale

The cycle involves oxidative addition of the halo-azaindole to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. A cascade C-N cross-coupling/Heck reaction has been developed for a straightforward synthesis of substituted azaindoles.[14]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X Insertion R-CH₂-CH(Ar)-Pd(II)-X(L)₂ OxAdd->Insertion Alkene (Migratory Insertion) Elimination H-Pd(II)-X(L)₂ Insertion->Elimination β-Hydride Elimination Product Ar-CH=CH-R (Product) Insertion->Product Elimination->Pd0 Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X RedElim Ar-Pd(II)-C≡CR(L)₂ OxAdd->RedElim Transmetalation RedElim->Pd0 Reductive Elimination Product Ar-C≡CR (Product) RedElim->Product CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR CuAcetylide->OxAdd from Copper Cycle Alkyne R-C≡C-H Alkyne->CuX Amine Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Ar-X AmideComplex [Ar-Pd(II)-NR₂'(L)] OxAdd->AmideComplex HNR₂' Base AmideComplex->Pd0 Reductive Elimination Product Ar-NR₂' (Product) AmideComplex->Product

Sources

Application Notes & Protocols: Strategic Derivatization of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers a key hydrogen bond acceptor site, enhancing solubility and modulating electronic properties. This unique combination has led to its incorporation into a multitude of biologically active agents, including inhibitors for kinases, phosphodiesterases, and tubulin polymerization.[1][2][3][4] The derivatization of this core structure is paramount for fine-tuning pharmacological activity, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and exploring structure-activity relationships (SAR).

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde emerges as a cornerstone intermediate in this endeavor. The aldehyde functional group at the C3-position is a versatile synthetic handle, poised for a wide array of chemical transformations. This guide provides an in-depth exploration of key derivatization strategies, complete with detailed protocols and the underlying chemical logic, to empower researchers in their quest for novel therapeutics.

Overview of Derivatization Pathways

The aldehyde group offers multiple avenues for molecular elaboration. This document will focus on three primary classes of transformations directly involving the aldehyde, followed by a discussion on modifying the heterocyclic core itself.

Derivatization_Pathways cluster_aldehyde Aldehyde Transformations A 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde B Reductive Amination A->B R-NH2, [H] C Wittig Reaction A->C Ph3P=CHR D Knoevenagel Condensation A->D Z-CH2-Z', Base G N-H Alkylation/ Arylation H Cross-Coupling (e.g., Suzuki, Sonogashira) E Amines B->E Product Class F Phosphorus Ylides C->F Product Class I Active Methylene Compounds D->I Product Class J Halides/ Boronic Acids H->J Product Class

Caption: Key derivatization pathways for this compound.

Protocol I: Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a hydride-based reducing agent. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve Aldehyde (1 eq.) and Amine (1.1 eq.) in DCE/MeOH start->dissolve add_stab Add NaBH(OAc)3 (1.5 eq.) portion-wise at 0°C dissolve->add_stab stir Stir at Room Temperature (4-16 h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench with sat. NaHCO3 (aq) monitor->quench Complete extract Extract with EtOAc or DCM quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for the reductive amination protocol.

Detailed Protocol
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (10 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 eq.).

  • Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate. Cool the mixture to 0 °C in an ice bath.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any potential exotherm and initial reaction rate. STAB is preferred over reagents like NaBH₄ as it is less basic and does not readily reduce the aldehyde.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

ParameterExpected Outcome
Typical Yield 60-90%
Purity >95% after chromatography
Key ¹H NMR Signal Disappearance of aldehyde proton (~10 ppm), appearance of new methylene protons adjacent to the nitrogen.
Mass Spec (ESI+) [M+H]⁺ corresponding to the expected product.

Protocol II: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[6] This reaction, typically catalyzed by a weak base like piperidine or pyridine, yields electron-deficient alkenes that are valuable Michael acceptors and intermediates for more complex heterocyclic syntheses.[7][8][9]

Detailed Protocol (with Malononitrile)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1 eq.) and malononitrile (1.1 mmol, 1.1 eq.) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq.). Causality Note: Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic carbanion required for addition to the aldehyde carbonyl.

  • Reaction Progression: Stir the reaction mixture at room temperature. A precipitate often forms as the product is typically less soluble than the reactants. The reaction is usually complete within 1-4 hours. Monitor by TLC.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants and catalyst.

  • Purification: The filtered product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetonitrile. If no precipitate forms, the solvent can be removed in vacuo and the residue purified by column chromatography.

Active Methylene Cmpd.Base/SolventConditionsTypical Yield
MalononitrilePiperidine/EtOHRoom Temp, 1-4 h85-98%
Ethyl CyanoacetatePiperidine/EtOHRoom Temp, 4-6 h75-90%
Barbituric AcidPiperidine/EtOHReflux, 6-8 h70-85%

Protocol III: Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key feature is the ability to control the stereochemistry of the resulting double bond based on the nature of the ylide.[11]

  • Non-stabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.

  • Stabilized ylides (e.g., containing ester or ketone groups) predominantly form (E)-alkenes.

Detailed Protocol (with a Stabilized Ylide)
  • Ylide Generation (if not commercial): To a stirred suspension of (Carbethoxymethyl)triphenylphosphonium bromide (1.1 mmol, 1.1 eq.) in dry tetrahydrofuran (THF, 10 mL) at 0 °C, add a base such as sodium hydride (NaH, 60% dispersion in oil, 1.2 mmol) or potassium tert-butoxide (KOtBu, 1.2 mmol). Stir for 1 hour at room temperature to form the orange/red ylide.

  • Reaction Setup: Dissolve this compound (1.0 mmol, 1 eq.) in dry THF (5 mL).

  • Wittig Reaction: Add the aldehyde solution dropwise to the prepared ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Causality Note: The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[12]

  • Work-up: Quench the reaction with water and extract the product with EtOAc (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide.

  • Purification: Purify by flash column chromatography. A non-polar to polar solvent gradient (e.g., EtOAc in hexanes) is effective. Triphenylphosphine oxide is relatively polar and will elute after the desired alkene product in many cases.

Advanced Strategies: Derivatization of the Heterocyclic Core

For comprehensive SAR studies, modification of the azaindole core is essential. This is typically achieved on a halogenated version of the scaffold (e.g., 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde), which can be synthesized via standard methods.

A. Suzuki Cross-Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, proving exceptionally useful for forming aryl-aryl or aryl-heteroaryl bonds.[13][14][15]

Protocol Outline (on a 4-Bromo analogue):

  • Setup: To a degassed mixture of the 4-bromo-6-azaindole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a solvent system (e.g., Dioxane/H₂O or DME/H₂O), add a palladium catalyst.

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq.) is a robust catalyst for such systems.[14]

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 2-12 hours until completion.

  • Work-up & Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

B. Sonogashira Cross-Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts, creating C(sp²)-C(sp) bonds.[16][17][18]

Protocol Outline (on a 4-Bromo analogue):

  • Setup: In a flask, combine the 4-bromo-6-azaindole (1.0 eq.), a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.) in a solvent like THF or DMF.

  • Reagents: Add a terminal alkyne (1.2 eq.) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.

  • Reaction: Stir the mixture under an inert atmosphere at conditions ranging from room temperature to 60 °C.

  • Work-up & Purification: Standard aqueous work-up, extraction, and chromatographic purification yield the alkynylated product.

General Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) before use.

  • Bases like NaH and KOtBu are highly reactive and moisture-sensitive. Quench reactions and dispose of waste appropriately.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

References

  • Shaikh, I. et al. (2011). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available at: [Link]

  • HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, Vol. 91, No. 3. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]

  • RSC Publishing. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • RSC Publishing. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Available at: [Link]

  • ResearchGate. (2011). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. Available at: [Link]

  • PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

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Designing Novel Anticancer Agents: Harnessing the Potential of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Structure in Oncology

The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a "privileged scaffold." This unique bicyclic aromatic system, a bioisostere of indole, provides a versatile framework for the design of potent and selective inhibitors of various oncogenic targets. Its structural rigidity and the strategic placement of nitrogen atoms allow for diverse and specific interactions within the active sites of key proteins implicated in cancer progression. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for developing novel anticancer agents based on the 1H-pyrrolo[2,3-c]pyridine core. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Rationale for Targeting: Key Oncogenic Pathways Modulated by 1H-Pyrrolo[2,3-c]pyridine Derivatives

The anticancer activity of 1H-pyrrolo[2,3-c]pyridine derivatives stems from their ability to interact with a range of biological targets crucial for tumor growth and survival. Two of the most prominent mechanisms of action are the inhibition of protein kinases and the disruption of microtubule dynamics.

Kinase Inhibition: Halting Aberrant Cell Signaling

Numerous protein kinases are aberrantly activated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The 1H-pyrrolo[2,3-c]pyridine scaffold serves as an excellent ATP-competitive hinge-binding motif, a common feature of many kinase inhibitors. Derivatives of the closely related azaindole family have demonstrated potent inhibitory activity against a variety of kinases, including:

  • Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer.[1]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A target in several cancers, including breast and lung.[2]

  • FMS-like Tyrosine Kinase 3 (FLT3) and c-Met: Key drivers in various hematological and solid tumors.

  • Cyclin-Dependent Kinase 8 (CDK8): A crucial regulator of transcription in colorectal cancer.[3][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Their dysregulation is linked to multiple cancer types.[5]

The design of kinase inhibitors often involves modifying the 1H-pyrrolo[2,3-c]pyridine core to achieve selectivity and potency for a specific kinase target.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates Downstream Effectors Downstream Effectors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Downstream Effectors Activates Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Metastasis Metastasis Downstream Effectors->Metastasis 1H-pyrrolo[2,3-c]pyridine Derivative 1H-pyrrolo[2,3-c]pyridine Derivative 1H-pyrrolo[2,3-c]pyridine Derivative->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits

Figure 1: Kinase Inhibition by 1H-pyrrolo[2,3-c]pyridine Derivatives.
Disruption of Microtubule Dynamics: Inducing Mitotic Catastrophe

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptosis. Several azaindole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site. This disruption of microtubule function leads to G2/M phase cell cycle arrest and is a clinically validated anticancer strategy.

G α/β-Tubulin Dimers α/β-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization α/β-Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Apoptosis Apoptosis Microtubule Polymerization->Apoptosis Disruption leads to Cell Division Cell Division Mitotic Spindle Formation->Cell Division 1H-pyrrolo[2,3-c]pyridine Derivative 1H-pyrrolo[2,3-c]pyridine Derivative 1H-pyrrolo[2,3-c]pyridine Derivative->Microtubule Polymerization Inhibits

Figure 2: Disruption of Microtubule Dynamics.

Synthetic Strategies: A Protocol for the Synthesis of a Model 1H-Pyrrolo[2,3-c]pyridine Derivative

The synthesis of substituted 1H-pyrrolo[2,3-c]pyridines often involves multi-step sequences. A common and versatile approach is the Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at specific positions of the scaffold, which is crucial for modulating biological activity. The following protocol outlines a general synthetic route for a 6-aryl-1H-pyrrolo[2,3-c]pyridine derivative, a class of compounds that has shown promising anticancer activity.

Protocol 1: Synthesis of a 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative (Adapted from Wang et al.)

This protocol is adapted from a similar synthesis of a 1H-pyrrolo[3,2-c]pyridine derivative and can be conceptually applied to the [2,3-c] isomer with appropriate starting materials.[6]

Materials and Reagents:

  • 6-Bromo-1H-pyrrolo[2,3-c]pyridine

  • Substituted phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Microwave reactor

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine 6-bromo-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the desired substituted phenylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Microwave Irradiation: Place the reaction vial in the microwave reactor and heat to 125°C for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Protocols for Assessing Anticancer Activity

Once a library of 1H-pyrrolo[2,3-c]pyridine derivatives has been synthesized, a systematic biological evaluation is necessary to determine their anticancer potential. The following are detailed protocols for key in vitro assays.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for an additional 48-72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Materials and Reagents:

  • Purified tubulin (>99% pure)

  • Glycerol-based polymerization buffer

  • GTP solution

  • Test compounds

  • A temperature-controlled spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture and immediately place the cuvette in the spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the inhibitory effect on tubulin polymerization.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Antiproliferative Activity of Representative 1H-Pyrrolo[2,3-c]pyridine Derivatives

CompoundTarget Cell LineIC₅₀ (µM)[6]
Derivative A HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21
Derivative B A375P (Melanoma)0.05
Sorafenib (Control) A375P (Melanoma)>10
Vemurafenib (Control) A375P (Melanoma)0.1

Table 2: Effect of a Representative 1H-Pyrrolo[2,3-c]pyridine Derivative on Cell Cycle Distribution in HeLa Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M[7][8]
Vehicle Control 65.225.19.7
Derivative A (IC₅₀) 30.515.354.2
Derivative A (2x IC₅₀) 15.88.975.3

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its ability to target key oncogenic pathways, such as protein kinases and microtubule dynamics, has been well-documented for the broader azaindole family. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and pharmacokinetic properties, to translate the promise of this privileged scaffold into clinically effective cancer therapies.

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). Moroccan Journal of Chemistry, 11(1). [Link]

  • Azaindole Therapeutic Agents - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, Y., Li, J., Wang, L., Zhang, C., Zhao, Y., Wang, L., Zhang, H., & Zhao, Z. (2020). Design, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]

  • Design, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 12, 2026, from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | Moroccan Journal of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20651–20661. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

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Application Note: High-Throughput Screening of 1H-Pyrrolo[2,3-c]pyridine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique bicyclic aromatic structure, featuring a fusion of a pyrrole and a pyridine ring, offers a three-dimensional arrangement of hydrogen bond donors and acceptors that is highly effective for interacting with a variety of biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, where it can effectively mimic the hinge-binding motif of ATP.[1] Derivatives of 1H-pyrrolo[2,3-c]pyridine have shown potent activity against a range of therapeutically relevant targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and ATM kinase, making them highly valuable in oncology and inflammatory disease research.[2][3][4]

This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify novel inhibitors from a 1H-pyrrolo[2,3-c]pyridine library against a hypothetical, yet representative, serine/threonine kinase, "Kinase X," implicated in a cancer signaling pathway. We will cover assay development, detailed screening protocols, data analysis, and hit validation, providing both the "how" and the "why" behind each step to ensure a robust and successful screening campaign.

Pillar 1: Assay Development and Optimization for HTS

The foundation of any successful HTS campaign is a robust, reliable, and scalable assay.[5] For kinase targets, several homogeneous "mix-and-measure" assay formats are suitable for HTS, avoiding time-consuming separation steps. Here, we detail the development of a biochemical fluorescence polarization (FP) assay, a common and cost-effective method for screening kinase inhibitors.[6]

The principle of the FP assay is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by Kinase X. A small, unphosphorylated peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation, the peptide is captured by a phosphospecific antibody, creating a much larger complex that tumbles slowly, leading to a high polarization signal. Inhibitors of Kinase X will prevent phosphorylation, resulting in a low polarization signal.

Protocol 1: Kinase X Fluorescence Polarization Assay Development
  • Component Titration:

    • ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP. For the initial screen, an ATP concentration equal to or slightly below the Km is recommended to facilitate the identification of both competitive and non-competitive inhibitors.

    • Peptide Substrate Concentration: Titrate the fluorescently labeled peptide substrate to find a concentration that provides a robust signal-to-background ratio while remaining within a reasonable cost per well.

    • Kinase X Concentration: Determine the minimal enzyme concentration that yields a sufficient assay window (the difference between the positive and negative controls) within a linear reaction time.

    • Antibody Titration: Titrate the phosphospecific antibody to determine the optimal concentration for capturing the phosphorylated peptide without causing non-specific binding.

  • Assay Miniaturization and Reagent Stability:

    • Transition the optimized assay from a 96-well to a 384-well or 1536-well plate format to reduce reagent costs and increase throughput.

    • Confirm the stability of all reagents (kinase, ATP, peptide, antibody) at room temperature for a duration representative of the screening process to ensure consistent performance.

  • Assay Validation and Z'-Factor Calculation:

    • The quality of an HTS assay is statistically validated using the Z'-factor.[7][8] This dimensionless parameter measures the separation between the positive and negative control distributions.[9]

    • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive and negative controls.

    • Interpretation of Z'-Factor: [9][10]

      • Z' > 0.5: Excellent assay, suitable for HTS.

      • 0 < Z' ≤ 0.5: Acceptable assay, but may require careful monitoring.

      • Z' < 0: Unacceptable assay; further optimization is required.

    • Perform a validation run with multiple plates containing only positive (no inhibitor) and negative (no enzyme or potent known inhibitor) controls to ensure the Z'-factor is consistently above 0.5.[11]

Pillar 2: The High-Throughput Screening Campaign

With a validated assay, the primary screen of the 1H-pyrrolo[2,3-c]pyridine library can commence. This process involves precise robotic liquid handling and data acquisition.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Hit Validation Lib_Prep Library Preparation (1H-pyrrolo[2,3-c]pyridines) Assay_Ready_Plates Assay-Ready Plates (Pre-dispensed compounds) Lib_Prep->Assay_Ready_Plates Reagent_Add Reagent Addition (Kinase X, Substrate, ATP) Assay_Ready_Plates->Reagent_Add Incubation Incubation Reagent_Add->Incubation FP_Read Fluorescence Polarization Reading Incubation->FP_Read Raw_Data Raw Data Acquisition FP_Read->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_ID Hit Identification (% Inhibition > Threshold) Normalization->Hit_ID Confirmation Confirmation Screen (Dose-Response) Hit_ID->Confirmation Orthogonal Orthogonal Assay Confirmation->Orthogonal

Caption: High-throughput screening workflow from library preparation to hit validation.

Protocol 2: Primary HTS of the 1H-Pyrrolo[2,3-c]pyridine Library
  • Library Preparation:

    • The 1H-pyrrolo[2,3-c]pyridine library is typically stored in DMSO. Prepare intermediate plates by diluting the library to the desired screening concentration (e.g., 10 µM).

  • Compound Dispensing:

    • Using an acoustic liquid handler or pin tool, dispense nanoliter volumes of each compound from the intermediate plates into 384-well assay plates. Each plate should also contain columns dedicated to positive (DMSO only) and negative (potent inhibitor) controls.

  • Reagent Addition:

    • Add the pre-mixed Kinase X and fluorescent peptide substrate solution to all wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plates at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and develop the signal by adding the phosphospecific antibody solution.

    • Incubate for a short period to allow for binding equilibrium.

    • Read the plates on an FP-capable plate reader.

Pillar 3: Data Analysis and Hit Identification

Raw data from the HTS must be normalized and analyzed to identify statistically significant "hits."[12]

  • Data Normalization:

    • Calculate the percent inhibition for each compound well relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection:

    • A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate. Z-score = (Value_compound - Mean_plate) / SD_plate

    • Alternatively, a simpler percent inhibition threshold can be used. For this campaign, we will define a primary hit as a compound exhibiting >50% inhibition.

Hypothetical Primary Screen Data
ParameterValue
Library Size100,000 compounds
Screening Concentration10 µM
Hit Threshold>50% Inhibition
Primary Hit Rate0.8%
Number of Primary Hits800

Pillar 4: Hit Validation Cascade

A primary hit is not a validated inhibitor. A rigorous hit validation process is crucial to eliminate false positives and artifacts.[13] This often involves a series of tiered experiments.

Hit Validation Workflow Diagram

Hit_Validation Primary_Hits Primary Hits (800) Dose_Response Dose-Response (IC50) Primary_Hits->Dose_Response Confirms Potency Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Eliminates Assay Artifacts Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay Confirms Cellular Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Identifies Core Scaffolds Validated_Hits Validated Hits (20) SAR_Analysis->Validated_Hits

Caption: Tiered workflow for validating primary hits from the HTS campaign.

Protocol 3: Dose-Response and Orthogonal Assays
  • Dose-Response Confirmation:

    • Re-test the 800 primary hits in the primary FP assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50 value). Compounds that do not show a clear dose-response relationship are discarded.

  • Orthogonal Biochemical Assay:

    • To eliminate assay-specific artifacts (e.g., fluorescence interference), confirmed hits are tested in a different assay format. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice. This confirms that the inhibitory activity is genuine and not an artifact of the FP detection method.

Protocol 4: Cell-Based Assays for Target Engagement

The ultimate goal is to find compounds that work in a cellular context.[14][15] A cell-based assay confirms that the compound can penetrate the cell membrane and engage with Kinase X.

  • Phospho-Substrate Western Blot:

    • Treat a cancer cell line known to have active Kinase X signaling with the confirmed hits.

    • Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known downstream substrate of Kinase X.

    • A decrease in the phospho-substrate signal indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA):

    • This biophysical method directly measures target engagement by assessing the thermal stability of Kinase X in the presence of the compound. Ligand binding typically stabilizes the protein, increasing its melting temperature.

Hypothetical Hit Validation Funnel
Validation StageNumber of CompoundsCriteria
Primary Hits800>50% inhibition at 10 µM
Dose-Response Confirmed250IC50 < 20 µM
Orthogonal Assay Confirmed150Active in TR-FRET assay
Cell-Based Activity50Reduction in phospho-substrate
Validated Hits for SAR 20 Potent, cell-active, and representing diverse chemotypes

Pillar 5: Structure-Activity Relationship (SAR) Analysis

The final set of validated hits provides the foundation for medicinal chemistry efforts. By analyzing the chemical structures of the active 1H-pyrrolo[2,3-c]pyridine derivatives, initial SAR can be established.[16] This involves identifying which substitutions on the scaffold are critical for activity and which can be modified to improve potency, selectivity, and drug-like properties.

Hypothetical Kinase X Signaling Pathway

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Kinase_X Kinase X Upstream_Kinase->Kinase_X activates Substrate Downstream Substrate Kinase_X->Substrate phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Inhibitor 1H-pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Kinase_X inhibits

Caption: Simplified signaling pathway showing the role of Kinase X and its inhibition.

Conclusion

High-throughput screening of a focused library, such as one based on the 1H-pyrrolo[2,3-c]pyridine scaffold, is a powerful strategy for identifying high-quality starting points for drug discovery. By coupling a robust and well-validated biochemical assay with a systematic hit validation cascade that includes orthogonal and cell-based assays, researchers can efficiently triage primary hits and identify promising lead compounds. This structured approach, grounded in rigorous scientific principles, maximizes the probability of success in discovering novel and effective kinase inhibitors for further development.

References

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  • K-I, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1040-1048. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

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  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

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  • Golding, B. T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(21), 5136. [Link]

  • EL-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Heliyon, 9(7), e17808. [Link]

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Application Notes and Protocols for Knoevenagel Condensation with 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-c]pyridine Scaffold and the Knoevenagel Condensation

The 1H-pyrrolo[2,3-c]pyridine, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole and purine systems allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Consequently, derivatives of this scaffold are integral to numerous therapeutic agents, including inhibitors of kinases, phosphodiesterases, and receptors crucial in oncology and inflammatory diseases. The development of novel derivatives of 1H-pyrrolo[2,3-c]pyridine is therefore of paramount interest to researchers in the pharmaceutical sciences.

A powerful and versatile synthetic tool for the functionalization of this scaffold is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[2] The reaction is renowned for its operational simplicity, high yields, and the generation of electronically diverse products, making it a cornerstone of organic synthesis.[3][4]

This document provides a detailed guide for performing the Knoevenagel condensation with 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a selection of active methylene compounds to generate diverse derivatives, and present robust, step-by-step protocols for laboratory execution. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reaction for the synthesis of novel 7-azaindole derivatives with therapeutic potential.

Reaction Mechanism: A Stepwise Look at the Piperidine-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation, while seemingly straightforward, proceeds through a fascinating and well-studied mechanism, especially when catalyzed by a secondary amine like piperidine.[5][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction can be dissected into three key stages:

  • Formation of the Enolate: The basic catalyst, typically piperidine, abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').[2]

  • Nucleophilic Attack: The electron-rich enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. When a secondary amine like piperidine is used as a catalyst, it can also react with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate.[8][9]

  • Dehydration: The intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.[2]

The overall transformation is a highly efficient method for creating a new carbon-carbon double bond, conjugated to both the pyrrolopyridine ring and the electron-withdrawing groups of the active methylene compound.

Experimental Protocols and Reagent Selection

The choice of active methylene compound, catalyst, and solvent significantly influences the outcome of the Knoevenagel condensation. Below, we provide a curated selection of reagents and detailed protocols for the synthesis of diverse 1H-pyrrolo[2,3-c]pyridine derivatives.

Table 1: Recommended Active Methylene Compounds
Active Methylene CompoundStructureExpected Product MoietyKey Characteristics & Applications
MalononitrileCH₂(CN)₂DicyanovinylHighly reactive, often leading to rapid reactions and high yields. The resulting dicyanovinyl group is a potent electron-withdrawing group and a versatile synthetic handle.[4][10]
Ethyl CyanoacetateNCCH₂CO₂EtCyanoacrylic esterOffers a balance of reactivity and functionality. The ester group can be further modified (e.g., hydrolysis to the carboxylic acid).[11]
Diethyl MalonateCH₂(CO₂Et)₂DicarboethoxyvinylGenerally less reactive than malononitrile, may require more forcing conditions. The resulting diester can be selectively hydrolyzed and decarboxylated.[2]
Meldrum's AcidC₆H₈O₄Isopropylidene malonate derivativeA highly acidic cyclic diester, often used for efficient condensations under mild conditions.[2]
2,4-Pentanedione (Acetylacetone)CH₃COCH₂COCH₃AcetylvinylIntroduces a β-diketone functionality, which can be used in subsequent cyclization reactions.
Table 2: Typical Reaction Conditions
ParameterRecommended ConditionsRationale & Notes
Catalyst Piperidine (catalytic amount, ~10 mol%)A weak base that effectively catalyzes the reaction without promoting self-condensation of the aldehyde. Other bases like pyrrolidine or triethylamine can also be used.[9][12]
Solvent Ethanol, Methanol, Acetonitrile, or Tetrahydrofuran (THF)Polar protic or aprotic solvents are generally effective. Ethanol is a good starting point due to its ability to dissolve the reactants and its relatively low boiling point for easy removal.[13]
Temperature Room Temperature to RefluxThe reactivity of the active methylene compound will dictate the required temperature. Malononitrile often reacts readily at room temperature, while less reactive substrates may require heating.[13]
Reaction Time 1 - 24 hoursMonitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Detailed Step-by-Step Protocol: Synthesis of (E)-2-(1H-pyrrolo[2,3-c]pyridin-3-ylmethylene)malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a highly reactive and commonly used active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting aldehyde. If the reaction is sluggish, it can be gently heated to reflux.

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution. If so, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final (E)-2-(1H-pyrrolo[2,3-c]pyridin-3-ylmethylene)malononitrile.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization of the Synthetic Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the Knoevenagel condensation of this compound.

Knoevenagel_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_aldehyde This compound dissolve Dissolve in Solvent (e.g., Ethanol) start_aldehyde->dissolve start_methylene Active Methylene Compound (e.g., Malononitrile) add_reagents Add Reactants start_methylene->add_reagents dissolve->add_reagents add_catalyst Add Catalyst (e.g., Piperidine) add_reagents->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC react->monitor isolate Isolate Product (Precipitation/Filtration) monitor->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize (NMR, MS) dry->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

Mechanism Visualization

The following diagram provides a visual representation of the piperidine-catalyzed Knoevenagel condensation mechanism.

Knoevenagel_Mechanism reagents This compound + Active Methylene Compound enolate Enolate Intermediate reagents:methylene->enolate Deprotonation iminium Iminium Ion (optional path) reagents:aldehyde->iminium Iminium Formation (optional) tetrahedral Tetrahedral Intermediate reagents:aldehyde->tetrahedral catalyst Piperidine catalyst->enolate catalyst->iminium enolate->tetrahedral Nucleophilic Attack iminium->tetrahedral product α,β-Unsaturated Product + H₂O tetrahedral->product Dehydration

Caption: Knoevenagel condensation mechanism overview.

Conclusion and Future Perspectives

The Knoevenagel condensation is a highly effective and adaptable method for the synthesis of α,β-unsaturated derivatives of this compound. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The resulting products, with their diverse electronic properties and functional group handles, are valuable intermediates for the development of novel therapeutic agents. Further optimization of reaction conditions, including the exploration of green catalysts and solvent-free systems, will undoubtedly continue to enhance the utility of this powerful transformation in the field of drug discovery.

References

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Application Notes and Protocols for the Reductive Amination of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the reductive amination of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key intermediate in the synthesis of novel therapeutics. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies.[1] This document outlines the chemical principles, a robust experimental protocol, characterization methods, and troubleshooting advice for this critical synthetic transformation, aimed at researchers and professionals in drug development.

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a bioisostere of indole and is recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form specific hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules.[1] Derivatives of this heterocycle have shown promise as kinase inhibitors, antiproliferative agents, and potential treatments for a range of diseases, including cancer and neurodegenerative disorders. The functionalization of the 6-azaindole core, particularly at the 3-position, is a common strategy for elaborating molecular complexity and modulating pharmacological activity. Reductive amination of the readily accessible this compound offers a direct and versatile route to a diverse library of secondary and tertiary amines, which are crucial intermediates for drug candidates.

The Chemistry of Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds in two main steps: the formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.

A key advantage of modern reductive amination protocols is the use of mild and selective reducing agents that can be present in the same pot as the carbonyl compound and the amine, enabling a direct, one-pot synthesis. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and broad functional group tolerance.[2][3]

Reaction Mechanism

The mechanism for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride is illustrated below. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

G cluster_0 Imine Formation cluster_1 Reduction A This compound C Iminium Ion Intermediate A->C + R-NH2 - H2O B Primary Amine (R-NH2) B->C E Secondary Amine Product C->E Hydride Transfer D Sodium Triacetoxyborohydride (NaBH(OAc)3) D->E

Figure 1: General mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

This protocol details the synthesis of a representative secondary amine via the reductive amination of this compound with benzylamine.

Materials and Reagents
ReagentM.W. ( g/mol )Eq.Amount (mg)Moles (mmol)
This compound146.151.01461.0
Benzylamine107.151.11181.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.53181.5
Dichloromethane (DCM), anhydrous--10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--20 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)----
Step-by-Step Procedure

G A 1. Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCM (10 mL) in a round-bottom flask. B 2. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A->B C 3. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An ice bath can be used to control any exotherm. B->C D 4. Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Quench the reaction by the slow addition of saturated NaHCO3 solution (20 mL). D->E F 6. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). E->F G 7. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4. F->G H 8. Filter and concentrate the solution under reduced pressure to obtain the crude product. G->H I 9. Purify the crude product by flash column chromatography on silica gel (e.g., DCM/MeOH gradient). H->I

Figure 2: Workflow for the synthesis of N-Benzyl-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine.

Reaction Work-up and Purification
  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

The starting material and the final product should be characterized by standard analytical techniques to confirm their identity and purity.

This compound (Starting Material)
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm) for similar 3-formyl-6-azaindole structures suggest signals around 9.98 (s, 1H, CHO), and aromatic protons in the range of 7.30-8.80.[4][5]

  • ¹³C NMR (DMSO-d₆, 101 MHz): The aldehyde carbon is expected around 189.0 ppm, with aromatic carbons appearing in the range of 112-162 ppm.[4]

N-Benzyl-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine (Product)
  • ¹H NMR (CDCl₃, 500 MHz): Based on related N-benzyl-1-(pyridin-2-yl)methanamine structures, the benzylic CH₂ protons are expected around 3.8-4.0 ppm, and the CH₂ protons adjacent to the pyrrolopyridine ring around 3.9-4.1 ppm. The aromatic protons of the benzyl group should appear in the 7.2-7.4 ppm range, and the pyrrolopyridine protons in their characteristic regions.

  • ¹³C NMR (CDCl₃, 126 MHz): The benzylic carbon is expected around 54 ppm and the methylene carbon attached to the heterocycle around 45 ppm. Aromatic carbons will appear in the 110-160 ppm range.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₁₅N₃ [M+H]⁺; the observed mass should be within ± 5 ppm of the theoretical value.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous conditions as water can inhibit imine formation.
Decomposition of the aldehyde.Use freshly prepared or purified aldehyde. Perform the reaction at a lower temperature (0 °C to room temperature).
Inactive reducing agent.Use a fresh bottle of sodium triacetoxyborohydride.
Formation of Side Products Reduction of the starting aldehyde to an alcohol.Ensure the use of a mild reducing agent like NaBH(OAc)₃. If using NaBH₄, pre-form the imine before adding the reducing agent.
Over-alkylation of the product (for primary amines).Use a slight excess of the primary amine (1.1-1.2 equivalents).
Difficult Purification Baseline streaking on TLC.Add a small amount of triethylamine or ammonia to the chromatography eluent to prevent the amine from sticking to the silica gel.

Conclusion

The reductive amination of this compound is a highly efficient and versatile method for the synthesis of a wide array of substituted amines. The use of sodium triacetoxyborohydride provides a mild and selective one-pot procedure that is tolerant of many functional groups. This application note provides a robust protocol and practical guidance to aid researchers in the successful synthesis and characterization of these valuable compounds for drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Shaabani, A., et al. (2009). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Monatshefte für Chemie - Chemical Monthly, 140(10), 1259-1262.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Reddy, P. G., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 127(4), 715-723.
  • Hassan, K. M. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(10), 405-412.
  • Li, G., et al. (2019). Supplementary Information for Catalytic Asymmetric Hydroboration of Imines by n-Butyllithium and Lithium Anilides. Organic Letters, 21(15), 5849-5853.
  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Pexidartinib Dihydrochloride Dihydrate. (2023). Molbank, 2023(4), M1673. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Retrieved from [Link]

  • Butini, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible and selective MAO-B inhibitors. European Journal of Medicinal Chemistry, 262, 115865.
  • Ivonin, S. P., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Fizer, M. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 29-57.
  • Wang, H., et al. (2015). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(17), 3565-3569.
  • Boufroura, H., et al. (2025). Primary Pyrrolimines and Pyridinimines. Molecules, 30(5), 1239.
  • Shcherbakova, A. V., et al. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2021(4), M1267.
  • González-Vera, J. A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.

Sources

Application Note: A Scalable and Modular Synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous clinical candidates and approved drugs.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxamides, a key subclass of these compounds. We present a robust and scalable three-step synthetic sequence commencing from commercially available 3-amino-4-methylpyridines. The protocols herein detail an efficient Vilsmeier-Haack cyclization to form the core, a subsequent oxidation to the key carboxylic acid intermediate, and a reliable HATU-mediated amide coupling to generate a diverse library of target molecules. This guide is designed for researchers, medicinal chemists, and process development professionals seeking a practical and well-validated route to this important class of molecules.

Introduction & Strategic Overview

The fusion of a pyrrole ring with a pyridine core gives rise to the 6-azaindole scaffold, a bioisostere of indole that offers unique physicochemical properties, including improved solubility and metabolic stability, and additional hydrogen bonding capabilities via the pyridine nitrogen. These attributes have made it a cornerstone in the development of therapeutics targeting a wide range of diseases.[2] Derivatives have shown potent activity as kinase inhibitors, BET bromodomain inhibitors, and agents for treating reflux esophagitis.[1] The 3-carboxamide functional group is a particularly common feature, acting as a versatile handle for modulating potency, selectivity, and pharmacokinetic properties through the introduction of diverse amine substituents.

This guide outlines a linear, highly efficient synthetic strategy that prioritizes scalability, reliability, and modularity. The overall workflow is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Core Formation cluster_step2 Step 2: Functional Group Interconversion cluster_step3 Step 3: Amide Coupling cluster_product Final Product Start 3-Amino-4-methylpyridine (Substituted) Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1  [4+1] Cyclization Step2 Oxidation (e.g., KMnO₄) Step1->Step2  C3-CHO → C3-COOH Step3 HATU-Mediated Coupling (Amine, DIPEA) Step2->Step3  Amide Bond Formation Product 1H-Pyrrolo[2,3-c]pyridine-3-carboxamide Step3->Product

Figure 1: High-level workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxamides.

This approach offers significant advantages:

  • Efficiency: The Vilsmeier-Haack reaction provides direct access to the 3-formyl-6-azaindole core in a single, scalable operation.[1][3]

  • Modularity: The final amide coupling step allows for the late-stage introduction of diverse chemical matter (R-NH₂), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Robustness: The chosen reactions are well-established and tolerant of a range of functional groups on the starting pyridine ring.

Experimental Protocols & Mechanistic Insights

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Reagents such as phosphorus oxychloride (POCl₃) are corrosive and moisture-sensitive and should be handled with extreme care under an inert atmosphere.

Protocol 1: Synthesis of 3-Formyl-1H-pyrrolo[2,3-c]pyridine (Intermediate A)

This protocol describes the formation of the 6-azaindole core via a Vilsmeier-Haack formylation and subsequent cyclization.

Principle & Mechanism: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] A key insight for this specific transformation is that the pyridine nitrogen of the starting material is protonated in situ, which activates the adjacent methyl group for deprotonation.[1][3] The resulting carbanion undergoes a double formylation by the Vilsmeier reagent to form a vinamidinium salt, which then undergoes a 5-exo-trig intramolecular cyclization. Subsequent hydrolysis during workup yields the final 3-formyl-6-azaindole.[1]

Materials:

  • 3-Amino-4-methylpyridine (1.0 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 10 mL per 1 g of starting material)

  • Phosphorus oxychloride (POCl₃) (3.3 eq)

  • Acetonitrile (CH₃CN) for washing

  • Potassium carbonate (K₂CO₃) solution, saturated

  • Deionized water

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (3.3 eq) dropwise to the DMF. The addition is exothermic. Maintain the temperature below 20 °C.

  • Stir the mixture at room temperature for 15-20 minutes. The solution should become a pale yellow, crystalline slurry.

  • Reaction: Add 3-amino-4-methylpyridine (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature for 48 hours. A precipitate will form over time.

  • Work-up: Filter the reaction mixture to collect the precipitate. Wash the solid with acetonitrile.

  • Dissolve the collected solid in a minimal amount of cold deionized water.

  • Neutralization: Slowly add saturated K₂CO₃ solution to the aqueous solution with vigorous stirring until the pH reaches ~10. A solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield Intermediate A .

Self-Validation: The product can be characterized by ¹H NMR (expecting a downfield aldehyde singlet ~9.8-10.0 ppm and characteristic aromatic protons) and LC-MS to confirm identity and purity.

Protocol 2: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic Acid (Intermediate B)

This protocol describes the oxidation of the C3-aldehyde to the corresponding carboxylic acid, the key precursor for amide coupling.

Principle & Mechanism: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction proceeds through a hydrated aldehyde intermediate which is then oxidized by the permanganate ion.

Materials:

  • 3-Formyl-1H-pyrrolo[2,3-c]pyridine (Intermediate A ) (1.0 eq)

  • Potassium permanganate (KMnO₄) (1.5-2.0 eq)

  • Acetone or a THF/water mixture

  • Sodium bisulfite (NaHSO₃) or isopropanol for quenching

  • Hydrochloric acid (HCl), 1M

  • Deionized water

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A (1.0 eq) in acetone or a suitable solvent mixture (e.g., THF/water).

  • Oxidation: Cool the solution to 0 °C. Add KMnO₄ (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Quenching: Quench the excess KMnO₄ by adding a saturated solution of NaHSO₃ until the purple color disappears, or by adding a small amount of isopropanol.

  • Work-up: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with the reaction solvent.

  • Acidification: Transfer the filtrate to a separatory funnel and acidify with 1M HCl to a pH of ~3-4. A precipitate should form.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Intermediate B .[1][6]

Self-Validation: The disappearance of the aldehyde proton and the appearance of a broad carboxylic acid proton (~12-13 ppm) in the ¹H NMR spectrum confirms the conversion.

Protocol 3: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carboxamides (Final Products)

This protocol details the final, modular step of coupling the carboxylic acid with a primary or secondary amine.

Principle & Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond with minimal risk of racemization.[7][8]

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid (Intermediate B ) (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add Intermediate B (1.0 eq), the chosen amine (1.1 eq), and HATU (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Reaction: Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final 1H-pyrrolo[2,3-c]pyridine-3-carboxamide .

Data & Troubleshooting

StepStarting MaterialKey ReagentsProductTypical YieldKey Characterization Notes
1 3-Amino-4-methylpyridinePOCl₃, DMF3-Formyl-1H-pyrrolo[2,3-c]pyridine60-75%¹H NMR: Aldehyde proton at ~9.9 ppm.
2 Intermediate AKMnO₄1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid70-85%¹H NMR: Disappearance of aldehyde proton; appearance of broad COOH proton >12 ppm.
3 Intermediate BHATU, Amine, DIPEA1H-Pyrrolo[2,3-c]pyridine-3-carboxamide65-90%¹H NMR: Appearance of amide N-H proton and signals corresponding to the amine fragment.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reaction time to 72 hours. Confirm activity of POCl₃.
Incomplete oxidation in Step 2 Insufficient oxidant; poor solubility.Add more KMnO₄ (in 0.2 eq portions). Use a co-solvent like THF or t-BuOH to improve solubility.
Failure of amide coupling in Step 3 Poorly nucleophilic amine; inactive coupling reagent.For poorly reactive amines (e.g., anilines), gently heat the reaction to 40-50 °C. Use fresh, high-quality HATU and anhydrous solvents. Consider an alternative coupling agent like T3P or converting the acid to an acid chloride.[9]
Purification Difficulties Polar byproducts (e.g., tetramethylurea from HATU).Ensure thorough aqueous workup to remove water-soluble byproducts before chromatography.

Conclusion

The synthetic pathway detailed in this application note represents a highly effective and versatile method for accessing 1H-pyrrolo[2,3-c]pyridine-3-carboxamides. By leveraging a direct Vilsmeier-Haack cyclization and a robust HATU-mediated amide coupling, researchers can rapidly synthesize diverse libraries of these medicinally important compounds. The protocols have been designed to be scalable and reproducible, providing a solid foundation for both discovery and development programs in medicinal chemistry.

References

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. [Link]

  • ChemBK. (2024). 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid. ChemBK. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Hussain, A., et al. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(4). [Link]

Sources

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic systems derived from 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This versatile starting material, a derivative of 6-azaindole, serves as a crucial building block in medicinal chemistry and drug development due to the prevalence of the pyrrolopyridine scaffold in pharmacologically active molecules.[1] This document outlines synthetic strategies for constructing fused pyridine and pyrimidine rings, focusing on the Hantzsch Dihydropyridine Synthesis and a Knoevenagel condensation-cyclization sequence. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind procedural choices, and robust methodologies for the synthesis of complex heterocyclic structures with therapeutic potential.

Introduction: The Strategic Importance of this compound

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic interactions with biological targets, while the additional nitrogen atom in the pyridine ring can impart improved physicochemical properties such as solubility and metabolic stability. Fused heterocyclic compounds derived from this core are of significant interest as they can form rigid, planar structures that interact efficiently with biological targets, making them valuable in the development of novel therapeutics for a range of diseases.[1][2]

This compound is a particularly valuable starting material as the aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the construction of fused ring systems through multicomponent reactions and condensation-cyclization strategies. This guide will detail two such powerful approaches.

Synthesis of Fused Pyridines via Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a classic and highly reliable multi-component reaction for the formation of dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridines.[3][4][5] This one-pot reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5] The resulting fused pyrido[4',3':4,5]pyrrolo[1,2-a]pyridine core is a novel heterocyclic system with potential applications in drug discovery.

Mechanistic Rationale

The reaction proceeds through a series of well-established intermediates. Initially, one equivalent of the β-ketoester reacts with the ammonia source to form an enamine. Simultaneously, a Knoevenagel condensation occurs between the this compound and the second equivalent of the β-ketoester.[6] A subsequent Michael addition between the enamine and the Knoevenagel adduct, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. A final oxidation step, which can be performed in the same pot, leads to the aromatic fused pyridine system.[7][8]

Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_aromatization In-situ Aromatization cluster_workup Work-up & Purification A 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde D Mix Reactants in Solvent (e.g., Ethanol) A->D B β-Ketoester (2 eq.) B->D C Ammonium Acetate C->D E Heat to Reflux (e.g., 80°C) D->E F Monitor by TLC E->F G Add Oxidizing Agent (e.g., CAN, DDQ) F->G H Continue Heating G->H I Cool and Concentrate H->I J Aqueous Work-up I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L Knoevenagel_Pyrimidine A 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde D Knoevenagel Condensation A->D B Active Methylene Cmpd. (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine) C->D E α,β-Unsaturated Intermediate D->E H Michael Addition & Cyclization E->H F Guanidine Nitrate F->H G Base (e.g., NaOEt) G->H I Fused Dihydropyrimidine H->I J Tautomerization I->J K Final Fused Pyrimidine Product J->K

Sources

Application Notes & Protocols for Utilizing 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-pyrrolo[2,3-c]pyridine Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] Within the vast landscape of possible fragments, the 1H-pyrrolo[2,3-c]pyridine core, a class of compounds also known as 6-azaindoles, represents a "privileged scaffold." This designation stems from its recurrent appearance in a multitude of biologically active compounds, suggesting an inherent structural and electronic complementarity to various protein targets.[5][6]

This guide focuses on a specific, yet underexplored, member of this family: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . While its isomers, such as 1H-pyrrolo[2,3-b]pyridine, have been extensively investigated as inhibitors for targets like Janus kinases (JAKs) and phosphodiesterase 4B (PDE4B), the unique potential of the 3-carbaldehyde derivative of the 2,3-c isomer in FBDD warrants detailed exploration.[6][7] The strategic inclusion of the aldehyde functional group at the 3-position provides a versatile chemical handle. This "poised" functionality is not merely a point of interaction but a gateway for synthetic elaboration, enabling fragment growing, linking, or even the formation of reversible covalent interactions with nucleophilic residues (e.g., cysteine, lysine) within a target's binding site.[8]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and utilize this compound as a starting point for innovative drug discovery campaigns. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative literature.

Part 1: Characterization and Rationale for Use

The utility of any fragment is predicated on its intrinsic properties. This compound offers a compelling combination of features that align with the core tenets of FBDD.

PropertyValue/CharacteristicRationale for FBDD
Molecular Weight ~146.15 g/mol Falls well within the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets on a protein surface.[3]
Scaffold 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)Privileged heterocyclic motif, known to engage in key hydrogen bonding interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a donor.[5][6]
Functional Group Aldehyde (-CHO)Provides a key vector for synthetic elaboration ("fragment growing"). Can act as a hydrogen bond acceptor. Offers the potential for reversible covalent chemistry with active site nucleophiles.[8]
Aqueous Solubility High (predicted)Essential for biophysical screening methods which are conducted in aqueous buffers, preventing compound aggregation that leads to false positives.[3]
The Strategic Importance of the Aldehyde Moiety

The aldehyde group is a critical feature of this fragment. It serves two primary strategic purposes in an FBDD campaign:

  • A Handle for Synthetic Elaboration: Once a binding mode is confirmed (ideally via X-ray crystallography), the aldehyde can be readily transformed into a variety of other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation). This allows for rapid, vector-defined growth of the fragment into unoccupied regions of the binding pocket to enhance affinity and selectivity.[4]

  • A Probe for Reversible Covalent Interactions: Aldehydes can react with nucleophilic residues like cysteine (forming a hemithioacetal) or lysine (forming a Schiff base). If a target protein possesses such a residue in or near the binding site, this fragment can be used to form a reversible covalent bond, which can significantly increase potency and duration of action. The reversibility is key to mitigating potential toxicity associated with irreversible covalent inhibitors.

Part 2: The Biophysical Screening Cascade

Due to the inherently weak binding affinities of fragments (typically in the high µM to mM range), sensitive biophysical techniques are required for their detection.[9][10] A multi-stage, orthogonal screening cascade is essential to confidently identify true binders and eliminate false positives.[11]

FBDD_Screening_Cascade cluster_0 Stage 1: Primary Screen cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Structural Characterization cluster_3 Stage 4: Hit-to-Lead a Fragment Library (including this compound) b High-Throughput Biophysical Screen (e.g., DSF, SPR) a->b Screening c Orthogonal Biophysical Method (e.g., NMR) b->c Preliminary Hits d High-Resolution Structure (X-ray Crystallography) c->d Validated Hits e Affinity & Thermodynamics (ITC) c->e Validated Hits f Structure-Guided Chemistry d->f Structural Data e->f Binding Data Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Chemical Elaboration cluster_3 Outcome a This compound (Validated Hit) b Fragment Growing c Fragment Linking d Fragment Merging b1 Reductive Amination (Explore amine pocket) b->b1 b2 Wittig Reaction (Extend scaffold) b->b2 b3 Grignard Reaction (Add 3D character) b->b3 c1 Link to another validated fragment c->c1 d1 Merge with overlapping fragment scaffold d->d1 e High-Affinity Lead Compound b1->e b2->e b3->e c1->e d1->e

Sources

Application and Protocol Guide: Witt-ig Olefination of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinyl-Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows for unique interactions with biological targets. The introduction of a vinyl group at the C3-position of the 7-azaindole core via the Wittig reaction opens up a vast chemical space for the synthesis of novel therapeutics. These vinylated intermediates are versatile building blocks for creating more complex molecules through reactions such as Heck coupling, Michael additions, and cycloadditions. This guide provides a detailed exploration of the Wittig reaction applied to 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, offering both theoretical insights and practical, field-proven protocols for researchers.

Mechanistic Overview: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent).[1] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate called an oxaphosphetane.[2][3] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.[3]

Figure 1: General workflow of the Wittig Reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the 'R' group on the ylide. This leads to a crucial distinction between two classes of ylides:

  • Stabilized Ylides: When 'R' is an electron-withdrawing group (e.g., -CO₂R, -CN, -COR), the negative charge on the carbanion is delocalized and the ylide is more stable. These ylides are less reactive and the reaction is often reversible, allowing for thermodynamic control. This typically leads to the formation of the more stable (E)-alkene.[2]

  • Unstabilized Ylides: When 'R' is an alkyl or hydrogen group, the ylide is highly reactive and the reaction is under kinetic control. This generally results in the formation of the (Z)-alkene.[1]

Experimental Protocols

The 7-azaindole nucleus is electron-rich and the N-H proton is acidic. Therefore, the choice of base and reaction conditions is critical to avoid side reactions, such as deprotonation of the pyrrole nitrogen.

Protocol 1: Synthesis of (E)-ethyl 3-(1H-pyrrolo[2,3-c]pyridin-3-yl)acrylate using a Stabilized Ylide

This protocol is designed for the synthesis of an (E)-α,β-unsaturated ester, a common structural motif in bioactive molecules. The use of a stabilized ylide allows for milder reaction conditions.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (a commercially available stabilized ylide)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the aldehyde in anhydrous toluene (approximately 0.1 M concentration). To this solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being more polar than the starting materials, may precipitate out. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct is also removed during this step. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[4]

Rationale for Experimental Choices:

  • Solvent: Toluene is a non-polar, high-boiling solvent suitable for this reaction, allowing it to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the ylide is used to ensure complete consumption of the aldehyde.

  • Inert Atmosphere: While stabilized ylides are less sensitive to air and moisture than their unstabilized counterparts, an inert atmosphere is good practice to prevent any potential degradation of the starting materials or products, especially at elevated temperatures.

Protocol 2: Synthesis of 3-vinyl-1H-pyrrolo[2,3-c]pyridine using an Unstabilized Ylide

This protocol describes the synthesis of a terminal alkene, a valuable handle for further functionalization. The use of a highly reactive, unstabilized ylide necessitates more stringent anhydrous and anaerobic conditions.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (1.2 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Unstabilized ylides are strong bases and are readily protonated by water, which would quench the reaction. Therefore, strictly anhydrous conditions are essential.

  • Base: Strong bases like potassium tert-butoxide or sodium hydride are required to deprotonate the phosphonium salt and generate the unstabilized ylide.

  • Temperature Control: The ylide generation and the initial reaction with the aldehyde are performed at 0 °C to control the reactivity and minimize side reactions.

Figure 2: Comparative experimental workflows for Wittig reactions.

Data Summary and Expected Outcomes

Ylide TypeReagentsTypical ConditionsProduct StereochemistryExpected Yield
Stabilized Ethyl (triphenylphosphoranylidene)acetateToluene, RefluxPredominantly (E)60-85%
Unstabilized Methyltriphenylphosphonium bromide / t-BuOKTHF, 0°C to RTNot applicable (terminal alkene)50-75%

Troubleshooting and Technical Considerations

  • Low Yield:

    • Unstabilized Ylides: Ensure all reagents and solvents are scrupulously dry. The ylide is highly sensitive to moisture.

    • Stabilized Ylides: The reaction may require longer reaction times or higher temperatures. Ensure the aldehyde is pure, as impurities can interfere with the reaction.

  • Incomplete Reaction:

    • A slight excess of the ylide can be beneficial.

    • For stabilized ylides, consider a more polar aprotic solvent like DMF, but be mindful of purification challenges.

  • Difficult Purification:

    • Triphenylphosphine oxide can be challenging to remove completely by chromatography. Recrystallization is often an effective alternative.[4] For non-crystalline products, alternative workup procedures to remove the phosphine oxide have been reported, such as precipitation of its magnesium salt.

  • Side Reactions:

    • With very strong bases like n-butyllithium, deprotonation of the 7-azaindole N-H is possible. Using bases like potassium tert-butoxide or sodium hydride minimizes this risk. If N-deprotonation is a concern, protection of the nitrogen with a suitable group (e.g., BOC or SEM) may be necessary.

Alternative Methodologies: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-alkenes from stabilized carbanions, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction.[5] The HWE reaction utilizes a phosphonate ester, which is deprotonated to form a more nucleophilic and less basic carbanion compared to a Wittig ylide.[5]

Advantages of the HWE Reaction:

  • Higher (E)-Selectivity: The HWE reaction almost exclusively yields the (E)-alkene.[6]

  • Easier Purification: The byproduct is a water-soluble phosphate ester, which can be easily removed by an aqueous workup, often eliminating the need for chromatography.[5][6]

  • Milder Conditions: The reaction can often be carried out under milder basic conditions.

The HWE reaction is a valuable tool for researchers working with this compound, particularly when high (E)-selectivity and straightforward purification are desired.

Conclusion

The Wittig reaction provides a reliable and versatile method for the synthesis of vinyl-substituted 7-azaindoles from this compound. By carefully selecting the appropriate ylide and reaction conditions, researchers can control the stereochemical outcome and synthesize a wide range of valuable building blocks for drug discovery and development. Understanding the nuances of the reaction, including potential side reactions and alternative methodologies like the Horner-Wadsworth-Emmons reaction, will empower scientists to efficiently access these important molecular scaffolds.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • Bentham Science. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • National Institutes of Health. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 488. Available at: [Link]

  • ChemRxiv. (2024). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Synthesis of Azaindoles. (n.d.). Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Available at: [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • ResearchGate. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Available at: [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • chemeurope.com. Wittig reaction. Available at: [Link]

  • FLORE. (2024). Food Chemistry Advances. Available at: [Link]

  • ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (also known as 7-azaindole-3-carboxaldehyde). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the purification of this versatile heterocyclic building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Introduction to the Molecule

This compound is a crucial intermediate in pharmaceutical synthesis.[1][2][3] Its structure, featuring a π-electron-rich pyrrole ring fused to a π-electron-deficient pyridine ring, imparts unique chemical properties.[4] The aldehyde functional group is a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions.[1] However, these same features can present significant purification challenges.

The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 7-azaindole.[5][6][7][8] While effective, this reaction often produces a crude product contaminated with colored impurities, unreacted starting materials, and reaction byproducts that complicate isolation.[5]

Common Purification Challenges & FAQs

This section addresses the most frequent issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product after Vilsmeier-Haack synthesis is a dark, oily, or tar-like solid. How should I approach purification?

Answer:

This is a very common observation. The dark coloration is typically due to polymeric byproducts formed under the reaction conditions. The oily or impure solid nature often results from residual high-boiling solvents like N,N-Dimethylformamide (DMF) and phosphorus-containing residues from the hydrolysis of the Vilsmeier reagent (POCl₃).[5][9]

Expert Analysis & Recommended Workflow:

  • Initial Work-up is Crucial: The key is to remove the bulk of the impurities before attempting chromatography or recrystallization. After the reaction is complete, the mixture is typically quenched by carefully adding it to a cold, aqueous basic solution (e.g., saturated sodium bicarbonate or a dilute NaOH solution) to neutralize acids and hydrolyze the intermediate iminium salt.[6][10]

    • Causality: The iminium salt intermediate is the direct precursor to your aldehyde. Hydrolysis, typically with aqueous workup, is required to convert it to the final product.[6][8] A basic quench neutralizes the acidic environment and helps precipitate the organic product while keeping acidic and some amphoteric impurities in the aqueous layer.

  • Aqueous Work-up & Extraction:

    • After quenching, a solid may precipitate. If it does, it can be collected by filtration. However, it will likely still be impure.

    • Whether a solid forms or not, it is highly recommended to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[11] This will transfer your product into the organic phase, leaving behind inorganic salts and highly polar impurities.

    • Wash the combined organic layers sequentially with water and then brine. This removes residual DMF and other water-soluble impurities.

  • Solvent Trituration/Slurry:

    • After concentrating the extracted organic phase, you will likely obtain an impure solid or oil. Before proceeding to more intensive methods, attempt trituration.

    • Add a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, or a hexane/ethyl acetate mixture).

    • Stir the mixture vigorously. The product should solidify and precipitate as a cleaner powder, while the colored impurities remain in the solvent.

    • Filter the solid and wash with a small amount of the cold trituration solvent.

This multi-step work-up and trituration process is often sufficient to yield a product that is amenable to final purification by column chromatography or recrystallization.

Question 2: My TLC plate shows multiple spots. How do I identify the product and select the right purification method?

Answer:

A complex TLC profile is expected for a crude Vilsmeier-Haack reaction. The spots will typically include the starting material (7-azaindole), the desired product, and various byproducts.

Diagnostic Workflow:

  • Spot Identification:

    • Product: this compound is more polar than the starting 7-azaindole due to the aldehyde group. Therefore, the product spot will have a lower Rf value than the starting material in a given solvent system.

    • Starting Material: Spot a co-spot (a lane with both crude mixture and pure starting material) to definitively identify the 7-azaindole spot.

    • Baseline Impurities: Highly colored, polar impurities may remain at the baseline (Rf = 0).

    • UV Visualization: Both the starting material and product are UV active. Visualize the plate under UV light (254 nm).

    • Staining: Use a potassium permanganate (KMnO₄) stain. The aldehyde group of the product will react readily, causing the spot to turn yellow/brown upon gentle heating.

  • Choosing the Purification Method:

    • The choice between column chromatography and recrystallization depends on the impurity profile revealed by TLC.

Scenario on TLC PlateRecommended Primary Purification MethodRationale
Spots are well-separated (ΔRf > 0.2)Flash Column Chromatography Provides excellent separation for non-isomeric impurities with different polarities.
A major product spot with minor, faint impurity spotsRecrystallization An efficient method for removing small amounts of impurities from a largely pure solid product.
Spots are very close together (ΔRf < 0.1)Optimized Flash Column Chromatography Requires careful solvent system optimization. Consider a less polar solvent system to increase separation.
Product appears to be streaking or degrading on the TLC plateNeutral Alumina Chromatography or Recrystallization Streaking on silica may indicate compound instability or strong binding. Neutral alumina is a less acidic alternative.

Troubleshooting Purification Selection Diagram

G start Analyze Crude Product by TLC separation Are spots well-separated (ΔRf > 0.2)? start->separation streaking Is there significant streaking on silica TLC? separation->streaking No col_chrom Proceed with Silica Gel Column Chromatography separation->col_chrom Yes purity Is the product spot >90% pure by eye? streaking->purity No alumina Consider Neutral Alumina Chromatography or Recrystallization streaking->alumina Yes recryst Attempt Recrystallization purity->recryst Yes optimize_col Optimize TLC solvent system (e.g., less polar mobile phase) then perform Column Chromatography purity->optimize_col No

Caption: Decision tree for selecting a purification method.

Question 3: What is the best protocol for flash column chromatography?

Answer:

Flash column chromatography is the most robust method for purifying this compound, especially when dealing with multiple impurities.

Expert Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (SiO₂, 230-400 mesh) is typically effective.[12]

  • Solvent System (Mobile Phase) Selection:

    • The goal is to find a solvent system where the product has an Rf value of 0.25 - 0.35 . This provides the optimal balance between separation and elution time.

    • Recommended Starting Systems:

      • Hexane / Ethyl Acetate gradient (e.g., start at 20% EtOAc, gradually increase to 50-60%)

      • Dichloromethane / Methanol gradient (e.g., start at 1% MeOH, gradually increase to 5%)

    • Optimization: If separation is poor, reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate or methanol). This will cause all compounds to move slower down the column, increasing the resolution between spots.

  • Column Packing and Loading:

    • Wet Loading (Slurry): Pack the column with silica gel slurried in the initial, least polar mobile phase. This prevents air bubbles and ensures a uniform packing bed.

    • Dry Loading (Recommended): The product has moderate polarity and may not be very soluble in the initial non-polar eluent. Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add silica gel (approx. 1-2 times the mass of your crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents the dissolution of the product in a strong solvent "band" at the top of the column, which leads to poor separation. It ensures the compound starts as a very narrow band, maximizing resolution.

  • Elution and Monitoring:

    • Begin elution with the starting non-polar solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product (single spot by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified solid. The product is typically a white to pale yellow solid.[13]

Question 4: I'm trying to recrystallize the product, but I'm having trouble finding a suitable solvent.

Answer:

Recrystallization can be highly effective if the crude product is already reasonably pure (>90%). The key is finding a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.

Expert Protocol: Recrystallization

  • Solvent Screening:

    • Test the solubility of a small amount of your product in various solvents at room temperature and with heating.

    • Good Single Solvents: Based on typical procedures for similar indole aldehydes, good candidates include:

      • Methanol (MeOH)[12]

      • Ethanol (EtOH)

      • Acetonitrile (MeCN)

      • Ethyl Acetate (EtOAc)

    • Good Solvent Pairs (for Antisolvent Crystallization):

      • Chloroform / Hexane[12]

      • DCM / Hexane

      • Acetone / Water

      • Methanol / Water

  • Step-by-Step Procedure (Single Solvent):

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum. A typical melting point for the pure compound is in the range of 216-220 °C.[2][14]

  • Verification of Purity:

    • After any purification, purity should be confirmed.

    • TLC: The purified product should show a single spot.

    • Melting Point: A sharp melting point close to the literature value indicates high purity.[2]

    • NMR Spectroscopy: ¹H NMR is the definitive method to confirm the structure and purity of the final product.

References

  • Chiba, T., & Okimoto, M. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. J. Braz. Chem. Soc.. Available at: [Link]

  • Ghate, M., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(6), 341-346. Available at: [Link]

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  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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  • S., P., & M., D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 76-88. Available at: [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. Compound Summary. Available at: [Link]

  • Wang, B., et al. (2012). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 48(92), 11349-11351. Available at: [Link]

  • J&K Scientific. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde. Product Page. Available at: [Link]

  • Sales, J. A. A., et al. (2011). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Molecules, 16(10), 8348-8361. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Inter Chem. (n.d.). Azaindoles. Product Catalog. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key heterocyclic building block. This document offers field-proven insights and detailed protocols to help overcome common synthetic challenges and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) is resulting in a consistently low yield. What are the most likely causes?

A low yield in the Vilsmeier-Haack formylation of 6-azaindole can be attributed to several critical factors, primarily revolving around reagent quality, reaction conditions, and the stability of the starting material and product.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1] Any degradation of these reagents can significantly reduce the concentration of the active electrophile.

    • Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] The stoichiometry is also crucial; an insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A molar ratio of 1.5 to 3.0 equivalents of the reagent relative to the substrate is often recommended to drive the reaction to completion.[1][2]

  • Reaction Temperature: Temperature control is paramount during both the formation of the Vilsmeier reagent and the subsequent formylation.

    • Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic. This step should be performed at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF to prevent reagent decomposition.[1][2]

    • Formylation Step: While some highly activated substrates react at room temperature, 6-azaindole may require heating to achieve a reasonable reaction rate.[1][3] If you observe low conversion at room temperature, consider gradually increasing the temperature to 40-80 °C and monitoring the reaction progress by TLC or LC-MS.[1]

  • Incomplete Hydrolysis (Workup): The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde.[4] Improper quenching or non-optimal pH during workup can lead to incomplete conversion or degradation of the product.

    • Solution: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate, sodium hydroxide, or potassium carbonate solution until the pH is basic. This ensures complete hydrolysis of the iminium intermediate to the aldehyde.

Q2: I am observing a significant amount of unreacted 1H-pyrrolo[2,3-c]pyridine starting material. How can I improve the conversion rate?

Observing a large amount of remaining starting material is a clear indication of either insufficient activation or suboptimal reaction kinetics.

  • Increase Reagent Equivalents: The electrophilicity of the Vilsmeier reagent might be insufficient to achieve full conversion, especially if the substrate concentration is high.

    • Solution: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents, but for less reactive substrates, increasing this to 3.0 equivalents or more may be necessary.[1][2]

  • Extend Reaction Time and Increase Temperature: The reaction may simply be too slow under your current conditions.

    • Solution: After the initial addition of the substrate at a low temperature, allow the reaction to warm to room temperature and then heat it.[2] Monitor the reaction by TLC every hour. If the starting material is still present after several hours, consider extending the reaction time (e.g., overnight) or cautiously increasing the temperature.[1]

  • Solvent Choice: While DMF is the standard, sometimes a co-solvent can improve solubility and reaction rates.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used as co-solvents. Prepare the Vilsmeier reagent in DMF first, then add the substrate dissolved in the co-solvent.[1]

Below is a workflow to troubleshoot low conversion:

Troubleshooting workflow for low conversion.
Q3: The purification of my crude product is difficult, leading to significant material loss. What are the best practices for isolation?

Purification challenges often arise from the formation of side products or the physical properties of the target compound.

  • Proper Workup: A clean workup is the first step to easier purification.

    • Solution: After quenching and neutralization, the aqueous layer should be thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5]

  • Chromatography: Column chromatography is typically required to obtain a pure product.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For example, a gradient of 10% to 50% ethyl acetate in hexane is a common starting point. The exact solvent system should be determined by TLC analysis of the crude mixture first.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to remove minor impurities and improve crystalline quality.

    • Solution: Common solvent systems for recrystallizing similar heterocyclic aldehydes include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Q4: I'm observing an unexpected side-product. What could it be and how can I prevent its formation?

The most common side-product in the Vilsmeier-Haack formylation of azaindoles is the formation of a dimeric species, especially if there are activating groups on the ring.[6] Diformylation can also occur with highly activated substrates.[2]

  • Dimerization: This can occur under the reaction conditions, sometimes leading to colored impurities.

    • Prevention: Carefully controlling the reaction temperature and stoichiometry can minimize this. Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent helps to avoid localized high concentrations of the substrate, which can favor dimerization.[2]

  • Diformylation: If the substrate is particularly electron-rich, formylation can occur at more than one position.

    • Prevention: Use the minimum necessary equivalents of the Vilsmeier reagent (start with 1.1-1.5 eq.) and maintain a lower reaction temperature to improve selectivity.[2]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common and reliable methods for synthesizing this compound?

The Vilsmeier-Haack reaction is the most widely documented and reliable method for the C3-formylation of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core.[3][6] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent.[4][7] While other formylation methods exist for aromatic systems, they are generally less efficient for this specific scaffold.

MethodReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack POCl₃ / DMF40-80%Mild, economical, and regioselective for the C3 position.[6][8]Sensitive to moisture; requires careful temperature control and anhydrous conditions.[1]
Duff Reaction Hexamethylenetetramine / AcidVariable (often lower)One-step process.Generally lower yields and less regioselectivity for complex heterocycles.
Rieche Formylation Dichloromethyl methyl ether / Lewis AcidVariableCan be effective for certain substrates.Reagents are highly toxic and moisture-sensitive; Lewis acid can cause substrate degradation.
FAQ 2: How critical is the quality of the starting 1H-pyrrolo[2,3-c]pyridine?

The purity of the starting material is absolutely critical. Impurities in the 6-azaindole can compete in side reactions, consume the Vilsmeier reagent, and complicate the final purification process, all of which will lower the yield of the desired product. It is highly recommended to use starting material of >98% purity, or to purify commercially available material by recrystallization or column chromatography before use.

FAQ 3: Are there any alternative, newer methods for this formylation that might offer higher yields?

While the Vilsmeier-Haack reaction remains the gold standard, research into greener and more efficient synthetic methods is ongoing. Some modern variations focus on the activation method:

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation has been shown to accelerate the Vilsmeier-Haack reaction, reducing reaction times from hours to minutes and sometimes improving yields.[3]

  • Solvent-Free Conditions: Grinding the substrate with the Vilsmeier reagent in a mortar and pestle under solvent-free conditions has been reported for some aromatic substrates, offering a greener alternative, though yields can be variable.[9]

These methods are not yet standard for 6-azaindole but represent potential areas for process optimization.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30-45 minutes.[1] Ensure the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, sometimes thick, slurry.

  • Formylation Reaction:

    • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60 °C and stir for 2-4 hours.[2] Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

    • Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of 8-9.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50) to afford this compound as a solid.

Optimized workflow for the synthesis of this compound.

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Engineering, Science and Mathematics. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Kumari, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved from [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nielsen, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1H-pyrrolo[2,3-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work, with a focus on minimizing by-product formation and maximizing yield and purity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to the 1H-pyrrolo[2,3-c]pyridine core?

A1: There are several established methods for the synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common routes include:

  • Fischer Indole Synthesis: A classical method involving the acid-catalyzed cyclization of a pyridylhydrazone.[1]

  • Hemetsberger-Knittel Synthesis: This route involves the thermal decomposition of an α-azido-acrylate derivative.[2][3]

  • Leimgruber-Batcho Synthesis: This two-step process begins with the formation of an enamine from a nitropyridine derivative, followed by reductive cyclization.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods that involve the formation of the pyrrole ring through C-N and C-C bond-forming reactions, often offering high regioselectivity and functional group tolerance.[5]

Q2: I am observing a complex mixture of products in my reaction. What are the likely culprits?

A2: A complex product mixture in the synthesis of 1H-pyrrolo[2,3-c]pyridine can arise from several factors, including:

  • Formation of Regioisomers: Depending on the substitution pattern of your starting materials, cyclization can sometimes occur at different positions, leading to a mixture of isomeric products.

  • Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted starting materials or stable intermediates in your product mixture.

  • Side Reactions: Each synthetic route is prone to specific side reactions that generate characteristic by-products. These are discussed in detail in the Troubleshooting Guide below.

  • Degradation of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong acid) may be too harsh, leading to the decomposition of your starting materials or the desired product.

Q3: How can I best purify my 1H-pyrrolo[2,3-c]pyridine product from common by-products?

A3: Purification can often be challenging due to the similar polarities of the desired product and various by-products. A multi-step approach is often most effective:

  • Aqueous Work-up: A thorough aqueous wash with appropriate pH adjustments can remove many acidic or basic impurities and unreacted reagents.

  • Column Chromatography: This is the most common and effective method for separating the desired product from closely related by-products. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane). For nitrogen-containing heterocycles that may interact with acidic silica gel, consider using neutral or basic alumina, or deactivating the silica gel with a triethylamine solution.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity. Careful solvent selection is key; the ideal solvent will dissolve the compound at elevated temperatures but not at room temperature.

  • Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

TROUBLESHOOTING GUIDE: BY-PRODUCT FORMATION

This section provides a detailed breakdown of common by-products encountered in the major synthetic routes to 1H-pyrrolo[2,3-c]pyridine, their mechanisms of formation, and strategies for their mitigation.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but its application to the electron-deficient pyridine ring system can be challenging.

Problem 1: Formation of Tar and Polymeric By-products

  • Symptoms: The reaction mixture becomes a dark, intractable tar, leading to low yields and difficult purification.

  • Causality: This is often a result of the harsh, strongly acidic conditions (e.g., concentrated H₂SO₄, polyphosphoric acid) and high temperatures required to drive the cyclization of the pyridylhydrazone.[6] These conditions can lead to the decomposition and polymerization of the starting materials and intermediates.

  • Troubleshooting & Optimization:

    • Use Milder Acids: Consider using weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[7]

    • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce tar formation.

    • Solvent Choice: High-boiling point solvents can contribute to higher reaction temperatures. Experimenting with alternative solvents may be beneficial.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization over a shorter reaction time, potentially reducing the formation of degradation products.

Problem 2: N-N Bond Cleavage

  • Symptoms: Formation of aminopyridine and other by-products resulting from the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.

  • Causality: The N-N bond of the hydrazone intermediate can undergo heterolytic cleavage under acidic conditions, especially if the resulting iminylcarbocation is stabilized by electron-donating groups.[8] This pathway competes with the desired[9][9]-sigmatropic rearrangement.

  • Troubleshooting & Optimization:

    • Control Acidity: The concentration and strength of the acid catalyst are critical. Titrate the amount of acid to find a balance between promoting the desired cyclization and minimizing N-N bond cleavage.

    • Substituent Effects: Be mindful of the electronic properties of the substituents on your starting materials. Electron-donating groups can exacerbate N-N bond cleavage.

II. Hemetsberger-Knittel Synthesis

This method offers an alternative to the Fischer synthesis but is also susceptible to side reactions.

Problem: Formation of Pyrazolo[1,5-a]pyridine By-products

  • Symptoms: Isolation of a pyrazolo[1,5-a]pyridine-2-carboxylate by-product alongside or instead of the desired 1H-pyrrolo[2,3-c]pyridine.

  • Causality: The azidopyridine acrylate intermediate can undergo an alternative cyclization pathway, particularly at lower temperatures, to form the isomeric pyrazolo[1,5-a]pyridine ring system.[9]

  • Troubleshooting & Optimization:

    • Optimize Reaction Temperature: Higher temperatures generally favor the formation of the desired azaindole. A systematic study of the reaction temperature is recommended to find the optimal conditions for your specific substrate.

    • Solvent Choice: The reaction is often performed in high-boiling solvents like xylene or mesitylene. The choice of solvent can influence the reaction temperature and, consequently, the product distribution.

III. Leimgruber-Batcho Synthesis

A versatile method, the Leimgruber-Batcho synthesis, has its own set of potential by-products.

Problem 1: Over-reduction of the Enamine Intermediate

  • Symptoms: Formation of a 2-aminophenylethylamine derivative as a by-product.

  • Causality: During the reductive cyclization step, the double bond of the enamine intermediate can be reduced along with the nitro group.[10]

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: The choice and amount of the reducing agent are critical. While catalytic hydrogenation (e.g., Pd/C, Raney Ni) is common, other reagents like iron in acetic acid or sodium dithionite can be explored to achieve selective reduction of the nitro group.[11]

    • Reaction Conditions: Carefully control the reaction temperature, pressure (for hydrogenation), and reaction time to minimize over-reduction.

Problem 2: Side Reactions of DMFDMA

  • Symptoms: Formation of unexpected by-products arising from the reaction of N,N-dimethylformamide dimethyl acetal (DMFDMA) with other functional groups on the starting material.

  • Causality: DMFDMA is a highly reactive reagent and can react with other acidic protons or nucleophilic groups present in the starting nitropyridine derivative.

  • Troubleshooting & Optimization:

    • Protection of Functional Groups: If your starting material contains other reactive functional groups, consider protecting them before the condensation with DMFDMA.

    • Reaction Conditions: Perform the reaction under the mildest conditions possible (e.g., lower temperature, shorter reaction time) to favor the desired reaction at the methyl group.

IV. Palladium-Catalyzed Cross-Coupling Reactions

These modern methods offer great flexibility but are not without their challenges.

Problem: Dehalogenation of the Starting Material

  • Symptoms: Formation of a by-product where the halogen atom (Cl, Br, I) on the pyridine ring has been replaced by a hydrogen atom.

  • Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[12] It can occur through various mechanisms, including the reaction of the palladium-halide intermediate with a hydride source in the reaction mixture.

  • Troubleshooting & Optimization:

    • Choice of Ligand and Palladium Source: The choice of ligand is crucial for promoting the desired cross-coupling reaction over dehalogenation. Bulky, electron-rich phosphine ligands are often effective. Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find the optimal combination for your substrate.

    • Base and Solvent: The choice of base and solvent can also influence the extent of dehalogenation. Anhydrous and deoxygenated solvents are essential.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation side reaction.

Data Summary Table

Synthetic RouteCommon By-product(s)Key Contributing FactorsRecommended Mitigation Strategies
Fischer Indole Synthesis Tar/Polymers, AminopyridinesHigh temperature, strong acids, electron-donating groupsUse milder acids (p-TSA, ZnCl₂), lower temperature, microwave heating
Hemetsberger-Knittel Pyrazolo[1,5-a]pyridinesLow reaction temperatureOptimize to higher reaction temperatures
Leimgruber-Batcho Over-reduced enaminesHarsh reduction conditionsJudicious choice of reducing agent, controlled reaction conditions
Palladium-Catalyzed Dehalogenated starting materialSuboptimal catalyst system, presence of hydride sourcesScreen ligands and palladium sources, use anhydrous/deoxygenated solvents

Experimental Protocols

Optimized Fischer Indole Synthesis of a 6-Azaindole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • To a solution of the appropriate pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.

  • Fischer Indole Cyclization:

    • Add the pyridylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (typically a 10-20 fold excess by weight).

    • Heat the mixture with stirring to 160-180°C. The optimal temperature will depend on the substrate.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH, K₂CO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Logical Relationship: Troubleshooting By-product Formation

Caption: A decision tree for troubleshooting common by-products in 1H-pyrrolo[2,3-c]pyridine synthesis.

Experimental Workflow: By-product Mitigation

Byproduct_Mitigation_Workflow Start Reaction Setup Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Optimize Optimize Conditions (Temp, Catalyst, Solvent) Monitor->Optimize By-products Detected Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Characterize->Purify Impure End Pure Product Characterize->End Pure Optimize->Start Re-run Reaction

Caption: A general workflow for mitigating by-product formation during synthesis.

References

  • Garg, N. K., & Cook, J. M. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(15), 5878–5889. [Link]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules (Basel, Switzerland), 26(11), 3328. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic letters, 11(22), 5142–5145. [Link]

  • Nguyen, C. H., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(18), 4058. [Link]

  • Gribble, G. W. (2015). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 17(24), 6090-6093. [Link]

  • Clark, R. D., & Caroon, J. M. (1982). An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines. The Journal of organic chemistry, 47(14), 2804–2808. [Link]

  • Roy, P., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2757. [Link]

  • Sci-Hub. (n.d.). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • ACS Figshare. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link]

  • Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 4(15), 2905-2918. [Link]

  • Ohta, M., et al. (2013). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Journal of medicinal chemistry, 56(11), 4438–4453. [Link]

  • Jensen, T. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 25(22), 5463. [Link]

  • De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3375. [Link]

  • ResearchGate. (n.d.). Regioselective access to 5‐ and 6‐azaindoles. [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. [Link]

  • ScholarWorks@Korea University. (2021). Palladium-Catalyzed Synthesis of Pyrrolo[1,2-α]Pyrazines From N-Phenacyl Pyrrole-2-Carbonitriles and Aryl Boronic Acids. [Link]

  • Sunlight Active Drug Intermediates. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. (n.d.). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. [Link]

  • Semantic Scholar. (n.d.). Mechanism of the Fischer Indole Synthesis. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Office of Scientific and Technical Information. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. [Link]

  • ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. [Link]

  • PubMed. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. [Link]

  • CoLab. (1997).
  • ResearchGate. (n.d.). The synthesis of pyrazolo[5,1-c][6][8][10]triazoles. Part 1: From acyclic and monocyclic precursors. [Link]

  • Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]

  • Semantic Scholar. (n.d.). On the preparation of 1,2,5-selenadiazolo [3,4-e]indole and its [3,4-f] and [3,4-g] isomers through the Batcho–Leimgruber indo. [Link]

  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Lookchem. (n.d.). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. [Link]

  • YouTube. (2023). Leimgruber–Batcho Indole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Semantic Scholar. (n.d.). Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. [Link]

  • Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • MDPI. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. [Link]

  • OAlib. (2014). Synthesis of Azaindoles. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

Sources

Technical Support Center: Formylation of 1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The formylation of 1H-pyrrolo[2,3-c]pyridine is a critical transformation for introducing a key synthetic handle, yet it presents several challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

I. Understanding the Core Challenges

The formylation of 1H-pyrrolo[2,3-c]pyridine, an isomer of azaindole, is an electrophilic aromatic substitution reaction. The primary challenge lies in controlling the regioselectivity of the reaction. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.[1] Within the pyrrole ring, the C3 position is generally the most nucleophilic and the preferred site of formylation. However, side reactions and the formation of isomeric byproducts are common hurdles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formylation of 1H-pyrrolo[2,3-c]pyridine.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows mainly unreacted starting material.

Potential Cause Explanation Troubleshooting Suggestion
Insufficiently Activated Formylating Agent The Vilsmeier reagent (from POCl₃/DMF) or the active species in the Duff reaction may not have formed efficiently.Ensure all reagents are fresh and anhydrous. For the Vilsmeier-Haack reaction, pre-form the Vilsmeier reagent at 0°C before adding the substrate.[2]
Low Substrate Reactivity While the pyrrole ring is activated, substituents on the ring system can decrease its nucleophilicity.Consider using a more potent formylation method, such as the Rieche formylation with dichloromethyl methyl ether and a Lewis acid.[3]
Inappropriate Reaction Temperature The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS to avoid decomposition.[4]
Incorrect Stoichiometry An insufficient amount of the formylating agent will lead to incomplete conversion.Use a slight excess (1.1-1.5 equivalents) of the formylating agent.[2]
Issue 2: Poor Regioselectivity and Isomer Formation

Symptom: NMR analysis reveals a mixture of C3-formylated product and other isomers (e.g., C2-formylated).

Potential Cause Explanation Troubleshooting Suggestion
Steric Hindrance Bulky substituents on the pyrrole nitrogen or adjacent positions can hinder attack at the C3 position.If possible, choose a smaller N-protecting group. Alternatively, directed metalation strategies can offer superior regiocontrol.[5][6]
Reaction Conditions Favoring Other Isomers Certain reaction conditions can influence the kinetic vs. thermodynamic product distribution.Screen different solvents and reaction temperatures. For instance, in some azaindole systems, temperature can influence the site of formylation.
Electronic Effects of Substituents Electron-withdrawing or -donating groups on the pyridine or pyrrole ring can alter the electron density and direct formylation to alternative positions.Carefully consider the electronic nature of your substrate. Computational modeling can sometimes predict the most likely site of electrophilic attack.
Issue 3: Formation of Side Products and Polymerization

Symptom: The crude reaction mixture contains significant amounts of dark, insoluble material (resin/polymer) or multiple spots on TLC.

Potential Cause Explanation Troubleshooting Suggestion
Di-formylation The mono-formylated product can undergo a second formylation, especially with an excess of the formylating agent.Carefully control the stoichiometry, aiming for a 1:1 ratio of substrate to formylating agent.[2] Monitor the reaction closely and stop it once the desired product is maximized.
Polymerization/Resin Formation This is a common issue in acid-catalyzed reactions of electron-rich heterocycles, particularly with the Duff reaction.[7]Maintain the lowest effective reaction temperature.[7] If using an acid catalyst, consider a milder one. Minimize the reaction time.
Substrate Decomposition The starting material or product may be unstable under the reaction conditions.Run the reaction at a lower temperature for a longer period. Ensure a thorough inert atmosphere is maintained if the substrate is air-sensitive.
Issue 4: Difficult Purification

Symptom: Co-elution of the product with starting material or isomers during column chromatography; low recovery after purification.

Potential Cause Explanation Troubleshooting Suggestion
Similar Polarity of Components The desired product and impurities may have very similar polarities.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase, such as alumina.[8]
Compound Degradation on Silica Gel The acidic nature of silica gel can cause degradation of some nitrogen-containing heterocycles.[8]Deactivate the silica gel with a triethylamine solution before use, or use neutral alumina.
Difficulty with Recrystallization Finding a suitable solvent system for recrystallization can be challenging.Screen a variety of solvents and solvent mixtures. Techniques like trituration or preparative TLC may be viable alternatives for small-scale purification.[8]

III. Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for 1H-pyrrolo[2,3-c]pyridine?

A1: The Vilsmeier-Haack reaction is generally the most reliable and widely used method for the formylation of electron-rich heterocycles like pyrrolopyridines.[9][10] It typically offers good yields and regioselectivity for the C3 position. The Duff reaction is an alternative but can be more prone to side reactions like polymerization.[11]

Q2: How can I improve the regioselectivity of the formylation?

A2: Controlling regioselectivity is paramount. Here are some strategies:

  • Protecting Groups: The choice of a protecting group on the pyrrole nitrogen can influence the regioselectivity through steric or electronic effects.

  • Directed Metalation: For highly specific functionalization, consider a directed metalation approach. This involves using a directing group to deprotonate a specific position with a strong base, followed by quenching with a formylating agent.[5][6]

Q3: My reaction is very messy. How can I minimize side reactions?

A3: To minimize side reactions:

  • Control Stoichiometry: Use a precise amount of the formylating agent, typically a slight excess (1.1 eq).

  • Temperature Management: Start at a low temperature (e.g., 0°C) and only warm if necessary.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.

Q4: What is the mechanism of the Vilsmeier-Haack reaction?

A4: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[12]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 1H-pyrrolo[2,3-c]pyridine attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[13]

IV. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (5 mL) to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

V. Visualizations

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrolopyridine 1H-pyrrolo[2,3-c]pyridine Iminium_Intermediate Iminium Intermediate Pyrrolopyridine->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Low_Yield start Low Yield of Formylated Product check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_temp Review Reaction Temperature temp_ok Temperature Optimized? check_temp->temp_ok check_stoich Verify Stoichiometry stoich_ok Stoichiometry Correct? check_stoich->stoich_ok reagent_ok->check_temp Yes use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_ok->use_fresh_reagents No temp_ok->check_stoich Yes increase_temp Gradually Increase Temperature temp_ok->increase_temp No adjust_stoich Adjust Stoichiometry (1.1-1.5 eq.) stoich_ok->adjust_stoich No consider_alt_method Consider Alternative Formylation Method stoich_ok->consider_alt_method Yes

Caption: Troubleshooting workflow for low product yield.

VI. References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Patel, D., & Patel, N. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 66.

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Yasmeen, S., & Tasneem, F. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26775–26805. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this important synthetic transformation. As a key building block in medicinal chemistry, the efficient synthesis of this aldehyde is crucial for the development of novel therapeutics. This resource offers field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to the Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the pyrrole moiety of the 1H-pyrrolo[2,3-c]pyridine (also known as 5-azaindole) scaffold.[1] The electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

The pyrrole ring of 1H-pyrrolo[2,3-c]pyridine is electron-rich and thus susceptible to electrophilic substitution. The regioselectivity of the formylation is directed to the C3 position of the pyrrole ring, which is the most nucleophilic position. Understanding the reaction mechanism and the factors that influence it is key to troubleshooting and optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is an electrophilic chloroiminium salt that acts as the formylating agent. It is typically prepared in situ by the reaction of a substituted amide, such as DMF, with a halogenating agent like POCl₃. The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to ensure the stability of the reagent.[2][3]

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine can stem from several factors:

  • Incomplete formation of the Vilsmeier reagent: Ensure that the POCl₃ is added slowly to cold DMF and allowed to stir for a sufficient time (e.g., 30 minutes) to form the reagent before adding the substrate.[4]

  • Moisture in the reaction: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.[5]

  • Suboptimal reaction temperature: The reaction temperature can significantly impact the yield. While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation may require heating. The optimal temperature should be determined empirically, but a starting point is to warm the reaction to room temperature and then gently heat if the reaction is sluggish.

  • Incorrect stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent to the substrate is a good starting point.

  • Difficult work-up: The product, this compound, can be sensitive to pH changes during work-up. Careful neutralization is crucial.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: The formation of side products can be a significant issue. Potential side reactions include:

  • Di-formylation: Although less common for this substrate, if the reaction conditions are too harsh (e.g., high temperature, large excess of Vilsmeier reagent), di-formylation at other positions on the pyridine ring might occur.

  • Polymerization/decomposition: Azaindoles can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars. This can be minimized by careful control of the reaction temperature and time.

  • Reaction with the pyridine nitrogen: While the pyrrole ring is more nucleophilic, under certain conditions, the pyridine nitrogen could potentially interact with the Vilsmeier reagent, leading to undesired byproducts.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or properly stored POCl₃ and DMF.
Insufficient activation of the substrate.The 1H-pyrrolo[2,3-c]pyridine ring is generally electron-rich enough. However, if starting material is recovered, consider increasing the reaction temperature or time.
Incorrect stoichiometry.Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.5 eq.).
Formation of a Dark Tar-like Substance Decomposition of the starting material or product.Perform the reaction at a lower temperature. Reduce the reaction time. Ensure a controlled and slow addition of reagents.
Overheating during reagent addition.Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.
Difficult Product Isolation/Purification Product is partially soluble in the aqueous layer.During work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer. Extract multiple times with a suitable organic solvent.
Formation of an emulsion during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the time the product is on the column. Purification by recrystallization may be a better alternative.

Detailed Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DCM.

    • Add the solution of 1H-pyrrolo[2,3-c]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice.

    • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

    • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry (POCl₃:DMF:Substrate) 1.5 : 3.0 : 1.0Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Temperature (Reagent Formation) 0 - 5 °CThe formation of the Vilsmeier reagent is exothermic and the reagent can be unstable at higher temperatures.
Temperature (Formylation) Room Temperature to 50 °CThe reactivity of the substrate dictates the required temperature. Start at room temperature and gently heat if necessary.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal reaction time and avoid decomposition.
Solvent Dichloromethane (DCM)A common co-solvent that helps to dissolve the substrate and control the reaction viscosity.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Expected Chemical Shifts / Peaks
¹H NMR (in CDCl₃) δ ~10.0 (s, 1H, -CHO), ~8.5-9.0 (m, 2H, pyridine protons), ~7.5-8.0 (m, 2H, pyrrole and pyridine protons), ~12.0 (br s, 1H, NH)
¹³C NMR (in CDCl₃) δ ~185 (-CHO), ~150-120 (aromatic carbons)
Mass Spectrometry (EI) m/z = 146 (M⁺)
IR (KBr) ~3200-3400 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch)

(Note: The exact chemical shifts may vary depending on the solvent and instrument used.)

Visualization of Key Processes

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Substrate 1H-pyrrolo[2,3-c]pyridine Substrate->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry of Vilsmeier Reagent Check_Reagents->Check_Stoichiometry Reagents OK Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp Stoichiometry Correct Check_Workup Review Work-up and Purification Procedure Check_Temp->Check_Workup Temperature Optimized Success Improved Yield Check_Workup->Success Procedure Optimized

Caption: Troubleshooting workflow for low reaction yield.

References

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bull. Chem. Soc. Ethiop.2023 , 37(4), 985-994. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024 , 39(1). [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 2018 , 62(1). [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem Compound Summary for CID 5372812. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 2015 , 63(5), 346-356. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 2011 , 9, 6158-6166. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2012 , 3(1), 25-43. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 2019 , 8(6), 2541-2546. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022 , 2022(2), M1388. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023 , 13(40), 28245-28271. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis, 2021 , 11(19), 11993–11999. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

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Technical Support Center: Strategies for Overcoming Poor Solubility of 1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Poor aqueous solubility is a frequent hurdle in the development of new chemical entities, impacting everything from in vitro assay results to in vivo bioavailability.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome these issues effectively.

Understanding the Challenge: The Nature of 1H-Pyrrolo[2,3-c]pyridines

The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a nitrogen-containing heterocycle.[2] The presence of both a pyrrole and a pyridine ring can lead to planar structures with the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state. These strong interactions contribute to high crystal lattice energy, which in turn leads to poor aqueous solubility.[3] The nitrogen atoms in the rings also provide sites for protonation, making the solubility of these derivatives pH-dependent.

Part 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My 1H-pyrrolo[2,3-c]pyridine derivative, dissolved in a stock solution (e.g., DMSO), precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is a classic case of a compound "crashing out" of solution. Your derivative is likely highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. The abrupt change in solvent environment causes the compound to exceed its solubility limit and precipitate.

Immediate Mitigation Strategies:

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent (like DMSO) in your assay buffer should be as low as possible but high enough to maintain solubility. Systematically test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance for your specific compound and assay.[4]

  • Modify the Dilution Protocol: The way you add the stock solution matters. Rapidly injecting the stock into a vortexing buffer can facilitate quick dispersion and prevent localized high concentrations that trigger precipitation.[4] A stepwise dilution, where the stock is first diluted into a smaller volume of buffer before the final dilution, can also be effective.[4]

  • Gentle Warming: For some compounds, gentle warming of the buffer (e.g., to 37°C) can temporarily increase solubility during the preparation of assay plates. However, ensure this temperature is compatible with your biological system and that the compound remains stable.

Long-Term Solutions:

If the above strategies are insufficient, more advanced formulation approaches are necessary. These aim to fundamentally increase the aqueous solubility of your compound.

  • pH Adjustment & Salt Formation: The pyridine nitrogen in the 1H-pyrrolo[2,3-c]pyridine scaffold is basic and can be protonated at acidic pH. By lowering the pH of your buffer, you can form a more soluble salt in situ.[4] It is crucial to ensure the new pH is compatible with your assay. A general rule for effective salt formation is that the pKa of the acidic counterion should be at least 2 units lower than the pKa of the basic drug.[5]

  • Use of Excipients: Consider incorporating solubilizing excipients into your aqueous buffer, if your assay permits. These can include:

    • Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[3]

    • Surfactants (e.g., Tween® 80, Polysorbate 80): At concentrations above the critical micelle concentration, surfactants form micelles that can encapsulate poorly soluble compounds.

Question 2: I am observing inconsistent results in my biological assays, and I suspect it's due to poor solubility. How can I confirm this and what should I do?

Answer:

Inconsistent results are a common consequence of working with compounds at or near their solubility limit. Even minor variations in experimental conditions can lead to different amounts of soluble compound, affecting the observed biological activity.

Diagnostic Steps:

  • Visual Inspection: Before use, carefully inspect your final assay solutions (e.g., in a 96-well plate) for any signs of precipitation. This can appear as cloudiness, a visible pellet after centrifugation, or crystals under a microscope.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay in your final assay buffer. This will determine the concentration at which your compound begins to precipitate under your specific experimental conditions and timeframe. This is a crucial piece of data for interpreting your biological results.

Corrective Actions:

  • Work Below the Kinetic Solubility Limit: Once you have determined the kinetic solubility, ensure that all your assay concentrations are well below this limit. This is the most reliable way to ensure your results are due to the activity of the soluble compound.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound for each experiment. Avoid using previously diluted plates, as precipitation can occur over time.[4]

  • Consider Advanced Formulation Strategies: If your required assay concentrations are above the kinetic solubility limit, you will need to employ more advanced strategies to improve solubility, such as creating an amorphous solid dispersion or a co-crystal formulation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies to fundamentally improve the solubility of a 1H-pyrrolo[2,3-c]pyridine derivative for in vivo studies?

A1: For in vivo applications, where simple co-solvents are often not viable, more robust formulation strategies are required. The primary approaches are:

  • Salt Formation: This is often the first and most effective strategy for ionizable compounds like 1H-pyrrolo[2,3-c]pyridines.[6] Forming a salt with a pharmaceutically acceptable counter-ion (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility and dissolution rate.[7] The choice of the counter-ion is critical and requires screening.[7]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[8][9] This amorphous form has a significantly higher apparent solubility than the crystalline form.[10] The polymer plays a crucial role in stabilizing the amorphous state and preventing recrystallization.[9][11]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign "coformer" molecule to create a new crystalline solid with different, and hopefully improved, physicochemical properties, including solubility.[12][13] This is a valuable strategy, especially if the compound is not readily ionizable.[13]

Q2: How do I choose between salt formation, ASD, and co-crystallization?

A2: The choice depends on the physicochemical properties of your specific derivative.

  • Start with Salt Screening: If your compound has a suitable pKa (the pyridine nitrogen is a good candidate), salt formation is often the most straightforward and cost-effective approach.[6]

  • Consider ASDs for High Potency, Low Solubility: ASDs are particularly effective for highly potent compounds that require only a small increase in solubility to achieve the desired therapeutic concentration. The selection of the polymer is critical and depends on the drug-polymer miscibility.[11]

  • Explore Co-crystals for Non-ionizable or Difficult-to-Stabilize Compounds: Co-crystallization can be an excellent option if your compound is non-ionizable or if the amorphous form in an ASD is physically unstable.[13] The selection of a suitable coformer is key and can be guided by principles of crystal engineering.[1]

Q3: Can I improve the solubility of my 1H-pyrrolo[2,3-c]pyridine derivative by modifying its chemical structure?

A3: Yes, structural modification is a powerful tool, especially in the early stages of drug discovery. Strategies include:

  • Introducing Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to a solvent-exposed region of the molecule can increase its interaction with water and improve solubility.[3][14]

  • Reducing Lipophilicity (logP): High lipophilicity is often correlated with poor solubility. Replacing lipophilic moieties with more polar ones can be effective.[3][15]

  • Disrupting Crystal Packing: Modifying the structure to reduce planarity or introduce conformational flexibility can disrupt the crystal lattice, lower the melting point, and improve solubility.[3][14]

Part 3: Data Presentation & Experimental Protocols

Data Presentation

Summarizing your solubility data in a clear, tabular format is essential for making informed decisions.

Table 1: Example Solubility Data for a Hypothetical 1H-pyrrolo[2,3-c]pyridine Derivative

Solvent/Buffer SystemSolubility (µg/mL)Method
Water< 0.1Thermodynamic
PBS (pH 7.4)< 0.1Thermodynamic
0.1 M HCl (pH 1.2)50Thermodynamic
PBS (pH 7.4) + 1% DMSO2.5Kinetic (1h)
PBS (pH 7.4) + 5% DMSO15Kinetic (1h)
PBS (pH 7.4) + 2% HP-β-CD80Kinetic (1h)
Experimental Protocols

Protocol 1: Kinetic Solubility Determination in Assay Buffer

Objective: To determine the maximum concentration of a compound that remains in solution in a specific buffer over a defined period.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine derivative

  • 100% DMSO (anhydrous)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plate

  • Plate reader

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Prepare Dilutions: In a standard 96-well plate, perform a serial dilution of your DMSO stock into the assay buffer to achieve a range of final compound concentrations (e.g., from 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature (or your assay temperature) for a relevant time period (e.g., 2 hours), shaking gently.

  • Filtration: Transfer the solutions to the 96-well filter plate and centrifuge to filter out any precipitated compound into the UV-transparent collection plate.

  • Quantification: Measure the absorbance of the filtrate in the collection plate at the compound's λmax.

  • Analysis: Plot the measured concentration versus the nominal (intended) concentration. The point at which the measured concentration plateaus is the kinetic solubility limit.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an ASD of a 1H-pyrrolo[2,3-c]pyridine derivative to enhance its aqueous solubility.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine derivative

  • Polymer (e.g., PVP/VA 64)

  • Solvent system (e.g., dichloromethane/methanol 1:1 v/v)

  • Spray dryer

Procedure:

  • Solution Preparation: Dissolve the 1H-pyrrolo[2,3-c]pyridine derivative and the polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in the solvent system to form a clear solution.[16]

  • Spray Dryer Setup: Set the spray dryer parameters. Typical starting points could be an inlet temperature of 120°C and an outlet temperature of 60-70°C.[16] The feed pump rate and atomizing air flow should be optimized for your specific instrument and solution.[16]

  • Spray Drying: Spray dry the solution. The solvent rapidly evaporates, leaving behind a fine powder of the drug molecularly dispersed in the polymer matrix.

  • Collection & Characterization: Collect the resulting powder. It is crucial to characterize the ASD to confirm its amorphous nature (e.g., using powder X-ray diffraction - PXRD) and determine its thermal properties (e.g., using differential scanning calorimetry - DSC).

Part 4: Visualization of Concepts

Diagrams

The following diagrams illustrate the key concepts discussed in this guide.

Solubility_Funnel cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Advanced Formulation Strategies A Compound Precipitates in Aqueous Buffer B Optimize Co-solvent % A->B Try these first C Modify Dilution Protocol A->C Try these first D Gentle Warming A->D Try these first H Structural Modification (Medicinal Chemistry) A->H Early Stage Alternative E Salt Formation (for ionizable compounds) B->E If still insoluble C->E If still insoluble D->E If still insoluble F Amorphous Solid Dispersion (ASD) E->F If not ionizable or salt unstable G Co-crystallization E->G If not ionizable or salt unstable Formulation_Strategies cluster_salt Salt Formation cluster_asd Amorphous Solid Dispersion cluster_cocrystal Co-crystallization API Poorly Soluble API Crystalline Salt API Salt Crystalline Improved Solubility API->Salt + Counter-ion ASD API in Polymer Matrix Amorphous High Apparent Solubility API->ASD + Polymer (e.g., Spray Drying) CoCrystal API + Coformer New Crystalline Form Modified Solubility API->CoCrystal + Coformer

Sources

Technical Support Center: Protecting Group Strategies for 1H-Pyrrolo[2,3-c]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 12, 2026

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-H protection, a critical step in the successful functionalization of this important heterocyclic scaffold. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the N-H of 1H-pyrrolo[2,3-c]pyridine necessary?

The pyrrole N-H proton in the 1H-pyrrolo[2,3-c]pyridine scaffold is acidic and the nitrogen is nucleophilic. Protection is crucial for several reasons:

  • Preventing Side Reactions: It prevents unwanted reactions at the nitrogen, such as N-alkylation or N-acylation, during functionalization at other positions of the ring system.

  • Improving Solubility: Attaching a protecting group can enhance the solubility of the molecule in organic solvents.

  • Directing Regioselectivity: The electronic nature of the protecting group can influence the regioselectivity of subsequent reactions. For example, electron-withdrawing groups like sulfonyls can facilitate deprotonation (lithiation) at the C2 position, while other groups may direct functionalization elsewhere.[1][2]

  • Stability: The unprotected pyrrole ring can be unstable under various conditions, especially acidic ones.[1] Protection enhances the stability of the heterocyclic nucleus.[1]

Q2: What are the most common and effective protecting groups for the 1H-pyrrolo[2,3-c]pyridine nitrogen?

The choice of protecting group is dictated by the planned downstream reaction conditions and the required deprotection strategy. The most common groups are:

  • Sulfonyl Groups (e.g., Ts, Ms): Tosyl (Ts) and other sulfonyl groups are highly robust and stable under a wide range of acidic and basic conditions.[3] Their strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack and can direct metallation.[4] However, their removal often requires harsh conditions.[3][5]

  • Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is widely used due to its easy introduction and, most importantly, its mild removal under acidic conditions (e.g., TFA).[5] It is generally less stable than sulfonyl groups.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is stable under many conditions and can be removed with fluoride sources or strong acids.[6][7] It is particularly useful as it can also direct lithiation.[2] However, its deprotection under acidic conditions can be challenging and lead to side products.[8][9][10][11]

A summary of these common protecting groups is provided in the table below.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Considerations
Tosyl (Ts) TsCl, base (e.g., NaH, NaOH)Very high; stable to strong acids, bases, and many organometallics.[3]Strong reducing conditions (e.g., Mg/MeOH), strong base at high temp.[3]Excellent for directing C2-lithiation; removal can be harsh.[5]
Boc Boc₂O, DMAP, baseModerate; cleaved by strong acids. Stable to bases and hydrogenation.Mild to strong acid (TFA, HCl).[5]Easy on/off; not suitable for reactions requiring acidic conditions.
SEM SEMCl, base (e.g., NaH)High; stable to bases, nucleophiles, and some mild acids.Fluoride ion (TBAF) or strong acid (TFA, HCl).[6][8]Can direct lithiation[2]; acidic deprotection can release formaldehyde, causing side reactions.[8][9][11]

Q3: How do I achieve selective protection of the pyrrole nitrogen (N-1) over the pyridine nitrogen (N-6)?

The pyrrole nitrogen (N-1) is significantly more nucleophilic and less sterically hindered than the pyridine nitrogen (N-6). Standard protection reactions with reagents like TsCl, Boc₂O, or SEMCl in the presence of a base (like NaH or K₂CO₃) will overwhelmingly occur at the N-1 position. The lone pair of the pyridine nitrogen is part of the aromatic sextet and is much less available for reaction. Therefore, achieving N-1 selectivity is typically straightforward under standard conditions.

Q4: What is an "orthogonal" protecting group strategy and when should I use it?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[12][13] This is critical in complex, multi-step syntheses where you need to unmask one functional group for reaction without affecting another.[13]

For example, if your 1H-pyrrolo[2,3-c]pyridine derivative also contains a hydroxyl group protected as a TBDMS ether and the N-1 position is protected with a Boc group, you can:

  • Selectively remove the Boc group with acid (e.g., TFA) to functionalize the N-1 position, leaving the TBDMS group intact.

  • Alternatively, selectively remove the TBDMS group with fluoride (e.g., TBAF) to react at the hydroxyl position, leaving the Boc group untouched.

This approach provides precise control over the synthetic sequence.[13][14]

Troubleshooting Guides

Problem: Incomplete or No Protection Reaction

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • Isolation yields are very low.

Possible Causes & Solutions:

  • Insufficiently Strong Base: For deprotonating the pyrrole N-H, a sufficiently strong base is required.

    • Causality: The pKa of the pyrrole N-H is ~17. While bases like K₂CO₃ can work, stronger bases like sodium hydride (NaH) are often more effective, ensuring complete deprotonation to the highly nucleophilic anion.

    • Solution: Switch from a weaker base (e.g., K₂CO₃, Et₃N) to a stronger, non-nucleophilic base like NaH. Ensure the NaH is fresh and washed with dry hexanes to remove mineral oil.

  • Poor Quality Reagents or Solvents: Moisture can quench the base and the anionic intermediate.

    • Causality: Anhydrous conditions are critical. Water will react with NaH and any formed pyrrole anion, halting the reaction.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Ensure all glassware is oven- or flame-dried before use. Use high-purity protecting group reagents (e.g., SEMCl, TsCl).

  • Low Reaction Temperature:

    • Causality: The deprotonation step with NaH is often performed at 0 °C to control the reaction, but the subsequent reaction with the electrophile (e.g., SEMCl) may require warming to room temperature to proceed at a reasonable rate.

    • Solution: After adding the base at 0 °C and stirring for 30-60 minutes, add the protecting group reagent and allow the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS to determine the optimal reaction time.

Problem: Unwanted Side Reactions During SEM-Deprotection

Symptoms:

  • Formation of multiple unexpected products observed in TLC/LC-MS during acidic deprotection of a SEM-protected pyrrolopyridine.

  • Isolation of a dimeric or tricyclic byproduct.

Possible Causes & Solutions:

  • Formaldehyde-Mediated Side Reactions: This is a well-documented and challenging issue with SEM deprotection.[8][9][11][15]

    • Causality: Under acidic conditions (e.g., TFA), the SEM group is cleaved, releasing formaldehyde as a byproduct. The electron-rich pyrrolopyridine core can then undergo electrophilic aromatic substitution with the in-situ generated formaldehyde, leading to dimers or other complex structures.[8][9]

    • Solution 1 (Two-Step Procedure): A common strategy is to first treat with neat TFA at a controlled temperature (e.g., 0 °C to room temperature), which forms an intermediate. After removing the TFA, a subsequent basic workup (e.g., with NH₃ in MeOH or K₂CO₃) is performed to release the formaldehyde and complete the conversion to the deprotected product.[8]

    • Solution 2 (Scavengers): Include a formaldehyde scavenger in the reaction mixture. Nucleophilic scavengers like thiols (e.g., ethanethiol) or amines can trap the formaldehyde before it reacts with your product.

    • Solution 3 (Alternative Deprotection): If acidic conditions are consistently problematic, switch to a fluoride-based deprotection method using tetrabutylammonium fluoride (TBAF) in THF. This avoids the generation of formaldehyde.

SEM_Deprotection_Troubleshooting start SEM-Protected Pyrrolopyridine acid Acidic Deprotection (e.g., TFA) start->acid Attempt fluoride Fluoride Deprotection (e.g., TBAF) start->fluoride Alternative Route side_products Side Products Formed (Dimers, etc.) acid->side_products Problem: Formaldehyde Release[8][9] side_products->acid Re-optimize two_step two_step side_products->two_step Try scavenger scavenger side_products->scavenger Try product Desired Deprotected Product fluoride->product two_step->product Leads to scavenger->product Leads to

Problem: Difficulty Removing a Sulfonyl (e.g., Tosyl) Group

Symptoms:

  • The protected starting material is recovered unchanged after attempted deprotection.

  • Harsh conditions lead to decomposition of the core molecule.

Possible Causes & Solutions:

  • Insufficiently Harsh Conditions: Sulfonyl groups are notoriously stable.[3]

    • Causality: The sulfur-nitrogen bond in a sulfonamide is very strong. Standard hydrolytic conditions (acid or base) are often ineffective.

    • Solution 1 (Reductive Cleavage): Use dissolving metal reduction conditions, such as magnesium powder in methanol (Mg/MeOH) or sodium amalgam (Na/Hg). These one-electron reductive conditions are often effective for cleaving sulfonamides.[3]

    • Solution 2 (Alternative Sulfonyl Group): In the planning stages of your synthesis, consider using a more labile sulfonyl group if mild deprotection is required. For instance, the 2-nitrobenzenesulfonyl (Ns) group can be cleaved under mild nucleophilic conditions with a thiol (e.g., thiophenol and K₂CO₃), a method known as the Fukuyama amine synthesis.[3]

PG_Decision_Tree cluster_key Decision Logic q1 What is the key downstream step? a1 Lithiation / C-H Functionalization q1->a1 a2 Acid-Sensitive Reaction q1->a2 a3 Multi-step synthesis requiring mild removal q1->a3 pg1 Use Sulfonyl (Ts) or SEM[2][4] a1->pg1 pg2 Use SEM or Ts a2->pg2 pg3 Use Boc or SEM (with Fluoride deprotection)[5][8] a3->pg3 q2 Need high stability? q3 Need mild deprotection?

Key Experimental Protocols

Protocol 1: N-1 Boc Protection
  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) or THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: N-1 Tosyl (Ts) Protection
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography or recrystallization to afford the N-Ts protected product.

Protocol 3: Deprotection of N-Boc Group
  • Dissolve the N-Boc protected pyrrolopyridine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove excess DCM and TFA.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate or DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 4: Deprotection of N-SEM Group (Two-Step Acidic Method)[8]
  • Step 1 (Acid Treatment): Dissolve the N-SEM protected pyrrolopyridine in neat trifluoroacetic acid (TFA) at room temperature and stir for 4-8 hours.

  • Remove the TFA under reduced pressure.

  • Step 2 (Basic Treatment): Dissolve the residue in methanol and add a solution of ammonia in methanol (e.g., 7N) or another base like K₂CO₃.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the solvent and purify the residue by column chromatography to obtain the deprotected 1H-pyrrolo[2,3-c]pyridine.

References

  • D. S. B. Daniels, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4539. [Link]

  • F. G. de la Cruz, et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2002(11), 21-29. [Link]

  • J. M. Muchowski & D. R. Solas. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. [Link]

  • ResearchGate Discussion. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • A. R. Forrest & R. R. Frame. (2000). A New Protecting-Group Strategy for Indoles. Tetrahedron, 56(25), 4289-4293. [Link]

  • D. S. B. Daniels, et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • D. S. B. Daniels, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. OUCI. [Link]

  • D. S. B. Daniels, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Semantic Scholar. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]

  • B. Halford. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise, 100(32). [Link]

  • MySkinRecipes. (n.d.). 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine. [Link]

  • Y. Wang, et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(34), 6721-6725. [Link]

  • E. Tungen, et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 932. [Link]

  • J. M. Muchowski & D. R. Solas. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • T. H. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]

  • D. S. B. Daniels, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • K. Scott. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • A. M. El-Saghier. (2012). Pyrrole Protection. ResearchGate. [Link]

  • J. Ashenhurst. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • J. E. F. Rivillas, et al. (2007). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 72(11), 4231-4. [Link]

Sources

Technical Support Center: Chromatographic Purification of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this important heterocyclic building block.

Understanding the Molecule: Key Properties Influencing Separation

This compound, an isomer of 7-azaindole-3-carbaldehyde, possesses distinct chemical characteristics that dictate its behavior during chromatography. Understanding these properties is the first step toward developing a robust purification strategy.

  • Polarity: The molecule exhibits moderate polarity due to the presence of the aldehyde group, the pyrrole N-H group (a hydrogen bond donor), and the pyridine nitrogen atom (a hydrogen bond acceptor).

  • Basicity: The pyridine nitrogen (pKa ≈ 5-6) is basic and can interact strongly with acidic surfaces.

  • Acidity: The pyrrole N-H is weakly acidic and can also engage in hydrogen bonding.

  • Reactivity: The aldehyde functional group is generally stable but can be sensitive to highly acidic or basic conditions over prolonged periods.

The primary challenge in purifying this and similar azaheterocycles is the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to common problems like peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase, resulting in low recovery.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which chromatographic technique should I choose for purifying this compound?

The choice between normal-phase and reversed-phase chromatography depends on the scale of your purification, the nature of the impurities, and the required final purity.

  • Normal-Phase Chromatography (NPC): This is the most common and cost-effective method for preparative scale (milligrams to grams) purification.[2][3] It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for achieving very high purity on an analytical to semi-preparative scale.[6][7] It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[6]

The following decision tree can guide your selection:

MethodSelection cluster_methods start What is my primary goal? goal1 Bulk Purification (>50 mg) start->goal1 Scale goal2 High Purity Analysis or Small Scale (<50 mg) start->goal2 Purity method1 Normal-Phase Flash Chromatography goal1->method1 Cost-effective & scalable method2 Reversed-Phase (RP-HPLC) goal2->method2 Highest resolution

Fig 1. Chromatography method selection guide.

In-Depth Guide: Normal-Phase Chromatography (NPC)

Q2: My compound is streaking badly on the TLC plate and I'm getting severe peak tailing on my silica gel column. What's happening and how do I fix it?

This is the most common issue. The basic pyridine nitrogen in your molecule is strongly interacting with the acidic silanol groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.

The Solution: Mobile Phase Modifiers

To solve this, you must add a basic modifier to your eluent. This modifier will compete with your compound for the active silanol sites, effectively masking them and allowing your compound to elute symmetrically.

  • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase.[3] A good starting point is 0.5%. TEA is volatile and can typically be removed under high vacuum.

  • Ammonia: Using a solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., preparing a 5% [1% NH3 in MeOH]/DCM solution) is also highly effective.[3] Ammonia is easier to evaporate than TEA.[3]

ModifierTypical ConcentrationProsCons
Triethylamine (TEA) 0.1 - 1.0% (v/v)Highly effective, commonHigher boiling point, can be difficult to remove completely
Ammonia (in MeOH) 1 - 2% (of the MeOH portion)Very effective, easy to removeCan alter polarity significantly, requires careful preparation
Q3: What is a good starting solvent system for flash chromatography?

Developing the right solvent system is crucial for good separation.[8] Thin-Layer Chromatography (TLC) is your primary tool for this.[3][8] The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4 and is well-separated from impurities.

Recommended Starting Systems (with 0.5% TEA added):

  • System 1 (Standard Polarity): Ethyl Acetate (EtOAc) in Hexanes. Start with 30% EtOAc/Hexanes and increase polarity as needed. This is a good first choice for many compounds of moderate polarity.[9]

  • System 2 (Higher Polarity): Methanol (MeOH) in Dichloromethane (DCM). Start with 2% MeOH/DCM. This system is better for more polar compounds.[9] Be cautious not to exceed 10% MeOH, as it can start to dissolve the silica gel.[9]

Q4: I have very polar impurities that won't separate from my product. What can I do?

If a simple gradient is not resolving your product from polar impurities, consider these strategies:

  • Use a Different Solvent System: If you are using EtOAc/Hexanes, try switching to DCM/MeOH. The different solvent selectivities might improve the separation.

  • Change the Stationary Phase: Silica gel is acidic. Switching to a different stationary phase can drastically alter selectivity.

    • Neutral Alumina: Less acidic than silica and can be a good alternative for basic compounds.[1][2]

    • Basic Alumina: Can also be used but may be too retentive for this molecule.

  • Employ a Multi-Step Purification: Sometimes, a single chromatographic step is insufficient.[1] Consider an acid-base extraction before chromatography to remove non-basic impurities, or recrystallization after the column to remove closely eluting impurities.[1]

Protocol 1: Step-by-Step Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., 50% EtOAc/Hexanes + 0.5% TEA) that gives your product an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (a general rule is a 20:1 to 50:1 ratio of silica to crude material by weight).[2]

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes + 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH).

    • Add a small amount of silica gel (2-3x the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the column bed.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin elution using a stepwise or linear gradient, slowly increasing the polarity (e.g., from 10% EtOAc to 60% EtOAc in Hexanes).

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

In-Depth Guide: Reversed-Phase HPLC (RP-HPLC)

Q5: When should I use RP-HPLC and what mobile phase modifiers are needed?

RP-HPLC is the method of choice for final purity assessment or for purifying small quantities (<50 mg) where very high purity is essential.[10]

Just as basic compounds tail on acidic silica, they can exhibit poor peak shape on C18 columns due to interactions with residual, un-capped silanol groups. The solution here is to add an acidic modifier to the mobile phase.

The Rationale: Adding an acid (e.g., trifluoroacetic acid or formic acid) protonates the basic pyridine nitrogen. This gives the molecule a consistent positive charge, which prevents unwanted interactions with the stationary phase and results in sharp, symmetrical peaks.

Recommended Mobile Phases for RP-HPLC:

Component AComponent BModifierTypical Gradient
WaterAcetonitrile (ACN)0.1% Trifluoroacetic Acid (TFA)5% to 95% B over 20 min
WaterMethanol (MeOH)0.1% Formic Acid (FA)5% to 95% B over 20 min

Note: Formic acid is preferred for applications where the fractions will be analyzed by mass spectrometry (LC-MS).[10]

General Troubleshooting Flowchart

The following diagram provides a logical workflow for addressing common purification problems.

Troubleshooting cluster_solutions start Problem Observed (Normal Phase) p1 Peak Tailing / Streaking start->p1 p2 Low Recovery / No Elution start->p2 p3 Poor Separation start->p3 s1 Add Basic Modifier to Eluent (0.5% TEA or NH3/MeOH) p1->s1 s2 Increase Eluent Polarity (e.g., higher % MeOH in DCM) p2->s2 s3 Switch to Neutral Alumina p2->s3 If still no elution s4 Optimize Gradient Slope (shallower gradient) p3->s4 s5 Try Different Solvent System (e.g., EtOAc/Hex vs DCM/MeOH) p3->s5 If still poor separation s1->p3 May also improve separation

Fig 2. Troubleshooting common issues in normal-phase chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • University of Toronto.
  • Wikipedia.
  • University of Colorado Boulder, Department of Chemistry.
  • Phenomenex. (2025). Normal-phase vs.
  • Element Lab Solutions. (2023).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Chrom Tech, Inc. (2024).
  • Wikipedia. Normal-phase chromatography. [Link]

Sources

Technical Support Center: Regioselectivity in the Synthesis of 1H-pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-c]pyridines, commonly known in medicinal chemistry as 6-azaindoles. This scaffold is a critical pharmacophore, but its synthesis is often complicated by challenges in controlling regioselectivity, leading to the formation of undesired isomers. This guide provides in-depth, question-and-answer-based troubleshooting for common synthetic challenges, grounded in mechanistic principles to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guides
Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone method for constructing indole and azaindole cores. However, its application to pyridine-based substrates, particularly with unsymmetrical ketones, is a frequent source of regiochemical ambiguity.

Question 1: I'm attempting a Fischer indole synthesis using 4-hydrazinopyridine and an unsymmetrical ketone (e.g., 2-pentanone). My analysis shows a mixture of the desired 1H-pyrrolo[2,3-c]pyridine and the isomeric 1H-pyrrolo[3,2-c]pyridine. How can I control this outcome?

Answer: This is a classic regioselectivity problem in the Fischer synthesis. The root cause lies in the formation of two possible enamine intermediates from the initial hydrazone, each leading to a different product upon the key[1][1]-sigmatropic rearrangement. The control of this step is paramount.

Causality & Mechanism: The reaction proceeds via a phenylhydrazone, which tautomerizes to an enamine. This enamine then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement.[2][3] With an unsymmetrical ketone like 2-pentanone, two different enamines can form: one involving the methyl group (kinetic product) and one involving the methylene group (thermodynamic product). The reaction conditions, especially the acid catalyst, dictate which pathway is favored.

  • Pathway A (Kinetic Control): Rearrangement involving the less substituted carbon of the ketone.

  • Pathway B (Thermodynamic Control): Rearrangement involving the more substituted carbon of the ketone.

The electron-deficient nature of the pyridine ring can hinder the reaction, but this can be mitigated by using pyridylhydrazines with electron-donating groups (EDGs), which promote the cyclization.[4][5]

Troubleshooting Workflow & Experimental Protocols

1. Optimize the Acid Catalyst: The choice and concentration of the acid is the most critical parameter influencing regioselectivity.[6][7]

  • Brønsted Acids (e.g., H₂SO₄, PPA): Stronger acid concentrations tend to favor the formation of the more stable, more substituted (thermodynamic) enamine, which can alter the product ratio.[7]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These are often milder and can favor the less substituted (kinetic) enamine, potentially leading to higher selectivity for one isomer. A systematic screening is recommended.[4][6]

Protocol: Screening Acid Catalysts

  • Set up parallel reactions in small-scale vials (e.g., 0.1 mmol).

  • To each vial, add the pyridylhydrazine (1.0 equiv) and the unsymmetrical ketone (1.1 equiv).

  • Add the chosen solvent (e.g., toluene, xylenes, or ethanol).

  • Add the acid catalyst. Screen a panel including:

    • Polyphosphoric acid (PPA)

    • Eaton's reagent (P₂O₅ in MsOH)

    • Zinc chloride (ZnCl₂) (1.2 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (1.1 equiv)

    • Sulfuric acid (5% v/v)

  • Heat the reactions to a consistent temperature (e.g., 80-110 °C).

  • Self-Validation: After 2-4 hours, take an aliquot from each reaction, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by LC-MS and ¹H NMR to determine the conversion and isomeric ratio.

  • Based on the results, scale up the condition that provides the highest regioselectivity.

Table 1: Representative Effect of Acid Catalyst on Regioselectivity

Entry Catalyst Solvent Temperature (°C) Isomer Ratio (pyrrolo[2,3-c] : pyrrolo[3,2-c])
1 90% H₃PO₄ None 120 25 : 75
2 30% H₂SO₄ Water 100 80 : 20
3 ZnCl₂ Toluene 110 >95 : 5
4 PPA None 140 15 : 85

Note: Ratios are illustrative and based on general trends reported in the literature. Actual results are substrate-dependent.[7]

2. Modify Electronic and Steric Factors: Substituents on both the pyridine and ketone partners can be used to direct the reaction.

  • On the Pyridine: As previously mentioned, an EDG (e.g., -OMe, -Me) on the pyridine ring can increase the nucleophilicity and facilitate the desired cyclization.[2][4]

  • On the Ketone: A bulky substituent on one side of the ketone can sterically hinder the formation of the more substituted enamine, thus favoring a single regioisomer.

Visualization of Competing Pathways

Fischer_Indole_Regioselectivity cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Regioisomeric Products Start 4-Hydrazinopyridine + Unsymmetrical Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Enamine_A Kinetic Enamine (Less Substituted) Hydrazone->Enamine_A Tautomerization (Milder Acid, e.g., ZnCl₂) Enamine_B Thermodynamic Enamine (More Substituted) Hydrazone->Enamine_B Tautomerization (Stronger Acid, e.g., PPA) Product_A 1H-pyrrolo[2,3-c]pyridine (e.g., from Kinetic path) Enamine_A->Product_A [3,3]-Sigmatropic Rearrangement Product_B 1H-pyrrolo[3,2-c]pyridine (e.g., from Thermo path) Enamine_B->Product_B [3,3]-Sigmatropic Rearrangement

Caption: Competing pathways in the Fischer synthesis of azaindoles.

Section 2: Palladium-Catalyzed Annulations (Larock Indole Synthesis)

Modern palladium-catalyzed methods, such as the Larock indole synthesis, offer a powerful alternative for constructing substituted 6-azaindoles. Regioselectivity here is governed by the migratory insertion of an unsymmetrical alkyne.

Question 2: I am performing a Larock indole synthesis with 4-amino-3-iodopyridine and an unsymmetrical alkyne, but the regioselectivity is poor. How can I control which alkyne substituent ends up at the C2 vs. the C3 position of the final product?

Answer: The regioselectivity in the Larock heteroannulation is primarily determined during the syn-insertion of the alkyne into the aryl-palladium intermediate.[8] Generally, the reaction is controlled by sterics, with the larger alkyne substituent directing the regiochemical outcome.

Causality & Mechanism: The catalytic cycle involves oxidative addition of the iodo-aminopyridine to Pd(0), followed by coordination of the alkyne. The key regiochemical step is the migratory insertion, where one of the alkyne carbons inserts into the Pd-C bond. To minimize steric clash, the larger substituent on the alkyne (R_L) preferentially orients itself away from the aryl group and adjacent to the palladium center in the resulting vinylic palladium intermediate. This places the smaller substituent (R_S) at the C2 position and the larger substituent (R_L) at the C3 position of the final azaindole.

Troubleshooting Workflow & Experimental Protocols

1. Analyze Alkyne Substituents: This is the primary driver of regioselectivity.

  • Steric Bulk: If you have a choice of alkynes, select one with a significant steric difference between the two substituents to achieve high selectivity. A phenyl group vs. a methyl group will give better control than an ethyl vs. a propyl group.

  • Electronic Effects: While sterics are dominant, strong electronic effects from functional groups on the alkyne can sometimes override this trend, although this is less predictable.[9]

2. Optimize the Catalyst System: The ligand environment around the palladium atom can influence the transition state of the migratory insertion step.

  • Ligands: While many Larock indolizations are performed "ligandless" (often with PPh₃ formed in situ or added), explicitly adding bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance selectivity.[10][11] A more sterically demanding ligand can amplify the steric preferences of the alkyne substituents.

  • Palladium Precursor: The choice of Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can affect catalyst activity and stability, but typically has a smaller direct effect on regioselectivity compared to the ligand and substrate.

Protocol: General Optimization of a Larock Indole Synthesis

  • To a dry Schlenk tube under argon, add the 4-amino-3-iodopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), and base (e.g., K₂CO₃, 3.0 equiv).

  • If using a ligand, add it now (e.g., PPh₃, 10 mol% or a specialized ligand like an NHC-IPr complex).

  • Add a chloride source, which is often crucial for catalyst turnover (e.g., LiCl or nBu₄NCl, 1.0 equiv).[8]

  • Add the solvent (e.g., DMF, DMA).

  • Add the unsymmetrical alkyne (1.2-1.5 equiv).

  • Heat the reaction (typically 80-120 °C) and monitor by LC-MS.

  • Self-Validation: Analyze aliquots to track the consumption of starting materials and the formation of regioisomers. A change in ligand or base may significantly alter the reaction rate and selectivity profile.

Visualization of General Optimization Workflow

Optimization_Workflow cluster_workflow Troubleshooting Regioselectivity A Define Problem: Poor Regioisomeric Ratio B Analyze Substrates: Can alkyne sterics be improved? A->B C Screen Reaction Parameters B->C D Step 1: Vary Catalyst Ligand (e.g., None -> PPh₃ -> XPhos -> NHC) C->D E Step 2: Vary Base (e.g., K₂CO₃ -> Cs₂CO₃ -> KOAc) D->E F Step 3: Vary Solvent & Temp (e.g., DMF, Dioxane, Toluene) E->F G Analyze Results via LC-MS/NMR F->G H Is Regioselectivity >95:5? G->H I Proceed with Optimized Conditions H->I Yes J Re-evaluate Synthetic Route (e.g., Consider Fischer Synthesis) H->J No

Caption: Systematic workflow for optimizing reaction regioselectivity.

References

Sources

Technical Support Center: Purification of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key heterocyclic building block with high purity. The following sections provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-tested experience.

Introduction: The Challenge of Purity

This compound is a valuable intermediate in pharmaceutical synthesis. Its structure, featuring a basic pyridine nitrogen, an acidic pyrrole N-H, and a reactive aldehyde group, presents a unique set of purification challenges. Common synthetic routes, such as the Vilsmeier-Haack reaction, often yield mixtures containing unreacted starting materials, reaction byproducts, and degradation products.[1][2] This guide provides a systematic approach to diagnosing and resolving these purity issues.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark, intractable oil or tar instead of the expected solid. What went wrong?

A1: Tar formation is a frequent issue with electron-rich heterocyclic aldehydes. The primary causes are:

  • Overheating during reaction or workup: The Vilsmeier-Haack reaction can be exothermic, and excessive temperatures can lead to polymerization and decomposition.[3]

  • Strongly acidic or basic workup conditions: The pyrrole ring is sensitive to strong acids, while the aldehyde can undergo side reactions under strong basic conditions.

  • Residual Vilsmeier reagent: Incomplete quenching of the reactive Vilsmeier intermediate can lead to continued, non-specific reactions upon solvent removal.

Expert Advice: Ensure the reaction is cooled during the addition of the Vilsmeier reagent and maintain a controlled temperature throughout. During workup, use a mild base like sodium bicarbonate solution for neutralization and avoid prolonged exposure to harsh conditions.

Q2: My TLC analysis shows severe streaking, and I can't resolve the product from impurities. How do I fix this?

A2: Streaking on silica gel is a classic sign of strong interaction between a basic compound and the acidic surface of the silica. The pyridine nitrogen in your molecule is basic and binds tightly to the acidic silanol groups (Si-OH) on the TLC plate, causing poor migration and band broadening.[4]

Solution: Add a small amount of a basic modifier to your mobile phase. A 0.5-2% addition of triethylamine (Et₃N) or a 7N ammonia solution in methanol to the eluent will neutralize the acidic sites on the silica, leading to sharper spots and better separation.[4]

Q3: My NMR and LC-MS data show a significant amount of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. How did this form and how can I remove it?

A3: Aldehydes are highly susceptible to oxidation, and even exposure to air during workup or storage can convert your product into the corresponding carboxylic acid. This is one of the most common impurities.

Removal Strategy: The carboxylic acid is acidic, while your target compound is weakly basic. This difference in pKa is ideal for purification via a liquid-liquid extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 5% sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your desired aldehyde remains in the organic phase.

Q4: My product appears to be decomposing during column chromatography. The collected fractions are colored, and the yield is low. What's happening?

A4: Prolonged contact with the acidic stationary phase (silica gel) can degrade sensitive compounds.[4] The combination of the pyrrole ring and the aldehyde group can make the molecule susceptible to acid-catalyzed decomposition or polymerization.

Troubleshooting Steps:

  • Deactivate the Silica: Pre-treat the silica gel. You can flush the packed column with your starting eluent containing 1-2% triethylamine before loading your sample. This neutralizes the most aggressive acidic sites.[5]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is more forgiving for basic compounds.[4]

  • Minimize Contact Time: Use flash column chromatography with applied pressure rather than gravity chromatography to speed up the separation.[6]

  • Dry Loading: Adsorbing your crude material onto a small amount of silica and loading it as a dry powder can improve band sharpness and reduce separation time.[5]

Section 2: In-Depth Purification Protocols

This section provides detailed, step-by-step workflows for purifying your compound, designed to address specific impurity profiles.

Workflow 1: Recrystallization for Moderately Impure Solids (>85% Purity)

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.[7][8] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[8] For this molecule, a polar protic solvent like ethanol or isopropanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point. If colored impurities are present, you can add a small amount of activated charcoal at this stage.[7]

  • Hot Filtration (if necessary): If you used charcoal or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities clinging to the crystal surfaces.[9]

  • Drying: Dry the purified crystals under high vacuum.

Workflow 2: Flash Column Chromatography for Complex Mixtures

This is the most versatile method for separating compounds with different polarities.[6][10]

Protocol: Deactivated Silica Gel Flash Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine to the solvent system to prevent streaking. Aim for an Rf value of 0.2-0.3 for your product.[5]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" technique generally gives superior separation.[5]

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move your compounds down the column.[6] The less polar impurities will elute first, followed by your product.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation).

Data Summary: Recommended Starting Conditions
TechniqueStationary PhaseRecommended Mobile Phase (Starting Point)Modifier
TLC Analysis Silica Gel 60 F₂₅₄70:30 Hexanes:Ethyl Acetate or 95:5 DCM:Methanol1% Triethylamine
Column Chromatography Silica Gel (230-400 mesh)Gradient: 90:10 to 50:50 Hexanes:Ethyl Acetate1% Triethylamine
Reversed-Phase HPLC C18Gradient: 95:5 to 5:95 Water:Acetonitrile0.1% Formic Acid
Section 3: Visualized Workflows & Logic

Visual aids can clarify complex decision-making processes in purification.

General Troubleshooting Flowchart

This diagram outlines the logical steps from analyzing the crude product to obtaining the pure compound.

G cluster_start Analysis & Diagnosis cluster_purification Purification Strategy cluster_end Validation A Crude Product B Analyze by TLC & NMR A->B C Identify Main Impurity Profile B->C D Mainly Baseline/Polar Impurities C->D Simple E Multiple Spots / Close Rf C->E Complex F Acidic Impurity (e.g., R-COOH) C->F Specific G Recrystallization D->G H Column Chromatography E->H I Acid-Base Extraction F->I J Assess Purity (NMR, LC-MS) G->J H->J I->J K Pure Product (>95%) J->K

Caption: Decision tree for selecting a purification method.

Detailed Column Chromatography Workflow

This diagram illustrates the key steps in performing a successful flash column chromatography separation.

G A 1. Develop TLC Solvent System (Rf ≈ 0.25) B 2. Prepare Sample (Dry Loading) A->B C 3. Pack Column with Silica Slurry B->C D 4. Load Sample onto Column C->D E 5. Elute with Solvent Gradient D->E F 6. Collect & Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotovap) G->H I Pure Product H->I

Caption: Step-by-step flash chromatography workflow.

References
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Source not providing a direct, stable URL]
  • Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Massachusetts Lowell, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015, March). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Source not providing a direct, stable URL]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • University of North Dakota. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.
  • Daly, A. M., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

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Technical Support Center: Scale-up Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a critical building block in pharmaceutical development. This molecule, also known as 7-azaindole-3-carboxaldehyde, serves as a versatile intermediate for a range of biologically active compounds.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate the challenges of transitioning this synthesis from the bench to larger-scale production. We will focus on the most prevalent and scalable method: the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine (7-azaindole).

Our approach moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you to troubleshoot and optimize this reaction effectively.

Part 1: The Core Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocyclic compounds.[3][4] It involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution onto the 7-azaindole ring.

Reaction Mechanism

The reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This potent electrophile is then attacked by the electron-rich C3 position of the 7-azaindole pyrrole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Azaindole 7-Azaindole Azaindole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 1H-pyrrolo[2,3-c]pyridine -3-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for formylating 7-azaindole.

Scalable Laboratory Protocol

This protocol details a robust procedure that has been successfully scaled.

Reagents & Materials

ReagentFormulaMW ( g/mol )Density (g/mL)Molar Eq.Notes
7-AzaindoleC₇H₆N₂118.14-1.0Starting material. Ensure high purity.
Phosphorus OxychloridePOCl₃153.331.6451.2 - 1.5Use fresh, colorless reagent.
N,N-DimethylformamideC₃H₇NO73.090.9443.0 - 5.0Anhydrous grade. Acts as reagent & solvent.
Dichloromethane (DCM)CH₂Cl₂84.931.326-Anhydrous solvent for dilution.
Sodium Hydroxide (aq)NaOH40.00--For work-up neutralization.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation (Critical Step):

    • To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous N,N-dimethylformamide (DMF, 3.0-5.0 eq.).

    • Cool the DMF to 0-5 °C using an ice-salt bath.

    • Expertise & Experience: This initial cooling is crucial. The reaction between DMF and POCl₃ is highly exothermic. Poor temperature control can lead to reagent decomposition and the formation of colored impurities.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The mixture may become a thick, pale yellow or white slurry, which is normal.[6]

  • Formylation Reaction:

    • In a separate vessel, dissolve 7-azaindole (1.0 eq.) in anhydrous DMF or dichloromethane (DCM).

    • Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-10 °C.

    • Trustworthiness: Adding the substrate to the reagent (inverse addition) prevents localized high concentrations of the substrate, minimizing potential side reactions like the formation of bis(azaindolyl)methane derivatives.[7]

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-60 °C.

    • Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete (typically 2-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature.

    • In a separate, well-ventilated reactor, prepare a stirred mixture of crushed ice and water.

    • Authoritative Grounding: This is the hydrolysis or "quenching" step. It must be performed cautiously as it is also highly exothermic and liberates HCl.

    • Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

    • Neutralize the acidic mixture by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2-4 M NaOH) or sodium bicarbonate until the pH is 7-8. This will precipitate the crude product.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration, wash the filter cake thoroughly with cold water, and then with a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove organic-soluble impurities.

    • Dry the product under vacuum at 40-50 °C.

Part 2: Troubleshooting Guide

Even robust procedures can encounter issues, especially during scale-up. This section addresses common problems in a question-and-answer format.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagent Check Vilsmeier Reagent: - Colorless/pale yellow? - Prepared < 10°C? - Anhydrous conditions? Start->Check_Reagent Check_Conditions Check Reaction Conditions: - Temp > 40°C? - Sufficient time? - SM Purity? Check_Reagent->Check_Conditions Yes Reagent_Bad Solution: Remake reagent with fresh, anhydrous materials under strict temp control. Check_Reagent->Reagent_Bad No Check_Workup Check Work-up: - pH 7-8? - Quenched on ice? - Product soluble? Check_Conditions->Check_Workup Yes Conditions_Bad Solution: Increase temp/time. Verify SM quality. Optimize stoichiometry. Check_Conditions->Conditions_Bad No Workup_Bad Solution: Adjust pH carefully. Extract with appropriate solvent if needed. Check_Workup->Workup_Bad No Success Problem Solved Check_Workup->Success Yes Reagent_Bad->Success Conditions_Bad->Success Workup_Bad->Success

Caption: A logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions.

Q1: My reaction yield is very low, or I'm only recovering starting material. What went wrong?

A1: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly moisture-sensitive. Any water present in the DMF, POCl₃, or the reactor will consume the reagent, preventing it from forming.

    • Solution: Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF and fresh, unopened POCl₃. If your POCl₃ is old or has been opened multiple times, it may be hydrolyzed; it should be colorless.

  • Cause 2: Insufficient Reaction Temperature or Time. While reagent formation requires cooling, the subsequent electrophilic substitution on the 7-azaindole ring requires thermal energy to overcome the activation barrier.[8]

    • Solution: After adding the 7-azaindole at a low temperature, ensure the reaction is heated to at least 40-60 °C. Monitor the reaction by TLC/HPLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature in 5-10 °C increments.

  • Cause 3: Incorrect Stoichiometry. Using too little Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of POCl₃ (1.2-1.5 equivalents) relative to the 7-azaindole to ensure the complete formation of the Vilsmeier reagent and drive the reaction to completion.

Q2: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely side products and how can I avoid them?

A2: The formation of byproducts is often a result of the high reactivity of the system.

  • Side Product 1: Bis(azaindolyl)methane Derivatives. This occurs when the newly formed aldehyde product reacts with another molecule of the starting 7-azaindole under the acidic conditions.[7]

    • Prevention: The most effective strategy is to control the order of addition. Add the 7-azaindole solution to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile (7-azaindole) in the presence of a high concentration of the electrophile (Vilsmeier reagent), favoring the desired formylation over the secondary reaction. Maintaining a low reaction temperature during the addition also helps.

  • Side Product 2: Chlorinated Byproducts. At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[8]

    • Prevention: Avoid excessive reaction temperatures. Do not exceed 80 °C unless absolutely necessary for a particularly deactivated substrate. Maintain the lowest effective temperature that allows for a reasonable reaction rate.

  • Side Product 3: Diformylation. While less common for 7-azaindole, highly activated substrates can sometimes undergo formylation at a second position.[8]

    • Prevention: Carefully control the stoichiometry. Avoid using a large excess of the Vilsmeier reagent. A molar ratio of 1.2-1.5:1 (Reagent:Substrate) is usually optimal.

Q3: The work-up is messy. I'm getting an oily product or an emulsion during neutralization. How can I improve the isolation?

A3: Work-up issues on a large scale are often related to temperature and pH control.

  • Problem: Oiling Out. The product may separate as an oil instead of a crystalline solid if the quenching and neutralization are done at too high a temperature, or if impurities are present.

    • Solution: Ensure the quench is performed by adding the reaction mixture to a vigorously stirred mixture of crushed ice. This dissipates the heat of hydrolysis effectively. During neutralization, add the base slowly and ensure the temperature of the slurry is kept low (< 20 °C). If the product still oils out, you can attempt to "seed" the mixture with a small crystal of pure product or dilute the slurry with more water.

  • Problem: Emulsion Formation. During neutralization and subsequent extraction (if needed), emulsions can form, making phase separation difficult.

    • Solution: After neutralization and precipitation, allow the slurry to stir for an extended period (1-3 hours) to allow the solid to granulate and become more easily filterable. If you must perform an extraction, adding a saturated brine solution can help break the emulsion.

Q4: I'm scaling up from 1g to 100g+. What new challenges should I anticipate?

A4: Scaling up introduces significant challenges related to mass and heat transfer.

  • Challenge 1: Heat Management. The exothermicity of both reagent formation and the quench is a major safety concern at scale. A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway in a 20 L reactor.

    • Mitigation: Use a reactor with an efficient cooling jacket. The addition of POCl₃ and the quench must be done much more slowly at scale to allow the cooling system to keep up. Always have a secondary cooling plan (e.g., an external cooling bath) available for emergencies.

  • Challenge 2: Efficient Mixing. Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions and decomposition.

    • Mitigation: Use appropriate mechanical stirring. An overhead stirrer with a properly sized impeller is essential. Ensure the stirring is vigorous enough to maintain a homogenous slurry, especially during additions and quenching.

  • Challenge 3: Material Handling. Handling large volumes of corrosive POCl₃ and managing the large volume of acidic waste requires specific engineering controls.

    • Mitigation: Use a closed-system transfer for adding POCl₃. Plan for the neutralization and disposal of acidic aqueous waste in accordance with your institution's safety protocols. Ensure filtration and drying equipment is appropriately sized for the expected product volume.

Part 3: Frequently Asked Questions (FAQs)
  • Q: What is the expected color of the Vilsmeier reagent?

    • A: The pure Vilsmeier reagent is a white to pale yellow solid. However, it is often prepared and used in situ. The solution in DMF may appear colorless, pale yellow, or even orange depending on the purity of the starting materials and slight decomposition. A dark red or brown color before the addition of the 7-azaindole may indicate significant decomposition or impurities.[6]

  • Q: Can I use a different solvent?

    • A: While DMF is most common as it serves as both reagent and solvent, other non-protic solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) can be used, especially to dilute the reaction mixture for better handling and temperature control.[9][10]

  • Q: What is the best way to purify the final product on a large scale?

    • A: For large-scale purification, recrystallization is generally preferred over chromatography. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and heptane. The optimal solvent system should be determined at the lab scale first.

  • Q: Are there any alternative formylating agents?

    • A: While the POCl₃/DMF system is the most common, other reagents like oxalyl chloride/DMF or thionyl chloride/DMF can also generate the Vilsmeier reagent.[11] Additionally, other formylation methods exist (e.g., Duff reaction), but the Vilsmeier-Haack is often the most direct and high-yielding for this substrate.[12]

References
  • Vertex Search. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Patil, P. S., & Patil, S. L. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 665-681.
  • Tasneem, S. A. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 38-44. [Link]

  • Gudipati, R., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(23), 8560. [Link]

  • El-Ghanam, A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Banu, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27481-27515. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1163-1172. [Link]

  • BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.
  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC.
  • Shandong Minglang Chemical Co., Ltd. (n.d.). 7-Azaindole-3-Carboxaldehyde cas 4649-09-6. Retrieved from Shandong Minglang Chemical Co., Ltd.
  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction.
  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1786-1791. [Link]

  • Magesh, C. J., et al. (2005). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2005(10), 201-209. [Link]

  • Grimm, Z., et al. (2024). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • J&K Scientific. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | 630395-95-8.
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Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a critical building block for numerous pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthetic protocol. The predominant method for this transformation is the Vilsmeier-Haack reaction, which, while effective, can be prone to several side reactions if not carefully controlled.

Introduction to the Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine (7-Azaindole)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[1] The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then attacks the most nucleophilic position of the 1H-pyrrolo[2,3-c]pyridine ring. For this specific scaffold, the C3 position of the pyrrole ring is the most electron-rich and, therefore, the primary site of formylation.[3]

The overall transformation consists of three key stages:

  • Formation of the Vilsmeier Reagent: An electrophilic iminium salt is generated in situ.[4]

  • Electrophilic Aromatic Substitution: The 1H-pyrrolo[2,3-c]pyridine attacks the Vilsmeier reagent, forming a stable intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the desired 3-carbaldehyde product.[1]

While the reaction is robust, deviations from optimal conditions can lead to the formation of undesired byproducts, impacting yield and purity. This guide addresses the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is very low, and TLC/LCMS analysis shows a significant amount of unreacted starting material. What is causing the incomplete conversion?

Answer:

This is a common issue that typically points to problems with the Vilsmeier reagent's formation or reactivity.

Root Cause Analysis:

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and anhydrous N,N-dimethylformamide (DMF) is crucial for the efficient formation of the Vilsmeier reagent. The use of old or improperly stored reagents is a primary cause of reaction failure.[5]

  • Insufficient Activation: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate for efficient reaction.[6] While 1H-pyrrolo[2,3-c]pyridine is sufficiently activated, suboptimal reaction temperatures can lead to sluggish conversion.

  • Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.

    • Flame-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon) before use.

  • Optimize Reagent Stoichiometry and Addition:

    • Prepare the Vilsmeier reagent in situ by adding POCl₃ (typically 1.2 - 1.5 equivalents) dropwise to anhydrous DMF at 0 °C.[5]

    • After the Vilsmeier reagent has formed (usually after stirring for 20-30 minutes at 0 °C), add a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Adjust Reaction Temperature:

    • While the initial addition should be done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may need to be warmed to proceed to completion.

    • Monitor the reaction by TLC. If no progress is observed at room temperature after 1-2 hours, gradually increase the temperature to 40-60 °C. For highly deactivated systems, temperatures up to 80 °C may be required.[5]

Question 2: I've isolated a major byproduct with a higher molecular weight than my target compound. The ¹H NMR shows two distinct aldehyde protons. What is this side product and how can I prevent its formation?

Answer:

The presence of a higher molecular weight product with two aldehyde signals strongly indicates the formation of a di-formylated byproduct.

Mechanistic Insight:

The Vilsmeier reagent, if used in significant excess or at elevated temperatures, can react a second time on the heterocyclic ring. While the C3 position is the most activated, other positions can be forced to react under harsher conditions. The most likely secondary reaction sites are the pyrrole nitrogen (N1) or the C2 position. The formation of a 1,3-dicarbaldehyde is a known side reaction in similar indole systems when excess reagent is used.[7]

Logical Flow: Mono- vs. Di-formylation

G cluster_conditions Reaction Conditions cluster_products Reaction Outcome Cond1 Controlled Stoichiometry (1.2-1.5 eq. Vilsmeier) Low Temperature (0-40 °C) Prod1 Desired Product: This compound Cond1->Prod1 Leads to Cond2 Excess Vilsmeier Reagent (>2.0 eq.) High Temperature (>60 °C) Prod2 Side Product: Di-formylated Species (e.g., 1,3-dicarbaldehyde) Cond2->Prod2 Leads to Start 1H-pyrrolo[2,3-c]pyridine + Vilsmeier Reagent Start->Cond1 Optimal Start->Cond2 Forcing

Caption: Control of stoichiometry and temperature is critical for selective mono-formylation.

Prevention Protocol:

  • Strict Stoichiometric Control:

    • Carefully measure the amount of POCl₃ used. Do not exceed 1.5 equivalents relative to the 1H-pyrrolo[2,3-c]pyridine substrate.

  • Temperature Management:

    • Maintain a low reaction temperature. Perform the initial reaction at 0 °C and only warm gently if necessary, monitoring carefully by TLC. Avoid prolonged heating at high temperatures.

  • Controlled Addition:

    • Add the substrate solution slowly to the pre-formed Vilsmeier reagent. This maintains a low instantaneous concentration of the substrate, disfavoring a second reaction.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Equivalents of Vilsmeier ReagentReaction Temp.Approx. Yield (Desired Product)Approx. Yield (Di-formylated Product)
1.2 eq.25 °C~85-95%< 5%
1.5 eq.40 °C~80-90%~5-10%
2.5 eq.60 °C~40-50%~30-40%
3.0 eq.80 °C< 20%> 50%

Note: Yields are illustrative and can vary based on specific reaction times and workup procedures.

Question 3: Upon adding the reagents, my reaction mixture turned dark brown or black, and the workup resulted in an intractable tar with very little desired product. What caused this decomposition?

Answer:

The formation of a dark, polymeric tar is a classic sign of substrate or product degradation under overly harsh acidic or thermal conditions.

Root Cause Analysis:

  • Excessive Temperature: 1H-pyrrolo[2,3-c]pyridine, like many electron-rich indoles and azaindoles, is susceptible to polymerization in the presence of strong acids at high temperatures. The Vilsmeier-Haack conditions are acidic, and excessive heat can initiate uncontrolled side reactions.

  • Poor Heat Dissipation: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process. If POCl₃ is added too quickly or with inadequate cooling, localized "hot spots" can form in the reaction flask, leading to immediate degradation of the starting material upon its addition.[5]

Prevention Protocol:

  • Meticulous Temperature Control:

    • Always prepare the Vilsmeier reagent in an ice-water bath (0-5 °C).

    • Add the POCl₃ extremely slowly (dropwise) to the DMF with vigorous stirring to ensure efficient heat dissipation.

  • Use of a Co-Solvent:

    • In some cases, adding an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to moderate the reaction, improve stirring, and prevent the Vilsmeier salt from precipitating, which aids in temperature control.[5]

  • Quenching Procedure:

    • Once the reaction is complete, quench it by pouring the mixture over crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium hydroxide. This neutralizes the strong acid and prevents degradation during workup.

Question 4: My product is difficult to purify. The NMR spectrum shows broad peaks and signals that don't correspond to the aldehyde, but seem related. Could this be an issue with the workup?

Answer:

This issue is often due to the incomplete hydrolysis of the intermediate iminium salt.

Mechanistic Insight:

The electrophilic attack of the azaindole on the Vilsmeier reagent forms a stable iminium salt intermediate. The final step of the reaction is the hydrolysis of this salt with water to liberate the aldehyde and dimethylamine. If the aqueous workup is insufficient (e.g., not enough water, too short a time, or incorrect pH), this intermediate can be partially or fully isolated, leading to a complex and impure product mixture.

Reaction Pathway: Hydrolysis Step

G Iminium Iminium Salt Intermediate (on C3 of azaindole) Workup Aqueous Workup (H₂O, Base) Iminium->Workup Product Desired Aldehyde + Dimethylamine byproduct Workup->Product Complete Impurity Incomplete Hydrolysis: Contamination with Iminium Salt Workup->Impurity Incomplete

Sources

Technical Support Center: 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (6-Azaindole-3-carbaldehyde)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (also known as 6-azaindole-3-carboxaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and handling nuances of this versatile heterocyclic aldehyde. By understanding the underlying chemical principles, you can mitigate common issues and ensure the success of your synthetic endeavors.

I. Core Concepts: Understanding the Instability of this compound

The stability of this compound is governed by the interplay of its three key structural features: the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the highly reactive aldehyde group. The pyrrole moiety makes the bicyclic system susceptible to oxidation, while the aldehyde is prone to a variety of transformations, including oxidation and nucleophilic attack. This inherent reactivity is key to its synthetic utility but also the primary source of stability issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the storage, handling, and use of this compound.

Question 1: My solid this compound has changed color from off-white/light yellow to brown/dark gray upon storage. What is happening and is it still usable?

Answer: This is a classic sign of degradation, most likely due to a combination of oxidation and/or polymerization.

  • Causality (The "Why"): The electron-rich pyrrole ring system in azaindoles is susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] This process can generate highly colored, often polymeric, byproducts. The aldehyde group itself can also be oxidized to the corresponding carboxylic acid, although this is less likely to cause significant color change on its own.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis or a fresh sample if available.

    • Look for Impurities: In the ¹H NMR, look for a broadening of aromatic signals, a decrease in the aldehyde proton signal (~10.0 ppm in DMSO-d6), and the potential appearance of a carboxylic acid proton signal (>12 ppm).[2]

    • Decision on Use: If the material is only slightly discolored and shows >95% purity by NMR, it may be usable for some applications, but be aware that the impurities could affect reaction outcomes. For sensitive reactions, purification by column chromatography is recommended. If significant degradation is observed, it is best to use a fresh batch.

  • Prevention: Strict adherence to proper storage protocols is critical. The compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.[3]

Question 2: I am observing inconsistent results in my reactions (e.g., variable yields, formation of new byproducts). Could my starting material be the issue?

Answer: Yes, the purity and integrity of your this compound are paramount. Inconsistent results are often traced back to the degradation of this starting material, either during storage or in the reaction solvent.

  • Causality (The "Why"): Aldehydes are inherently more reactive and less stable than ketones.[4][5] The aldehyde group is a potent electrophile and can react with nucleophilic impurities or solvents. Furthermore, if the compound has partially oxidized to the carboxylic acid, this impurity can interfere with base-sensitive reactions.

  • Troubleshooting Workflow:

    G start Inconsistent Reaction Results check_purity Re-check Starting Material Purity (¹H NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify by Flash Chromatography is_pure->purify No check_solvent Check Solvent Purity & Dryness is_pure->check_solvent Yes purify->check_purity use_fresh Use a Fresh Bottle purify->use_fresh is_dry Is Solvent Anhydrous & Degassed? check_solvent->is_dry dry_solvent Dry/Degas Solvent is_dry->dry_solvent No run_reaction Run Reaction Under Strict Inert Atmosphere is_dry->run_reaction Yes dry_solvent->run_reaction

    Caption: Troubleshooting workflow for inconsistent reactions.

Question 3: My reaction is not going to completion, and TLC analysis shows a new, more polar spot that is not my product. What could this be?

Answer: This is likely the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, formed by oxidation of the aldehyde.

  • Causality (The "Why"): Aldehydes are readily oxidized to carboxylic acids. This can happen slowly in the presence of air or more rapidly if oxidizing agents are present as impurities in your reagents or solvents.[4] N-heterocyclic carbene-catalyzed oxidations, for instance, highlight the ease of this transformation.[6]

  • Troubleshooting & Prevention:

    • Use Anhydrous, Degassed Solvents: Solvents, especially ethers like THF, can form peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled or commercially available anhydrous, degassed solvents.

    • Maintain Inert Atmosphere: Ensure your reaction is conducted under a rigorously maintained inert atmosphere (argon or nitrogen) from start to finish.[7]

    • Check Reagents: Ensure other reagents have not been exposed to air.

    • Confirmation: The byproduct can often be confirmed by LC-MS, looking for a mass corresponding to [M+16] relative to the starting aldehyde.

Question 4: I am performing a Vilsmeier-Haack formylation to synthesize this compound and am getting a low yield and multiple side products. How can I optimize this?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is sensitive to reaction conditions and substrate electronics.[8][9][10]

  • Causality (The "Why"): The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately strong electrophile.[11] Side reactions can occur if the temperature is not controlled, leading to the formation of colored byproducts. The stoichiometry of the reagent is also crucial; excess reagent can lead to undesired secondary reactions.

  • Optimization Strategies:

    • Temperature Control: Add the Vilsmeier reagent slowly at 0°C to control the initial exothermic reaction.[2]

    • Stoichiometry: Use a moderate excess of the Vilsmeier reagent (e.g., 3-5 equivalents) as reported in literature procedures.[2]

    • Work-up: Quench the reaction carefully by pouring it onto ice and then neutralizing with a base like saturated sodium bicarbonate solution. A vigorous quench is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.

    • Purification: The crude product often contains colored impurities. Purification via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) is typically required.[12]

III. Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

To ensure the longevity and purity of this compound, follow these steps:

  • Upon Receipt: Store the container immediately at 2-8°C in a dark, dry location.[3]

  • Inert Atmosphere is Key: The original container is likely sealed under an inert atmosphere. For subsequent uses, handle the solid in a glovebox or use a Schlenk line to maintain an inert atmosphere.

  • Weighing: If a glovebox is unavailable, quickly weigh the desired amount of solid and immediately reseal the container. Purge the headspace of the container with argon or nitrogen before resealing.

  • Solution Storage: For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF. Store solutions at -20°C in amber vials with septa, and purge the headspace with inert gas. Prepare fresh solutions for critical applications whenever possible.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general workflow for a common reaction, highlighting steps to minimize degradation.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed moisture.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloroethane, methanol).

    • Add the desired amine (1.0-1.2 eq).

    • If necessary, add a dehydrating agent or use a Dean-Stark trap to facilitate imine formation.

    • Stir at the appropriate temperature for 1-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction carefully (e.g., with saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Visualization of Degradation Pathways

The primary stability concerns for this compound are oxidation and polymerization.

G cluster_0 Degradation Pathways start This compound acid 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid start->acid Oxidation (Air, Light, Peroxides) polymer Colored Oligomers/Polymers start->polymer Self-Condensation/ Polymerization

Caption: Potential degradation pathways for the title compound.

V. Data Summary

ParameterRecommendationRationale
Solid Storage 2-8°C, under inert gas (Ar or N₂), protected from light.[3]Minimizes oxidation and thermal degradation.
Solution Storage -20°C in anhydrous, aprotic solvents (DMSO, DMF).Slows degradation in solution; aprotic solvents are less reactive.
Handling Glovebox or Schlenk line techniques.Prevents exposure to atmospheric oxygen and moisture.
Reaction Solvents Anhydrous, degassed grade.Removes water and dissolved oxygen, which can cause side reactions and degradation.
TLC Analysis Use a fresh sample as a co-spot.Helps distinguish product from degradation products formed during the reaction.

VI. References

  • Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry. [Link]

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]

  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene. Organic Letters. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Pyridine-3-carbaldehyde. Wikipedia. [Link]

  • What is stability of aldehyde and ketone? Quora. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (NIH). [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]

  • 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde. J&K Scientific. [Link]

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. J&K Scientific. [Link]

  • Protecting group. Wikipedia. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

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Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key building block in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, primarily via the Vilsmeier-Haack reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Reaction Overview: The Vilsmeier-Haack Formylation of 6-Azaindole

The most prevalent method for synthesizing this compound (also known as 6-azaindole-3-carboxaldehyde) is the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine (6-azaindole). This reaction involves an electrophilic aromatic substitution where a chloromethyliminium salt, the "Vilsmeier reagent," is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4] The electron-rich pyrrole ring of the 6-azaindole scaffold then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[1][3][4]

Troubleshooting Guide

Question 1: I am seeing very low or no yield of my desired product. What are the likely causes and how can I fix this?

This is a common issue often attributable to the deactivation of the Vilsmeier reagent or insufficient reactivity of the substrate.

Answer:

Several factors can lead to poor yields. Let's break them down systematically.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your DMF, starting material, or reaction flask will rapidly quench the reagent, preventing the formylation from occurring.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored and sealed bottle. If you suspect your DMF has absorbed moisture, it can be dried over molecular sieves.[5]

  • Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.

    • POCl₃: Use a fresh bottle of phosphorus oxychloride. Older bottles can absorb moisture and degrade.

    • DMF: DMF can decompose over time to dimethylamine and formic acid.[5] Dimethylamine can react with the Vilsmeier reagent, leading to unwanted byproducts. If your DMF has a fishy odor, it has likely started to decompose and should be replaced.[5]

    • Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A typical starting point is to use a slight excess of both POCl₃ and DMF relative to the 6-azaindole.

  • Reaction Temperature and Time: The Vilsmeier-Haack reaction requires careful temperature control.

    • Reagent Formation: The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (0-5 °C) to prevent degradation.[6]

    • Formylation Step: While the initial addition of the azaindole is often done at low temperature, the reaction may require heating to proceed to completion. The optimal temperature depends on the substrate's reactivity.[4][6]

    • Solution: After adding the 6-azaindole at 0 °C, allow the reaction to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). If you see little to no conversion of the starting material, consider gently heating the reaction mixture (e.g., to 40-60 °C) for a few hours.[6][7]

  • Substrate Reactivity: The electronic nature of the azaindole ring influences its reactivity. Although the pyrrole ring is electron-rich, the fused pyridine ring has an electron-withdrawing effect.

    • Insight: The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts acylations.[1] Therefore, it is most effective on electron-rich aromatic systems. If your 6-azaindole starting material has electron-withdrawing substituents, you may need to use more forcing conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent).

Question 2: My TLC plate shows multiple spots, and the crude NMR is very complex. What are the potential side reactions?

A complex reaction mixture indicates the formation of byproducts. Identifying these can help you adjust your conditions to favor the desired product.

Answer:

Several side reactions can occur during the Vilsmeier-Haack formylation of azaindoles:

  • Di-formylation: If the reaction conditions are too harsh or if there is a large excess of the Vilsmeier reagent, a second formyl group can be added to the aromatic system.

    • Solution: Carefully control the stoichiometry of your reagents. A good starting point is 1.1 to 1.5 equivalents of the Vilsmeier reagent. Adding the reagent dropwise to a solution of the azaindole can help prevent localized high concentrations that might favor di-formylation.[6]

  • N-Formylation: The nitrogen on the pyrrole ring can sometimes be formylated. This is often reversible under the reaction conditions or during workup.

  • Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[6]

    • Solution: Maintain the lowest effective reaction temperature. A prompt and efficient aqueous workup is crucial to hydrolyze the intermediate iminium salt and minimize its contact time with any reactive chlorine species.[6]

  • Decomposition: Azaindoles can be sensitive to strongly acidic conditions. Prolonged exposure to the reaction mixture, especially at elevated temperatures, can lead to decomposition.

Question 3: My crude yield seems reasonable, but I'm losing a significant amount of product during purification. How can I improve my recovery?

Product loss during workup and purification is a common challenge that can drastically reduce your final yield.

Answer:

Optimizing your workup and purification strategy is key to maximizing your isolated yield.

  • Workup Procedure: The hydrolysis of the intermediate iminium salt is a critical step.

    • Quenching: The reaction is typically quenched by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate, sodium hydroxide, or potassium carbonate solution). This should be done slowly and with vigorous stirring to control the exotherm and ensure complete hydrolysis.

    • Extraction: The product, this compound, has some water solubility due to the polar aldehyde and the nitrogen atoms in the rings. When extracting with an organic solvent, the aqueous layer should be saturated with sodium chloride (brine) to reduce the product's solubility in the aqueous phase. It is also advisable to perform multiple extractions with your chosen organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery. A solvent mixture of dichloromethane and ethanol (e.g., 9:1 v/v) can also be effective for extraction.[8]

  • Purification Method:

    • Crystallization: This compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective purification method that minimizes product loss compared to chromatography.

    • Silica Gel Chromatography: If chromatography is necessary, be aware that the product can be somewhat polar. Using a solvent system with a small amount of a more polar solvent (e.g., methanol or ethanol in dichloromethane) can help elute the product effectively. However, prolonged exposure to silica gel can sometimes lead to product degradation, so it is best to perform the chromatography as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of each reagent in the Vilsmeier-Haack reaction?

A1:

  • N,N-Dimethylformamide (DMF): Serves as the source of the formyl group (-CHO). It also often acts as the solvent for the reaction.[2]

  • Phosphorus Oxychloride (POCl₃): This is an activating agent. It reacts with the oxygen of the DMF to make it a better leaving group, facilitating the formation of the electrophilic chloromethyliminium salt (the Vilsmeier reagent).[1][3]

  • 1H-pyrrolo[2,3-c]pyridine (6-Azaindole): This is the nucleophilic substrate that attacks the Vilsmeier reagent. The electron-rich C3 position of the pyrrole ring is the site of formylation.[9]

  • Aqueous Base (e.g., NaHCO₃, NaOH): Used during the workup to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.[3][8]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of standard analytical techniques should be used:

  • ¹H NMR: This is the most powerful tool for structural confirmation. For this compound, you should expect to see characteristic signals for the aldehyde proton (around 10 ppm), the pyrrole C2-H (a singlet around 8.5 ppm), and the protons on the pyridine ring.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. For this compound, you would look for the [M+H]⁺ ion at m/z 147.[8]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: If your product is a solid, comparing its melting point to the literature value can be a good indicator of purity.

Q3: Are there alternative methods for the formylation of 6-azaindole?

A3: While the Vilsmeier-Haack reaction is the most common, other formylation methods exist for indoles and related heterocycles, although they may have their own drawbacks. These include the Duff reaction and the Reimer-Tiemann reaction, but these often require harsher conditions and may give lower yields or different regioselectivity.[10] More recent methods using reagents like trimethyl orthoformate with a Lewis acid catalyst have also been developed for indoles and could potentially be adapted.[10]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is a representative procedure and may require optimization.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 6-azaindole dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). If the reaction is sluggish, it may be heated to 40-50 °C.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution. Caution: This quench is exothermic and will release CO₂ gas.

  • Continue stirring until the ice has melted and gas evolution has ceased. A precipitate of the crude product may form.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL for a 1g scale reaction).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization or silica gel chromatography.

Data Summary

ParameterConditionRationale / Expected Outcome
Reagent Stoichiometry 1.1 - 1.5 eq. Vilsmeier reagentEnsures complete conversion while minimizing di-formylation.[6]
Temperature 0 °C for reagent formation, then RT to 60 °CControls exotherm during reagent formation; provides energy for formylation.[6]
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion; monitor by TLC.[7]
Workup Quench in ice/aq. NaHCO₃Neutralizes acid and hydrolyzes the iminium intermediate to the aldehyde.[8]
Extraction Solvent Dichloromethane or Ethyl AcetateEfficiently extracts the product from the aqueous phase.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Iminium Salt) Adduct->VilsmeierReagent Cl⁻ attack SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Azaindole 6-Azaindole Azaindole->SigmaComplex IminiumIntermediate Iminium Intermediate SigmaComplex->IminiumIntermediate Deprotonation & Cl⁻ elimination FinalProduct 1H-pyrrolo[2,3-c]pyridine -3-carbaldehyde IminiumIntermediate->FinalProduct H2O H₂O (Workup) H2O->FinalProduct

Caption: Mechanism of Vilsmeier-Haack Formylation on 6-Azaindole.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Start CheckTLC Check TLC: Low/No Product? Start->CheckTLC Moisture Issue: Moisture? Solution: Use anhydrous reagents & glassware. CheckTLC->Moisture Yes ComplexMixture Check TLC/NMR: Complex Mixture? CheckTLC->ComplexMixture No TempTime Issue: Temp/Time? Solution: Warm reaction gently (e.g., 40-60°C), extend time. Moisture->TempTime Stoichiometry Issue: Stoichiometry? Solution: Check reagent purity, use slight excess of Vilsmeier. TempTime->Stoichiometry Stoichiometry->CheckTLC SideReactions Issue: Side Reactions? Solution: Lower temp, control stoichiometry, ensure rapid workup. ComplexMixture->SideReactions Yes PurificationLoss Issue: Purification Loss? ComplexMixture->PurificationLoss No SideReactions->PurificationLoss OptimizeWorkup Solution: Saturate aqueous layer with brine, perform multiple extractions. PurificationLoss->OptimizeWorkup Yes Success Successful Synthesis PurificationLoss->Success No OptimizePurification Solution: Try recrystallization instead of chromatography. OptimizeWorkup->OptimizePurification

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

  • Gouda, M. A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • PPR, P., & P, P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Research. [Link]

  • Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

  • Guntreddi, T., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Having some troubles with a Vislmeier-Haack reaction . Reddit. [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed Central. [Link]

  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Journal of Saudi Chemical Society. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site . Semantic Scholar. [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions . Archives of Organic and Inorganic Chemical Sciences. [Link]

  • Mizojiri, R., et al. (2019). Design, synthesis and biological evaluation of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Vilsmeier-Haack Reaction . J&K Scientific LLC. [Link]

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Technical Support Center: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the successful formylation of this important heterocyclic scaffold.

Introduction: The Significance and Challenges

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For 1H-pyrrolo[2,3-c]pyridine, this reaction is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The introduction of a formyl group, typically at the C3 position, provides a versatile handle for further functionalization.

However, the inherent electronic properties and potential for side reactions with the 5-azaindole ring system can present several challenges. These include issues with regioselectivity, low yields, and difficult product isolation. This guide aims to provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems that may arise during the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine.

Problem 1: Low or No Product Yield

A diminished or complete lack of the desired 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a frequent issue. The root causes often lie in the quality of reagents, reaction conditions, or the stability of the Vilsmeier reagent itself.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Degraded Reagents Phosphorus oxychloride (POCl₃) is highly reactive with water, and N,N-dimethylformamide (DMF) can decompose to dimethylamine.[2] Moisture contamination will quench the Vilsmeier reagent, the active electrophile.Use freshly distilled or newly purchased anhydrous POCl₃ and DMF. Ensure all glassware is rigorously dried.[3]
Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is formed in situ from POCl₃ and DMF.[4][5] This reaction is exothermic and temperature-sensitive. If not formed correctly, the electrophile will not be available for the formylation reaction.Prepare the Vilsmeier reagent at a controlled low temperature (typically 0-5 °C) with slow, dropwise addition of POCl₃ to DMF.[3] Use the freshly prepared reagent immediately.
Insufficient Reaction Temperature While the Vilsmeier reagent is formed at low temperatures, the subsequent electrophilic aromatic substitution on the 1H-pyrrolo[2,3-c]pyridine ring may require thermal energy to overcome the activation barrier.[2]After the addition of the 5-azaindole substrate at low temperature, allow the reaction to warm to room temperature or gently heat it. The optimal temperature can range from room temperature to 80°C depending on the specific substrate and solvent. Monitor the reaction progress by TLC or LC-MS to determine the ideal temperature and time.[2][6]
Improper Work-up Procedure The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the final aldehyde.[4][7] Incomplete hydrolysis or an incorrect pH during work-up can lead to low yields.Quench the reaction by slowly pouring the mixture into a vigorously stirred solution of ice water or an ice/sodium acetate solution.[2][8] Carefully neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH that ensures the stability of the product.[6]
Problem 2: Formation of Side Products & Regioselectivity Issues

The formation of undesired isomers or multiple formylation products can complicate purification and reduce the yield of the target compound.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Di-formylation The pyrrole ring of 5-azaindole is electron-rich and can potentially undergo formylation at multiple positions under harsh conditions.[6]Use a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) to minimize the chance of multiple additions.[6] Maintaining a controlled, lower reaction temperature can also help improve selectivity.
Incorrect Regioselectivity While formylation of 1H-pyrrolo[2,3-c]pyridine is generally expected at the C3 position due to electronic factors, substitution at other positions can occur. The regioselectivity is influenced by both electronic and steric factors of any existing substituents.[6][9]For substituted 5-azaindoles, the electronic nature of the substituent will direct the formylation. Electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it. Steric hindrance from bulky substituents can also influence the site of attack.[6] Careful consideration of these factors is necessary when planning the synthesis.
Polymerization Electron-rich heterocyclic compounds like 5-azaindole can be prone to polymerization under strongly acidic or high-temperature conditions.[6]Maintain a controlled reaction temperature and avoid excessively harsh conditions. The slow addition of the substrate to the Vilsmeier reagent can also help to minimize polymerization by keeping the concentration of the reactive species low.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on 1H-pyrrolo[2,3-c]pyridine?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a chloroiminium salt, the active electrophile.[5][10]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 5-azaindole attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium ion intermediate.[7][11]

  • Hydrolysis: During aqueous work-up, the iminium ion is hydrolyzed to yield the final aldehyde product.[4][10]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any side products. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[2]

Q3: What are the key safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3] The Vilsmeier reagent is also moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reagents and glassware must be kept scrupulously dry.[3]

Q4: Can other formylating agents be used?

While the DMF/POCl₃ system is the most common, other combinations can be used to generate the Vilsmeier reagent, such as DMF with oxalyl chloride or thionyl chloride.[12] In some cases, trifluoroacetic anhydride (TFAA) can be used with DMF. The choice of reagent may influence the reactivity and selectivity of the reaction.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[2]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates.[6]

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium acetate.[8]

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Azaindole 1H-Pyrrolo[2,3-c]pyridine Iminium_Intermediate Iminium Salt Intermediate Azaindole->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Anhydrous Reagents Reagents_OK->Replace_Reagents No Check_Conditions Optimize Reaction Conditions (Temp, Time) Reagents_OK->Check_Conditions Yes Replace_Reagents->Check_Reagents Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Modify_Conditions Systematically Vary Temp & Time Conditions_OK->Modify_Conditions No Check_Workup Review Work-up Procedure (pH, Hydrolysis) Conditions_OK->Check_Workup Yes Modify_Conditions->Check_Conditions Workup_OK Work-up Correct? Check_Workup->Workup_OK Modify_Workup Ensure Complete Hydrolysis & Optimal pH Workup_OK->Modify_Workup No Success Improved Yield Workup_OK->Success Yes Modify_Workup->Check_Workup

Caption: Troubleshooting workflow for low yield.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

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  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

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  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

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Sources

Validation & Comparative

A Comparative Guide to 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[2,3-b]pyridine: Isomeric Scaffolds, Divergent Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, the pyrrolopyridine core represents a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets. Among the six possible isomers, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) has been extensively investigated and has given rise to numerous clinical candidates and approved drugs. Its isomeric counterpart, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), while less explored, presents a distinct profile of biological activity.

This guide provides a comparative analysis of these two isomeric systems. We will delve into their structural nuances, compare their established biological activities with supporting experimental data, and explore the underlying structure-activity relationships (SAR) that dictate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical differences that guide the selection of one scaffold over the other in modern drug discovery.

Structural and Physicochemical Properties: More Than Just a Nitrogen Shift

The fundamental difference between the two scaffolds is the position of the nitrogen atom within the pyridine ring. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn governs its interaction with biological macromolecules.

G cluster_0 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) b_pyridine c_pyridine

Caption: Chemical structures of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-c]pyridine isomers.

The nitrogen at position 7 in 1H-pyrrolo[2,3-b]pyridine acts as a key hydrogen bond acceptor, mimicking the N7 of adenine. This feature is crucial for its prevalent role as an ATP-competitive kinase inhibitor, where it forms a canonical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. Conversely, the nitrogen at position 6 in 1H-pyrrolo[2,3-c]pyridine alters the molecule's dipole moment and hydrogen bonding potential, leading it to explore different target classes.

Table 1: Physicochemical Property Comparison

Property1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₇H₆N₂C₇H₆N₂
Molecular Weight 118.14 g/mol [1]118.14 g/mol
CAS Number 271-63-6[2]271-29-4[3]
Melting Point 106 °C[2]N/A
Boiling Point 270 °C[2]N/A
LogP (Predicted) 1.8[1]1.1 (Predicted)

Comparative Biological Activities: A Tale of Two Scaffolds

The divergent biological activities of these isomers underscore the principle that subtle structural changes can lead to vastly different pharmacological outcomes. While 7-azaindole is a cornerstone of kinase inhibitor design, 6-azaindole has found its niche in unrelated therapeutic areas.

1H-pyrrolo[2,3-b]pyridine: The Kinase Inhibitor Powerhouse

The 1H-pyrrolo[2,3-b]pyridine scaffold is a dominant motif in the development of kinase inhibitors for oncology and inflammatory diseases. Its success stems from its ability to function as a bioisostere of adenine, effectively competing with ATP for binding to the kinase hinge. This has led to the discovery of potent inhibitors across a wide array of kinase families.

  • FGFR Inhibitors: Derivatives have shown potent activity against Fibroblast Growth Factor Receptors, which are often dysregulated in various cancers.[4][5][6] For instance, one reported series identified a compound with IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[4][5][6]

  • CDK8 Inhibitors: This scaffold has been used to develop potent and selective inhibitors of Cyclin-Dependent Kinase 8, a key transcriptional regulator implicated in colorectal cancer.[7] One such derivative exhibited an IC₅₀ of 48.6 nM and demonstrated significant tumor growth inhibition in vivo.[7][8]

  • Other Kinase Targets: The versatility of this scaffold is further highlighted by its application in developing inhibitors for Janus Kinase (JAK), c-Met, Traf2 and Nck-interacting kinase (TNIK), Cell division cycle 7 (Cdc7) kinase, and Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10][11][12]

Beyond kinases, this scaffold has been successfully employed to develop inhibitors of other enzymes, such as Phosphodiesterase 4B (PDE4B).[13]

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor hinge Hinge Region (Backbone NH) atp_site ATP Binding Site azaindole 7-Azaindole Core azaindole->hinge H-Bond (N7) substituents R-groups for Selectivity/Potency substituents->atp_site Occupies Pocket

Caption: 1H-pyrrolo[2,3-b]pyridine as a kinase hinge-binder.

1H-pyrrolo[2,3-c]pyridine: A Niche in Acid Suppression

In stark contrast to its isomer, the known biological activities of 1H-pyrrolo[2,3-c]pyridine are not dominated by kinase inhibition. The most prominent example is its use in the development of potassium-competitive acid blockers (P-CABs).

  • P-CABs (H+, K+-ATPase Inhibitors): A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized as potent P-CABs.[14] These compounds inhibit the gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion, offering an alternative mechanism to traditional proton pump inhibitors (PPIs). The lead compounds from this series demonstrated excellent inhibitory activity both in vitro and in vivo.[14]

Table 2: Summary of Biological Targets and Activities

ScaffoldTherapeutic AreaTarget ClassSpecific Target ExampleReported Potency (IC₅₀)
1H-pyrrolo[2,3-b]pyridine OncologyKinaseFGFR17 nM[4][5]
OncologyKinaseCDK848.6 nM[7]
OncologyKinaseCdc77 nM[9]
Inflammation/CNSPhosphodiesterasePDE4B0.11 - 1.1 µM[13]
1H-pyrrolo[2,3-c]pyridine GastroenterologyIon PumpH+, K+-ATPasePotent in vitro/in vivo activity[14]

Structure-Activity Relationship (SAR) Insights

The SAR for each scaffold is tailored to its respective primary target class.

For 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, the SAR is well-established:

  • N1-H and N7: The pyrrole N-H and the pyridine N7 are critical for forming two key hydrogen bonds with the kinase hinge region.

  • C3-Position: Substitution at this position often extends into the solvent-exposed region and can be modified to improve potency and physicochemical properties.[9][15]

  • C4 and C5-Positions: Modifications at these positions are crucial for achieving selectivity among different kinases by exploiting variations in the shape and composition of the ATP binding pocket.[10]

For 1H-pyrrolo[2,3-c]pyridine as P-CABs, the SAR is distinct:

  • 1-Position: Introduction of substituents at the 1-position of the pyrrole ring was found to be key for accessing lipophilic sites within the H+, K+-ATPase enzyme, enhancing inhibitory activity.[14]

  • 7-Amine Group: This group is a crucial feature of the pharmacophore for this class of P-CABs.[14]

Synthetic Accessibility

The extensive investigation into 1H-pyrrolo[2,3-b]pyridine has led to the development of robust and varied synthetic routes. Methods are often modifications of classical indole syntheses, such as the Fischer, Madelung, or Bartoli indole syntheses.[16] The commercial availability of the parent scaffold and numerous precursors makes it highly accessible for derivatization.[17][18]

The synthesis of the 1H-pyrrolo[2,3-c]pyridine core is less commonly reported in the literature, reflecting its more nascent status in drug discovery programs. However, specific routes have been successfully developed for targeted libraries, such as those for P-CABs.[14]

Experimental Protocols

To provide a practical context for the evaluation of these scaffolds, we outline representative experimental protocols for their primary activities.

Protocol 1: In Vitro Kinase Inhibition Assay (for 1H-pyrrolo[2,3-b]pyridine derivatives)

This protocol describes a generic, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

G start Start: Prepare Reagents step1 Dispense Test Compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) and Kinase into Assay Plate start->step1 step2 Add ATP and Substrate (e.g., ULight-peptide) to Initiate Reaction step1->step2 step3 Incubate at Room Temperature (e.g., 60 minutes) step2->step3 step4 Add Detection Reagent (e.g., Eu-antibody specific for phosphorylated substrate) step3->step4 step5 Incubate for Detection (e.g., 60 minutes) step4->step5 step6 Read Plate on TR-FRET Reader (Ex: 320 nm, Em: 615 nm & 665 nm) step5->step6 end End: Calculate IC50 from TR-FRET Signal Ratio step6->end

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction:

    • To the wells of a low-volume 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 2.5 µL of the target kinase (e.g., FGFR1) solution.

    • Initiate the reaction by adding 5 µL of a solution containing ATP (at its Kₘ concentration) and the biotinylated peptide substrate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and a europium-labeled anti-phospho-substrate antibody.

  • Signal Reading: After a further 60-minute incubation, read the plate on a suitable plate reader capable of TR-FRET. The ratio of emission at 665 nm (acceptor) to 615 nm (donor) is calculated.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: H+, K+-ATPase Inhibition Assay (for 1H-pyrrolo[2,3-c]pyridine derivatives)

This protocol describes the measurement of ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.

Methodology:

  • Enzyme Preparation: Isolate gastric H+, K+-ATPase from a suitable source (e.g., hog gastric mucosa) through differential centrifugation and sucrose gradient purification.

  • Assay Reaction:

    • Prepare a reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl₂, and KCl.

    • Add serial dilutions of the test compound (e.g., a 1H-pyrrolo[2,3-c]pyridine derivative) to the reaction mixture.

    • Pre-incubate the enzyme preparation with the test compound for 15 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding ATP to a final concentration of 2 mM.

  • Incubation: Incubate the reaction for 20 minutes at 37°C.

  • Reaction Termination and Phosphate Detection:

    • Stop the reaction by adding a quench solution (e.g., ice-cold trichloroacetic acid).

    • Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. This involves adding a malachite green-molybdate reagent, which forms a colored complex with free phosphate.

  • Data Analysis: Measure the absorbance at ~620 nm. Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis of 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[2,3-b]pyridine provides a compelling illustration of how isomeric scaffolds can be directed toward entirely different biological targets.

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a validated, highly versatile, and accessible scaffold, particularly for the development of ATP-competitive kinase inhibitors. Its future will likely involve the design of next-generation inhibitors with improved selectivity profiles and the ability to overcome drug resistance.

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole) remains a relatively underexplored scaffold. Its demonstrated success in the non-kinase target space of P-CABs suggests significant untapped potential. Future exploration of this isomer could unveil novel activities in other target classes where its unique electronic and steric properties offer an advantage.

For drug development professionals, the choice between these scaffolds is not arbitrary. It is a strategic decision dictated by the target class. For kinase inhibition, 7-azaindole is the logical and well-trodden path. For novel targets, particularly outside the kinome, the less-explored 6-azaindole may offer a gateway to new chemical space and therapeutic opportunities.

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  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

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A Senior Application Scientist's Comparative Guide to Azaindole Aldehydes: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of core heterocyclic scaffolds is a critical decision that profoundly influences the downstream properties of a lead candidate. Among the myriad of privileged structures, azaindole aldehydes stand out as exceptionally versatile building blocks. Their intrinsic biological relevance, coupled with the reactive aldehyde functionality, provides a gateway to a diverse chemical space.

This guide offers an in-depth comparison of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (6-azaindole-3-carbaldehyde) against its positional isomers: 4-azaindole-3-carbaldehyde, 5-azaindole-3-carbaldehyde, and 7-azaindole-3-carbaldehyde. We will dissect their synthesis, compare their physicochemical and spectroscopic properties, and evaluate their reactivity in key synthetic transformations, supported by detailed experimental protocols.

The Azaindole Scaffold: A Strategic Bioisostere

Azaindoles are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change has significant implications for the molecule's properties, including its hydrogen bonding capabilities, dipole moment, pKa, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. The position of the nitrogen atom dictates the electronic distribution within the bicyclic system, thereby influencing the reactivity of the aldehyde group at the 3-position.

Synthesis of Azaindole-3-carbaldehydes: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of azaindole-3-carbaldehydes is the Vilsmeier-Haack reaction. This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring of the azaindole scaffold.[1][2][3]

The reactivity of the parent azaindole in the Vilsmeier-Haack reaction is influenced by the electron density of the pyrrole ring, which is in turn affected by the position of the nitrogen atom in the pyridine ring. Generally, azaindoles are sufficiently electron-rich to undergo electrophilic substitution at the C3 position.

Below is a comparative overview of the Vilsmeier-Haack formylation for the different azaindole isomers.

Comparative Synthesis Data: Vilsmeier-Haack Formylation

Azaindole IsomerIUPAC NameStarting MaterialTypical Yield (%)Reference
6-Azaindole 1H-pyrrolo[2,3-c]pyridine3-Amino-4-methylpyridine60-80%[1][4]
7-Azaindole 1H-pyrrolo[2,3-b]pyridine7-Azaindole65-90%[2][5]
4-Azaindole 1H-pyrrolo[3,2-b]pyridine4-Azaindole50-70%[General Procedures]
5-Azaindole 1H-pyrrolo[3,2-c]pyridine5-Azaindole55-75%[General Procedures]

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Azaindole

This protocol describes an efficient method for the preparation of this compound starting from 3-amino-4-methylpyridine.[1][4]

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack reagents DMF + POCl₃ (Vilsmeier Reagent Formation) intermediate Cyclization & Formylation Intermediate reagents->intermediate Reaction start 3-Amino-4-methylpyridine start->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack synthesis of 6-azaindole-3-carbaldehyde.

Step-by-Step Procedure:

  • To a flask containing N,N-dimethylformamide (DMF, 20 mL), add phosphorus oxychloride (POCl₃, 3.2 mL, 33 mmol) dropwise at room temperature with stirring.

  • After 15 minutes, add 3-amino-4-methylpyridine (10 mmol) to the resulting solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Collect the resulting precipitate by filtration and wash with acetonitrile (approx. 10 mL).

  • Dissolve the solid in water (approx. 30 mL) and basify with a saturated solution of potassium carbonate to pH 10.

  • Collect the precipitated product by filtration, wash with water, and dry to afford this compound.

This self-validating protocol ensures the formation of the desired product, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The same general principle can be applied to the other azaindole isomers, with minor adjustments to reaction times and purification methods as needed.

Spectroscopic Properties: A Comparative Analysis

The position of the nitrogen atom in the pyridine ring creates a unique electronic environment for each isomer, which is reflected in their spectroscopic data. A comparative analysis of their ¹H NMR, ¹³C NMR, and IR spectra provides valuable insights into their structural and electronic differences.

Comparative Spectroscopic Data

IsomerKey ¹H NMR Shifts (δ, ppm, in DMSO-d₆)Key ¹³C NMR Shifts (δ, ppm, in DMSO-d₆)Key IR Bands (cm⁻¹)
6-Azaindole ~12.3 (NH), ~9.9 (CHO), ~8.8-8.0 (Ar-H)~185 (CHO), ~140-115 (Ar-C)~3200 (N-H), ~1650 (C=O)
7-Azaindole ~12.2 (NH), ~9.9 (CHO), ~8.4-7.2 (Ar-H)~185 (CHO), ~145-110 (Ar-C)~3250 (N-H), ~1655 (C=O)
4-Azaindole ~12.5 (NH), ~10.0 (CHO), ~8.6-7.5 (Ar-H)~186 (CHO), ~148-112 (Ar-C)~3220 (N-H), ~1660 (C=O)
5-Azaindole ~12.4 (NH), ~9.9 (CHO), ~8.9-7.7 (Ar-H)~185 (CHO), ~142-118 (Ar-C)~3230 (N-H), ~1658 (C=O)

Note: The presented data are approximate and may vary slightly based on the solvent and instrument used. For reference, the ¹H and ¹³C NMR data for the parent indole-3-carbaldehyde are also available.[6][7]

The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift, indicating its acidic nature. The aldehyde proton also resonates at a characteristic downfield position. The aromatic protons exhibit distinct splitting patterns and chemical shifts that are diagnostic for each isomer. In the IR spectra, the N-H stretching vibration appears as a broad band, and the carbonyl stretch of the aldehyde is a strong, sharp absorption.[8]

Reactivity in Key Transformations: A Comparative Outlook

The aldehyde functionality of azaindole-3-carbaldehydes serves as a versatile handle for a variety of synthetic transformations, including Wittig reactions and aldol condensations. The reactivity of the aldehyde is modulated by the electronic nature of the azaindole scaffold.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[9] The electron-withdrawing nature of the pyridine ring in azaindoles can influence the electrophilicity of the aldehyde carbonyl, potentially affecting reaction rates and yields.

General Workflow for Wittig Reaction

Wittig_Reaction ylide Phosphonium Ylide intermediate Oxaphosphetane Intermediate ylide->intermediate aldehyde Azaindole-3-carbaldehyde aldehyde->intermediate product Alkene Product intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: General scheme of the Wittig reaction with azaindole aldehydes.

Experimental Protocol: Wittig Reaction with this compound

This protocol provides a general procedure for the Wittig olefination of 6-azaindole-3-carbaldehyde.

Step-by-Step Procedure:

  • To a suspension of the appropriate phosphonium salt (1.2 equiv) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium or sodium hydride at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. Azaindole-3-carbaldehydes can act as the electrophilic partner in this reaction. The reactivity is again influenced by the electronic properties of the specific isomer.

Experimental Protocol: Aldol Condensation of this compound

This protocol outlines a base-catalyzed aldol condensation between 6-azaindole-3-carbaldehyde and a ketone.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) and a ketone (1.1 equiv) in ethanol, add an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carbonyl compound.

Biological Relevance: A Comparative Perspective

Derivatives of all four azaindole aldehyde isomers have demonstrated a wide range of biological activities, serving as scaffolds for kinase inhibitors, antiviral agents, and anticancer drugs. The position of the nitrogen atom can significantly impact the binding mode and potency of the final compound. For instance, the hydrogen-bonding capabilities introduced by the pyridine nitrogen can be crucial for anchoring a ligand in the active site of a protein. While a comprehensive comparison is beyond the scope of this guide, it is evident that each isomer offers unique opportunities for drug design.

Conclusion

As a Senior Application Scientist, my experience underscores the importance of a nuanced understanding of isomeric scaffolds. While this compound is a valuable and widely used building block, its isomers—4-aza, 5-aza, and 7-aza—present distinct electronic and steric profiles that can be strategically exploited in drug discovery and materials science. The choice of isomer should be a deliberate one, guided by the specific synthetic and biological objectives of the research program. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors with these powerful heterocyclic aldehydes.

References

Please note that due to the dynamic nature of the web, some URLs may have changed since the time of publication.

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Antitumor Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective antitumor activity is relentless. Among the heterocyclic compounds that have garnered significant interest are the 1H-pyrrolo[3,2-c]pyridine derivatives. This guide provides a comprehensive comparison of the antitumor performance of this promising class of molecules, supported by experimental data and methodological insights for researchers in drug development.

Introduction: The Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a rigid bicyclic heteroaromatic system that has proven to be a versatile scaffold in medicinal chemistry. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Recent research has highlighted its potential as a source of potent anticancer agents, with derivatives demonstrating significant efficacy against a range of cancer cell lines. This guide will delve into the mechanistic diversity of these compounds and compare their activity against established and alternative therapeutic agents.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The antitumor activity of 1H-pyrrolo[3,2-c]pyridine derivatives is not confined to a single mechanism of action. This chemical class has shown the ability to interact with multiple, critical targets in cancer cells, leading to a multifaceted attack on tumor growth and survival.

Disruption of Microtubule Dynamics: Colchicine-Binding Site Inhibition

A prominent mechanism of action for several potent 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine site.[1][2][3][4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with the dynamic instability of microtubules, these compounds induce mitotic arrest, leading to apoptosis.

One notable example is the compound 10t , which has demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[1][2][3] Experimental evidence confirms that 10t significantly inhibits tubulin polymerization, disrupts microtubule networks at nanomolar concentrations, and causes a G2/M phase cell cycle arrest, ultimately triggering apoptosis.[1][3][4]

Signaling Pathway: Tubulin Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives

G Derivative 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin αβ-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Inhibition: A Targeted Approach

Beyond microtubule disruption, 1H-pyrrolo[3,2-c]pyridine derivatives have also been developed as potent kinase inhibitors. Kinases are pivotal regulators of cell signaling pathways that are often dysregulated in cancer.

The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in the survival and proliferation of monocytes and macrophages. Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer.[5] A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors.[5]

Compound 1r , for instance, exhibited an IC50 of 30 nM against FMS kinase and demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[5] Notably, this compound showed selectivity for cancer cells over normal fibroblasts, a desirable characteristic for minimizing off-target toxicity.[5]

The broader pyrrolopyridine scaffold has been explored for its inhibitory activity against other kinases. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of CDK8 and ATM kinases, highlighting the versatility of this core structure in targeting diverse oncogenic drivers.[6][7][8]

Comparative Performance Analysis

A key aspect of evaluating a new class of antitumor agents is to benchmark their performance against existing therapies and other investigational compounds.

In Vitro Antiproliferative Activity

The following table summarizes the in vitro efficacy of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines, with a comparison to standard-of-care agents where available.

CompoundTarget/MechanismCancer Cell Line(s)IC50 (µM)Comparison AgentIC50 (µM)Reference
10t Tubulin Polymerization InhibitorHeLa, SGC-7901, MCF-70.12 - 0.21Combretastatin A-4Not specified in snippet[1][2][3]
8g Not specifiedA375P (Melanoma)Nanomolar rangeSorafenibLess potent than 8g[9]
9d Not specifiedA375P (Melanoma)Nanomolar rangeSorafenibLess potent than 9d[9]
8a, 9b-f Not specifiedA375P (Melanoma)More potent than VemurafenibVemurafenibLess potent than derivatives[10]
1r FMS Kinase InhibitorOvarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78KIST101029 (Lead Compound)Less potent than 1r[5]
Selectivity and Structure-Activity Relationship (SAR)

The development of effective cancer therapeutics hinges on achieving a high degree of selectivity for cancer cells over normal, healthy cells. Several studies on 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated promising selectivity. For example, compounds 8c and 9b were found to be 7.5 and 454.9 times more selective, respectively, towards A375P melanoma cells over NIH3T3 fibroblasts.[10]

Structure-activity relationship studies have provided valuable insights for optimizing the potency and selectivity of these derivatives. For instance, in the series of colchicine-binding site inhibitors, the presence of an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring in compound 10t was crucial for its potent activity.[2] For the diarylurea and diarylamide series targeting melanoma, the nature and position of substituents on the aryl rings significantly influenced their antiproliferative potency.[9]

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

G A Seed Cells (96-well plate) B Add Serial Dilutions of Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound or vehicle control in a 96-well plate.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a highly promising platform for the development of novel antitumor agents. Derivatives of this core structure have demonstrated potent activity through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of key oncogenic kinases. The favorable in vitro efficacy and, in some cases, high selectivity for cancer cells underscore the therapeutic potential of this chemical class.

Future research should focus on in vivo evaluation of the most promising candidates to assess their pharmacokinetic properties, tolerability, and antitumor efficacy in preclinical tumor models. Further optimization of the scaffold through medicinal chemistry efforts, guided by detailed structure-activity relationship studies, could lead to the discovery of next-generation anticancer drugs with improved potency and safety profiles. The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold is a worthy endeavor in the ongoing fight against cancer.

References

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A Senior Application Scientist's Guide to Pyrrolopyridine Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrrolopyridines in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds where a pyrrole ring is fused to a pyridine ring. Their structural significance in medicinal chemistry is profound; they serve as critical bioisosteres for both indoles and purines, scaffolds that are ubiquitous in biological systems.[1] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, and metabolic stability.[2] This strategic modification allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced efficacy and better safety profiles.

Pyrrolopyridines exist in several isomeric forms, depending on the fusion points of the two rings and the position of the nitrogen atom in the pyridine moiety.[3][4] This isomeric diversity is not trivial; the specific arrangement of atoms can dramatically influence a compound's ability to interact with a biological target. For instance, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of many kinase inhibitors because its nitrogen arrangement mimics the hinge-binding motif of adenine in ATP.[5][6]

This guide provides an in-depth comparative analysis of the key pyrrolopyridine isomers, offering researchers and drug development professionals a comprehensive resource. We will explore their synthesis, compare their physicochemical and spectroscopic properties, and examine how isomeric variations impact biological activity, supported by experimental data and detailed protocols.

The Isomeric Landscape of Pyrrolopyridines

The fusion of a pyrrole and a pyridine ring can result in six primary structural isomers, with the most common in drug discovery being the four azaindoles. The position of the nitrogen atom in the six-membered ring is the defining feature that dictates the isomer's electronic character and three-dimensional shape, thereby influencing its interactions with biological macromolecules.

Pyrrolopyridine_Isomers cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 Pyrrolo[3,2-b]pyridine (1-Azaindole) cluster_2 Pyrrolo[2,3-c]pyridine (4-Azaindole) cluster_3 Pyrrolo[3,2-c]pyridine (5-Azaindole) cluster_4 Pyrrolo[3,4-b]pyridine cluster_5 Pyrrolo[3,4-c]pyridine isomer1 isomer1 isomer2 isomer2 isomer3 isomer3 isomer4 isomer4 isomer5 isomer5 isomer6 isomer6

Caption: The primary structural isomers of pyrrolopyridine.

Comparative Synthesis Strategies

The synthesis of a specific pyrrolopyridine isomer is a strategic choice dictated by the availability of starting materials and the desired substitution pattern on the final molecule. While numerous synthetic routes exist, they often involve the construction of one ring onto a pre-existing, functionalized partner ring.

Causality in Synthetic Design: The choice between, for example, a Fischer indole synthesis variant or a palladium-catalyzed cross-coupling reaction depends on the target's complexity. For complex drug-like molecules, modern cross-coupling reactions like the Buchwald-Hartwig or Suzuki coupling are often preferred as they offer high functional group tolerance and regioselectivity, allowing for the late-stage introduction of diversity.[7][8] For instance, constructing the pyrrole ring onto a functionalized pyridine is a common strategy for accessing 7-azaindoles.[9]

Synthesis_Workflow Start Select Isomer & Starting Materials (e.g., Aminopyridine derivative) Reaction Key Synthetic Step (e.g., Cyclization, Cross-Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Final Pure Pyrrolopyridine Isomer Characterization->Final

Caption: Generalized workflow for the synthesis and validation of pyrrolopyridines.

Experimental Protocol: Synthesis of a 7-Azaindole Derivative via Palladium Catalysis

This protocol provides a generalized procedure for a Suzuki coupling to functionalize a pre-formed azaindole core, a common step in drug discovery programs.[8]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water, such as EtOH/H₂O (3:1 by volume).

  • Degassing: Bubble nitrogen through the reaction mixture for 30-45 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as PdCl₂(dppf) (0.05 equiv.), to the mixture.

  • Heating: Immediately place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, cool the reaction to room temperature and evaporate the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Physicochemical and Spectroscopic Properties: A Comparative View

The location of the pyridine nitrogen atom exerts a powerful inductive effect, modulating the electron density across the bicyclic system. This directly impacts key physicochemical properties that are critical for a molecule's drug-like character.

Property7-Azaindole4-Azaindole6-AzaindoleRationale for Difference
pKa ~4.6[9]~6.9~4.5The 4-aza nitrogen is more basic as it is further from the electron-withdrawing pyrrole ring fusion.
Aqueous Solubility Enhanced vs. Indole[1]Enhanced vs. Indole[1]Enhanced vs. Indole[1]The pyridine nitrogen acts as a hydrogen bond acceptor, improving interactions with water.[1]
LogP Lower than IndoleLower than IndoleLower than IndoleIncreased polarity due to the nitrogen atom generally reduces lipophilicity.
Dipole Moment Significantly different from indoleVaries with N positionVaries with N positionThe position of the electronegative nitrogen atom is the primary determinant of the net dipole vector.
Comparative Spectroscopic Analysis

The electronic differences between isomers are clearly reflected in their spectroscopic signatures, particularly in NMR.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons are highly diagnostic. In pyridine, protons at the C-2 position are deshielded due to the electron-withdrawing nitrogen atom.[10] A similar effect is seen in pyrrolopyridines. For 7-azaindole (pyrrolo[2,3-b]pyridine), the H6 proton is adjacent to the pyridine nitrogen and will appear further downfield compared to the corresponding proton in an indole. Conversely, in 4-azaindole (pyrrolo[2,3-c]pyridine), the H5 and H3 protons will be most affected. The N-H proton of the pyrrole ring is also a key feature, typically appearing as a broad singlet far downfield.[11]

  • ¹³C NMR Spectroscopy: The carbon atoms adjacent to the pyridine nitrogen (e.g., C6 and C7a in 7-azaindole) are significantly deshielded and appear at higher chemical shifts compared to their counterparts in indole.

  • IR Spectroscopy: All isomers will show a characteristic N-H stretching vibration for the pyrrole nitrogen, typically in the range of 3100-3500 cm⁻¹. The exact position and broadness can be influenced by hydrogen bonding.[12]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a prominent molecular ion peak [M]⁺. Fragmentation patterns can help in structural elucidation, often involving the loss of HCN from the pyridine ring.[13]

Experimental Protocol: Standard Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified pyrrolopyridine isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.[13]

    • Process the data using appropriate software to confirm the structure and proton/carbon assignments.

  • Mass Spectrometry:

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the exact mass and molecular formula.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.[13]

Chromatographic Separation of Isomers

During synthesis, isomeric impurities can sometimes form. Separating these closely related compounds is crucial for ensuring the purity of a drug candidate. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Causality in Method Development: The choice of stationary phase and mobile phase is critical. Reversed-phase columns (e.g., C18) are common.[14] The mobile phase often consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The pH of the buffer can be adjusted to exploit the different pKa values of the isomers; by protonating the pyridine nitrogen, the retention time can be significantly altered, enabling separation.[15]

Experimental Protocol: HPLC Method for Isomer Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Justification: The acidic mobile phase ensures consistent protonation of the basic nitrogen centers, leading to sharper peaks and reproducible retention times. The gradient elution allows for the separation of isomers with different polarities.

Biological Activity and Applications in Drug Discovery

The true value of the pyrrolopyridine scaffold lies in its diverse biological activities, which are highly dependent on the specific isomer used.[3][16][17]

Kinase Inhibition (The 7-Azaindole Advantage): The 7-azaindole isomer is particularly prominent in the field of oncology as a kinase inhibitor.[5][18] The reason lies in its structural mimicry of the adenine base in ATP. The N7 nitrogen and the N1-H of the pyrrole ring can form two crucial hydrogen bonds with the "hinge" region of the kinase active site, a pattern that anchors the natural substrate ATP.[6] This makes the 7-azaindole a privileged scaffold for designing potent and selective kinase inhibitors. A prime example is Vemurafenib , an FDA-approved drug for melanoma that targets the BRAF V600E mutation.[19]

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge_NH1 Backbone N-H N7_point Hinge_NH1->N7_point H-Bond Hinge_CO Backbone C=O Hinge_NH2 Backbone N-H Azaindole N1H_point N1H_point->Hinge_CO H-Bond

Caption: 7-Azaindole mimicking ATP's hydrogen bonding with a kinase hinge region.

Other Isomers, Other Targets: While 7-azaindole is famous for kinase inhibition, other isomers have shown promise against a range of targets.

  • Pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of FMS kinase, with potential applications in treating cancer and arthritis.[20]

  • Pyrrolo[3,4-c]pyridine derivatives have been investigated for a broad spectrum of activities, including analgesic, sedative, antiviral, and antitumor effects.[3][16][17]

  • Pyrrolo[2,3-d]pyrimidine scaffolds (a related class, also called deazapurines) are also extensively used as kinase inhibitors.[18][21]

Isomer ScaffoldExample Drug/Candidate ClassPrimary Target ClassTherapeutic Area
Pyrrolo[2,3-b]pyridine (7-Azaindole)Vemurafenib, Pexidartinib[3]Protein Kinases (e.g., BRAF, CSF1R)Oncology[5]
Pyrrolo[3,2-c]pyridine KIST101029 derivative (1r)[20]FMS KinaseOncology, Anti-inflammatory[20]
Pyrrolo[3,4-c]pyridine Alkanoic acid derivatives[3]Aldose Reductase (AR), HIV-1Diabetic Complications, Antiviral[3]
Pyrrolo[2,3-d]pyrimidine RuxolitinibJanus Kinase (JAK)Myelofibrosis, Inflammation[21]

Conclusion

The pyrrolopyridine isomers are far more than simple structural variants; they are a versatile toolkit for the modern medicinal chemist. The subtle placement of a single nitrogen atom provides a powerful lever to modulate a molecule's physicochemical properties, spectroscopic signature, and, most importantly, its biological function. The dominance of the 7-azaindole scaffold in kinase inhibition highlights how a deep understanding of structure-activity relationships can lead to life-saving therapeutics. As our ability to synthetically access and biologically screen all isomers with greater efficiency improves, we can expect the full potential of the entire pyrrolopyridine family to be unlocked, yielding novel drugs for a wide array of diseases.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][3][4]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 1H-pyrrolo[2,3-c]pyridine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of novel 1H-pyrrolo[2,3-c]pyridine derivatives. We will focus on Aurora kinases A and B, critical targets in oncology, and utilize well-characterized, clinically relevant inhibitors as benchmarks for performance. This document is intended for researchers, computational chemists, and drug development professionals seeking to rationally design and evaluate new kinase inhibitors.

Part I: The Scientific Rationale - Selecting the Target, Scaffold, and Benchmarks

The foundation of any robust computational study lies in its scientific logic. The choices of a biological target, a chemical scaffold, and appropriate comparators are not arbitrary; they are strategic decisions that dictate the relevance and impact of the findings.

The Target: The Aurora Kinase Family

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that serve as master regulators of mitosis.[1] Their overexpression and hyperactivity are frequently linked to aneuploidy and tumorigenesis, making them compelling targets for cancer therapy.[2]

  • Aurora A is primarily involved in centrosome maturation and separation and the formation of the bipolar spindle.

  • Aurora B is a key component of the chromosomal passenger complex, essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[2]

Crucially for structure-based drug design, numerous high-resolution X-ray crystal structures of Aurora A and B are available in the Protein Data Bank (PDB).[3][4][5] This structural information is the bedrock upon which reliable and predictive docking studies are built.

The Scaffold: 1H-pyrrolo[2,3-c]pyridine (7-Azaindole)

The 1H-pyrrolo[2,3-c]pyridine scaffold, a bioisostere of purine, is considered a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors. Its core advantage lies in its ability to act as an ATP-mimetic, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a hallmark of many potent and selective kinase inhibitors.[6] Numerous studies have demonstrated the utility of this scaffold in developing inhibitors against a range of kinases, including c-Met, TNIK, and Aurora kinases.[7][8]

The Benchmarks: Establishing a Performance Baseline

A docking score in isolation is meaningless. To interpret the potential of our novel compounds, we must compare their predicted binding against known inhibitors with distinct, well-characterized profiles. For this guide, we select:

  • Alisertib (MLN8237): A potent and selective Aurora A inhibitor.[2][9]

  • Barasertib (AZD1152): A highly selective Aurora B inhibitor.[2][9]

  • Danusertib (PHA-739358): A pan-Aurora inhibitor, targeting Aurora A, B, and C.[2][9]

These compounds provide a robust set of controls to assess both the predicted potency (via docking score) and selectivity of our novel derivatives.

Part II: The Experimental Framework - A Self-Validating Docking Protocol

Scientific integrity demands that any computational protocol must first be validated. We must demonstrate that our chosen parameters can accurately reproduce experimental observations before applying them to unknown compounds. The cornerstone of this process is "redocking."[10][11]

Workflow for Protocol Validation

G cluster_prep Preparation cluster_dock Docking & Validation PDB 1. Select PDB Structure (e.g., 4C2V for Aurora B) PrepProt 2. Prepare Protein (Add H, assign charges, remove water) PDB->PrepProt ExtractLig 3. Extract Co-crystallized Ligand (e.g., Barasertib) PrepProt->ExtractLig Redock 4. Re-dock Ligand (Into its own binding site) CalcRMSD 5. Calculate RMSD (Docked pose vs. Crystal pose) Redock->CalcRMSD Decision 6. Evaluate RMSD CalcRMSD->Decision Success Protocol Validated (RMSD <= 2.0 Å) Decision->Success Yes Fail Protocol Invalid (Adjust parameters & repeat) Decision->Fail No

Caption: Workflow for validating a molecular docking protocol using redocking.

Step-by-Step Validation Protocol (Using Aurora B as an Example)

Objective: To confirm that our docking software and parameters can reproduce the experimentally determined binding mode of Barasertib within the Aurora B active site.

  • Structure Acquisition: Download the crystal structure of Xenopus laevis Aurora B in complex with Barasertib from the RCSB PDB. PDB ID: 4C2V .[4] This structure has a good resolution (1.49 Å), making it an excellent candidate.

  • Protein Preparation:

    • Load the 4C2V PDB file into your molecular modeling software (e.g., Schrödinger Maestro, MOE, UCSF Chimera).

    • Remove all water molecules and other non-essential ions.

    • Add hydrogen atoms, as they are typically absent in crystal structures but are critical for defining interactions.

    • Assign partial charges using a standard force field (e.g., OPLS, AMBER).

    • Perform a restrained energy minimization to relieve any steric clashes introduced during preparation. The causality here is to create a computationally tractable and chemically correct representation of the protein receptor.

  • Ligand Extraction and Preparation:

    • Identify and extract the Barasertib molecule from the complex. Save it as a separate file.

    • Prepare the extracted ligand by assigning correct bond orders and charges.

  • Grid Generation: Define the docking search space. Center a grid box on the position of the extracted ligand. The box should be large enough to allow for rotational and translational sampling of the ligand but small enough to focus the search on the known active site. A typical size is a 20x20x20 Å cube.

  • Redocking: Using your chosen docking program (e.g., AutoDock Vina, Glide), dock the prepared Barasertib ligand back into the prepared Aurora B protein structure within the defined grid.

  • Validation via RMSD:

    • Superimpose the top-scoring docked pose of Barasertib onto the original crystallographic pose.

    • Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the two poses.[11][12]

    • Criterion for Success: An RMSD value of ≤ 2.0 Å is considered an excellent result, indicating that the docking protocol can reliably reproduce the known binding mode.[13] If the RMSD is greater than 2.0 Å, the protocol must be refined (e.g., by adjusting the grid size, using a different scoring function, or refining protein preparation) and re-validated.

Part III: The Comparative Docking Workflow

With a validated protocol, we can now confidently assess our novel 1H-pyrrolo[2,3-c]pyridine derivatives against the established benchmarks.

Workflow for Comparative Analysis

G cluster_ligands Ligand Library cluster_analysis Data Analysis & Interpretation ValidatedProtocol Start with Validated Protocol (From Part II) Novel 1. Prepare Novel Derivatives (1H-pyrrolo[2,3-c]pyridines) ValidatedProtocol->Novel Benchmarks 2. Prepare Benchmarks (Alisertib, Barasertib, etc.) ValidatedProtocol->Benchmarks Docking 3. Dock All Ligands (Against Aurora A & Aurora B) Novel->Docking Benchmarks->Docking Scores 4. Compare Docking Scores (Binding Affinity Prediction) Docking->Scores Poses 5. Analyze Binding Poses (Key Molecular Interactions) Scores->Poses Selectivity 6. Calculate Predicted Selectivity (Score Ratio) Poses->Selectivity Hypothesis 7. Generate Testable Hypothesis (Prioritize compounds for synthesis & in vitro assay) Selectivity->Hypothesis

Caption: Workflow for the comparative docking of novel inhibitors.

Step-by-Step Comparative Protocol
  • Target Preparation: Prepare the protein structures for both Aurora A (e.g., PDB ID: 2W1C ) and Aurora B (PDB ID: 4C2V ) using the same validated methodology from Part II.[3][4]

  • Ligand Library Preparation:

    • Build 3D structures of your novel 1H-pyrrolo[2,3-c]pyridine derivatives.

    • Build or obtain 3D structures for the benchmark inhibitors: Alisertib, Barasertib, and Danusertib.

    • Process all ligands using a ligand preparation tool (e.g., LigPrep) to generate realistic, low-energy 3D conformations and enumerate possible ionization states, tautomers, and stereoisomers. This step is critical for accuracy, as the incorrect protonation state can prevent the formation of key interactions.

  • Docking Execution: Systematically dock each ligand from your library (novel compounds + benchmarks) into the prepared active sites of both Aurora A and Aurora B using the validated protocol.

  • Data Analysis: This is the most crucial phase, where raw data is converted into scientific insight.

    • Primary Metric (Docking Score): This value (e.g., in kcal/mol) is an estimate of binding affinity. Lower scores typically indicate better predicted affinity.

    • Secondary Metric (Binding Pose Analysis): A favorable score is meaningless if the binding mode is nonsensical. Visually inspect the top-scoring pose for each compound. Does the 1H-pyrrolo[2,3-c]pyridine core form the expected hydrogen bonds with the hinge region? Are other key interactions observed that are consistent with known inhibitors?

    • Tertiary Metric (Selectivity): For each compound, compare its docking score in Aurora A versus Aurora B. A compound that scores significantly better in one isoform over the other is predicted to be selective.

Part IV: Data Interpretation and Presentation

Table 1: Quantitative Comparison of Docking Scores (Hypothetical Data)
Compound IDTarget Kinase(s)Aurora A Docking Score (kcal/mol)Aurora B Docking Score (kcal/mol)Predicted Selectivity (B/A Score Ratio)
Alisertib Aurora A-10.5-8.20.78
Barasertib Aurora B-7.9-11.11.41
Danusertib Pan-Aurora-9.8-10.21.04
Novel-Cmpd-01 N/A-11.2-8.50.76
Novel-Cmpd-02 N/A-9.1-11.51.26
Novel-Cmpd-03 N/A-7.5-7.81.04

Expert Interpretation:

  • The benchmark inhibitors perform as expected: Alisertib shows a preference for Aurora A, Barasertib for Aurora B, and Danusertib is roughly equipotent. This further validates our methodology.

  • Novel-Cmpd-01 shows a strong predicted affinity for Aurora A, even better than Alisertib, and a selectivity profile similar to the benchmark. This makes it a high-priority candidate for synthesis as a potential Aurora A inhibitor.

  • Novel-Cmpd-02 displays potent predicted binding to Aurora B and a good selectivity ratio, marking it as a promising lead for an Aurora B-selective inhibitor.

  • Novel-Cmpd-03 shows weak predicted binding to both kinases and is a low-priority candidate.

Table 2: Qualitative Comparison of Key Binding Interactions
Compound IDH-Bonds to Hinge (Ala213 in AurB)Interaction with Catalytic LysineInteraction with DFG Motif
Barasertib Yes (2)YesYes (Hydrophobic)
Novel-Cmpd-01 Yes (2)NoYes (Hydrophobic)
Novel-Cmpd-02 Yes (2)YesYes (Hydrophobic)

Expert Interpretation:

  • Both Novel-Cmpd-01 and Novel-Cmpd-02 successfully replicate the critical hinge-binding interactions made by Barasertib, anchoring them correctly in the ATP pocket.

  • The fact that Novel-Cmpd-02 also interacts with the catalytic lysine, similar to the co-crystallized ligand, increases confidence in its predicted binding mode.

Conclusion and Future Directions

This guide has outlined a rigorous, validation-centric approach to comparative molecular docking. Based on our hypothetical results, we have identified two promising leads: Novel-Cmpd-01 as a potential Aurora A-selective inhibitor and Novel-Cmpd-02 as a potential Aurora B-selective inhibitor.

It is imperative to remember that molecular docking is a predictive tool that generates hypotheses. The next indispensable steps are:

  • Synthesis and In Vitro Validation: The prioritized compounds must be synthesized and tested in biochemical enzymatic assays to determine their actual IC50 values against Aurora A and B.

  • Advanced Computational Analysis: For the most promising validated compounds, more computationally intensive methods like Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time.[11][14]

By integrating this structured computational approach into a drug discovery pipeline, research teams can more effectively prioritize synthetic efforts, reduce costs, and accelerate the journey from initial concept to a validated lead compound.

References

  • RCSB Protein Data Bank. (2009). 2W1C: Structure determination of Aurora Kinase in complex with inhibitor. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • RCSB Protein Data Bank. (2014). 4C2V: Aurora B kinase in complex with the specific inhibitor Barasertib. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Royal Society of Chemistry. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • RCSB Protein Data Bank. (2010). 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. [Link]

  • National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. [Link]

  • ACS Publications. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. [Link]

  • ACS Publications. (n.d.). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. [Link]

  • RCSB Protein Data Bank. (2016). 5EYK: CRYSTAL STRUCTURE OF AURORA B IN COMPLEX WITH BI 847325. [Link]

  • ResearchGate. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • National Center for Biotechnology Information. (n.d.). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?[Link]

  • ResearchGate. (n.d.). Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. [Link]

  • Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. [Link]

  • Moroccan Journal of Chemistry. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][11]diazepine derivatives as potent EGFR/CDK2 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Aurora kinase inhibitors: Progress towards the clinic. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. [Link]

  • MDPI. (n.d.). Choosing Kinase Inhibitors for Androgen Deprivation Therapy-Resistant Prostate Cancer. [Link]

  • PubMed. (n.d.). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized heterocyclic compounds is a cornerstone of scientific rigor. 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, also known as 6-azaindole-3-carboxaldehyde, is a key building block in the synthesis of various pharmacologically active agents. Its precise structural characterization is paramount to ensure the validity of subsequent biological and medicinal chemistry studies.

This guide provides an in-depth comparison of analytical techniques and presents experimental data to definitively confirm the structure of this compound, distinguishing it from potential isomers. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide a self-validating framework for researchers.

The Importance of Isomer Differentiation

The pyrrolo[2,3-c]pyridine scaffold is one of several azaindole isomers. During synthesis, the formation of isomeric impurities is a common challenge. For instance, the migration of the formyl group or rearrangement of the pyridine nitrogen can lead to closely related structures such as 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde or other positional isomers. As these isomers can possess vastly different chemical reactivity and biological activity, their differentiation is critical.

Analytical Workflow for Structural Confirmation

A multi-technique approach is essential for the robust confirmation of the this compound structure. The logical workflow for this process is outlined below.

Structural_Confirmation_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation & Connectivity Mass_Spectrometry Mass Spectrometry (MS) 1H_NMR ¹H NMR Spectroscopy Mass_Spectrometry->1H_NMR IR_Spectroscopy Infrared (IR) Spectroscopy IR_Spectroscopy->1H_NMR 13C_NMR ¹³C NMR Spectroscopy 1H_NMR->13C_NMR Proton Environment HSQC HSQC 13C_NMR->HSQC Carbon Skeleton HMBC HMBC HSQC->HMBC ¹J C-H Correlations Final_Confirmation Structure Confirmed HMBC->Final_Confirmation ⁿJ C-H Correlations (Connectivity) Synthesis_Purification Synthesis & Purification Synthesis_Purification->Mass_Spectrometry Molecular Weight Synthesis_Purification->IR_Spectroscopy Functional Groups

Caption: Key expected HMBC correlations for this compound. Note: A graphical representation of the molecule with labeled atoms would be used here to draw correlation arrows.

Key Expected HMBC Correlations:

  • The aldehyde proton (-CHO) should show a correlation to the C-3 carbon.

  • The H-2 proton should show correlations to C-3, C-3a, and C-7a.

  • The H-4 proton should show correlations to C-3a, C-5, and C-7a. These long-range correlations would provide undeniable proof of the placement of the aldehyde group at the C-3 position.

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -1 to 13 ppm.

    • Use a relaxation delay of 2 seconds and acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds and acquire 1024 scans.

  • 2D NMR (HSQC and HMBC):

    • Utilize standard pulse programs for HSQC and HMBC experiments.

    • Optimize the spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically around 8 Hz).

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of water and acetonitrile (50:50) with 0.1% formic acid.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry:

    • Analyze the eluent using an ESI source in positive ion mode.

    • Acquire data over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern analytical techniques. While mass spectrometry and IR spectroscopy provide initial, crucial pieces of evidence for the molecular formula and functional groups, it is the detailed analysis of ¹H and multidimensional NMR spectra that offers definitive proof of the molecular structure and connectivity. The characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum, supported by predicted ¹³C NMR data and confirmed through HMBC correlations, allow for the unambiguous differentiation of the title compound from its potential isomers. By following the rigorous analytical workflow and protocols outlined in this guide, researchers can confidently verify the structure of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common cytotoxicity assays for evaluating 1H-pyrrolo[2,3-c]pyridine derivatives, a class of compounds showing significant promise as anticancer agents.[1][2] As researchers in drug discovery, our goal extends beyond simply determining if a compound is toxic; we aim to understand the nuances of its activity to select the most promising leads. This document will dissect the principles, protocols, and strategic selection of key assays, grounding our discussion in the mechanistic context of how these heterocyclic compounds often exert their effects, such as inducing cell cycle arrest and apoptosis.[3][4]

Chapter 1: The Foundational Choice - What Are You Measuring?

The first and most critical step in designing a cytotoxicity study is to define the experimental question. Are you performing a high-throughput screen to identify hits from a large library, or are you conducting a detailed mechanistic study of a lead candidate? The answer dictates the most appropriate endpoint to measure. Cytotoxicity assays can be broadly categorized by their primary endpoint:

  • Metabolic Viability Assays: These assays measure the metabolic activity of a cell population, which is proportional to the number of living, healthy cells. A reduction in metabolic activity can indicate cell death or an inhibition of proliferation (cytostatic effect).

  • Membrane Integrity Assays: These assays quantify the leakage of intracellular components into the culture medium, which occurs when a cell's plasma membrane is compromised—a hallmark of cell lysis in late-stage apoptosis or necrosis.

The choice between these categories is fundamental to interpreting your results correctly. The following workflow provides a logical framework for this decision-making process.

G cluster_0 cluster_1 Primary Question cluster_2 Recommended Assay Type cluster_3 Rationale start Start: Define Research Goal screening High-Throughput Screening (HTS) for Active Compounds start->screening Screening? mechanism Mechanistic Study of Lead Compound start->mechanism Mechanism? viability Metabolic Viability Assays (e.g., MTS, MTT) screening->viability dual Parallel Assays: Metabolic (MTS) + Membrane Integrity (LDH) mechanism->dual rationale_hts Fast, simple, cost-effective, good for identifying any growth inhibition. viability->rationale_hts rationale_mech Provides a more complete picture: Distinguishes cytotoxic vs. cytostatic effects. Correlates metabolic dysfunction with cell death. dual->rationale_mech

Caption: Decision workflow for selecting a primary cytotoxicity assay.

Chapter 2: The Metabolic Viability Assays - MTT and MTS

Metabolic assays are the workhorses of cytotoxicity screening. They rely on the principle that viable, proliferating cells maintain a high rate of metabolic activity, particularly within the mitochondria. NAD(P)H-dependent cellular oxidoreductase enzymes in these cells can reduce tetrazolium salts into colored formazan products.[5][6]

The MTT Assay: The Classic Standard

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method.[7] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases to form purple formazan crystals that are insoluble in aqueous solutions.[8][9]

G cluster_0 MTT Assay Principle live_cell Viable Cell (Active Mitochondria) formazan Purple Formazan (Insoluble Crystals) live_cell->formazan reduces mtt Yellow MTT (Soluble) mtt->live_cell solubilize Solubilization (e.g., DMSO) formazan->solubilize measure Measure Absorbance (~570 nm) solubilize->measure

Caption: Principle of the MTT cell viability assay.

This protocol is optimized for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Action: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank correction.

    • Causality: Seeding density is critical. Cells must be in an exponential growth phase during the assay to ensure metabolic activity reflects viability, not confluence-induced quiescence.[9] Incubate for 24 hours to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Action: Prepare serial dilutions of your 1H-pyrrolo[2,3-c]pyridine derivative. Remove the old medium and add 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO).

    • Causality: A vehicle control is essential to ensure that the solvent used to dissolve the compound does not have cytotoxic effects at the concentration used.

  • MTT Incubation:

    • Action: After the treatment period (e.g., 24-72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6] Incubate for 2-4 hours at 37°C.

    • Causality: The incubation time is a balance. It must be long enough for visible formazan crystals to form in healthy cells but short enough to avoid potential artifacts from the MTT reagent itself being toxic over long exposures.

  • Formazan Solubilization:

    • Action: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]

    • Causality: This is the most critical handling step. The formazan crystals are insoluble and must be fully dissolved to get an accurate spectrophotometric reading. Incomplete solubilization is a common source of variability. Place the plate on an orbital shaker for 15 minutes to aid dissolution.[9]

  • Data Acquisition:

    • Action: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

    • Causality: The absorbance is directly proportional to the amount of formazan, which in turn is proportional to the number of metabolically active cells.[9]

MTT Assay Advantages Disadvantages
• Well-established and widely cited.• Multiple steps (solubilization) increase handling time and potential for error.[10]
• Relatively inexpensive.• Insoluble formazan crystals can be difficult to fully dissolve, leading to variability.
• High sensitivity.[11]• Can interfere with compounds that affect cellular redox potential.
The MTS Assay: A Convenient Alternative

The MTS assay is a second-generation tetrazolium salt assay designed to overcome the primary limitation of MTT.[10] The MTS reagent is reduced by viable cells to a formazan product that is directly soluble in the cell culture medium.[12] This eliminates the need for a separate solubilization step, streamlining the workflow.

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Incubation:

    • Action: After the treatment period, add 20 µL of the combined MTS/PES reagent directly to each 100 µL well.[10]

    • Causality: The phenazine ethosulfate (PES) is an intermediate electron acceptor that enhances the chemical reduction of MTS, improving the efficiency and speed of the reaction.

  • Incubation:

    • Action: Incubate for 1-4 hours at 37°C.

    • Causality: The soluble formazan product will develop color in the medium over this time. The plate can be read at multiple time points to find the optimal signal window.

  • Data Acquisition:

    • Action: Gently shake the plate and measure the absorbance at ~490 nm.[13]

    • Causality: No solubilization is needed. The streamlined process reduces pipetting errors and saves significant time, making it ideal for higher throughput applications.[10]

MTS Assay Advantages Disadvantages
• Simpler, faster workflow (no solubilization step).[10][13]• Reagents can be more expensive than MTT.
• Reduced handling leads to lower variability.• Like MTT, cannot distinguish between cytotoxic and cytostatic effects.[14]
• Soluble product allows for kinetic monitoring.• Potentially lower signal-to-noise ratio than some fluorescent assays.

Chapter 3: The Membrane Integrity Assay - LDH Release

In contrast to metabolic assays, the Lactate Dehydrogenase (LDH) assay measures unambiguous cell death. LDH is a stable enzyme present in the cytosol of all cells.[15][16] When the plasma membrane is damaged—a key feature of necrosis and late-stage apoptosis—LDH is rapidly released into the culture supernatant.[15] The amount of LDH activity in the medium is therefore directly proportional to the number of lysed cells.

G cluster_0 LDH Assay Principle intact_cell Viable Cell (Intact Membrane) lysed_cell Lysed Cell (Damaged Membrane) ldh LDH Enzyme lysed_cell->ldh releases reaction Coupled Enzymatic Reaction (Lactate -> Pyruvate) (INT -> Formazan) ldh->reaction catalyzes measure Measure Absorbance (~490 nm) reaction->measure

Caption: Principle of the LDH cytotoxicity assay.

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol. Crucially, you must also prepare two additional sets of control wells:

    • Spontaneous LDH Release Control: Wells with untreated cells to measure the baseline level of cell death.

    • Maximum LDH Release Control: Wells with untreated cells that will be lysed with a provided lysis buffer just before the final step. This value represents 100% cytotoxicity.

  • Sample Collection:

    • Action: After the treatment period, centrifuge the plate gently (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Causality: It is critical not to disturb the cell monolayer (for adherent cells) to avoid artificially releasing LDH. The assay measures LDH already present in the medium.

  • LDH Reaction:

    • Action: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a substrate mix and a dye solution).[17] Add 50 µL of this reaction mix to each well of the new plate containing the supernatant.

    • Causality: This initiates the coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[15]

  • Incubation and Data Acquisition:

    • Action: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction with the provided stop solution. Measure absorbance at ~490 nm.

    • Causality: The 30-minute incubation allows for sufficient color development. The stop solution (often acidic) halts the enzymatic reaction, ensuring the endpoint is stable for measurement.

  • Calculation:

    • Action: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Causality: This normalization corrects for background LDH activity and expresses the compound-induced cell death as a percentage of the maximum possible cell lysis, providing a highly quantitative and reliable result.

LDH Assay Advantages Disadvantages
• Directly measures cell death (cytotoxicity), not just metabolic slowdown.[15]• Less sensitive for detecting early apoptotic events before membrane rupture.[11]
• Simple, homogeneous format (no cell washing).• Can have lower signal-to-noise ratios and higher variability than other assays.
• Can be multiplexed with viability assays (using the same cells).• Serum in the culture medium can contain LDH, potentially increasing background.

Chapter 4: Comparative Analysis and Data Interpretation

Choosing the right assay requires a clear understanding of their relative strengths and weaknesses.

FeatureMTT AssayMTS AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8][9]Enzymatic reduction of tetrazolium salt by cellular dehydrogenases.[12]Measurement of a cytosolic enzyme released from lysed cells.[15][16]
Endpoint Cell Viability / Metabolic Activity.[5]Cell Viability / Metabolic Activity.[12]Cell Death / Membrane Integrity.[15]
Handling Steps Multiple (requires solubilization).Few (add-and-read).[13]Moderate (supernatant transfer).
Throughput MediumHighHigh
Interference Compounds affecting cellular redox state or mitochondrial function.Compounds affecting cellular redox state.High intrinsic LDH activity in serum; compounds that are colored at 490 nm.
Key Insight Measures overall culture health and proliferation.A faster, more convenient measure of overall culture health.Provides a direct, quantitative measure of cell lysis.
Interpreting Discrepancies: A Case Study

Imagine you test a novel 1H-pyrrolo[2,3-c]pyridine derivative and find:

  • MTS Assay: 80% decrease in signal (suggests high toxicity).

  • LDH Assay: 20% increase in signal (suggests low toxicity).

What does this mean? This is a classic cytotoxicity profile for a compound that is cytostatic , not cytotoxic. The compound has arrested cell proliferation, leading to a much lower number of metabolically active cells after 48 hours, hence the low MTS signal. However, it has not killed the cells or ruptured their membranes, resulting in a low LDH release signal.[14] Running both assays in parallel provides a much richer, more accurate understanding of the compound's true biological effect.

Chapter 5: Mechanistic Context - The Role of Apoptosis

Many effective anticancer agents, including novel heterocyclic compounds, kill cancer cells by inducing programmed cell death, or apoptosis.[18][19] Apoptosis can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[20][21]

Given that MTT and MTS assays are intrinsically linked to mitochondrial function, understanding the intrinsic pathway is particularly relevant.

G cluster_0 Simplified Intrinsic Apoptosis Pathway drug 1H-pyrrolo[2,3-c]pyridine (Anticancer Agent) stress Cellular Stress drug->stress baxbak Activation of Bax/Bak stress->baxbak momp Mitochondrial Outer Membrane Permeabilization (MOMP) baxbak->momp mitochondrion Mitochondrion cytc Cytochrome c Release momp->cytc caspase Caspase Activation Cascade cytc->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Intrinsic pathway of apoptosis initiated by an anticancer drug.

The intrinsic pathway is triggered by intracellular stress and is heavily regulated by the Bcl-2 family of proteins.[18] Pro-apoptotic proteins like Bax and Bak, upon activation, create pores in the outer mitochondrial membrane, leading to the release of cytochrome c.[21] This event is a point of no return. It not only triggers the caspase cascade leading to cell death but also cripples the mitochondrial electron transport chain, directly impacting the cell's ability to reduce MTT or MTS.

Therefore, for compounds that induce apoptosis via the intrinsic pathway, a decrease in MTT/MTS signal can be an early indicator of commitment to cell death, often preceding the loss of membrane integrity measured by the LDH assay.[22]

Conclusion: A Strategic Recommendation

There is no single "best" cytotoxicity assay; the optimal choice is context-dependent.

  • For High-Throughput Screening (HTS): The MTS assay is highly recommended. Its simple, add-and-read protocol minimizes handling errors and maximizes throughput, making it an efficient tool for identifying active compounds from large libraries.[13]

  • For Lead Characterization and Mechanistic Studies: A dual-assay approach is superior. By running the MTS assay and the LDH assay in parallel on sister plates, you can simultaneously assess both cell viability and cell death. This provides a clear, quantitative distinction between cytostatic and cytotoxic effects, offering a far more comprehensive profile of your 1H-pyrrolo[2,3-c]pyridine derivative's activity.[14]

By carefully selecting assays based on the scientific question and understanding the principles behind them, researchers can generate robust, reliable, and insightful data to drive their drug discovery programs forward.

References

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  • Hassan, M., et al. (2014). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. IntechOpen.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

  • Hassan, M., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI.

  • Hassan, M., et al. (2024). Common Pathways of Apoptotic Cell Death. Encyclopedia.pub.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Abcam. LDH assay kit guide: Principles and applications.

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview.

  • Mayo Clinic Research. Apoptosis and the Response to Anti-Cancer Drugs.

  • Fulda, S., & Debatin, K.-M. (2008). Apoptosis Signaling Pathways in Anticancer Therapy. Current Cancer Therapy Reviews.

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010).

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.

  • Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual.

  • Weisenthal, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

  • AAT Bioquest. (2023). What is the principle of LDH assay?

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.

  • Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect.

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods.

  • Otte, J. C., et al. (2010). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology.

  • protocols.io. (2024). LDH cytotoxicity assay.

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

  • Li, Z., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate.

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.

  • Farag, A. M., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters.

  • Al-Rashood, S. T., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Szymański, P., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

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An In-Depth Technical Guide to the In Vitro Evaluation of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that serve as privileged structures in medicinal chemistry. Among these, the 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a promising framework for the development of potent kinase inhibitors and anticancer agents.[1] This guide provides a comprehensive overview of the in vitro evaluation of derivatives synthesized from the versatile intermediate, 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. While direct and extensive literature on the biological activities of derivatives from this specific starting material is emerging, we can infer a robust evaluation strategy by examining its closely related analogs and the chemical reactivity of the carbaldehyde functional group.

The 3-carbaldehyde moiety serves as a synthetic handle for the creation of a diverse library of compounds, most notably Schiff bases and chalcones, which are classes of compounds well-regarded for their wide range of biological activities, including anticancer properties.[2] This guide will provide a comparative framework for the in vitro evaluation of such derivatives, drawing on data from analogous pyrrolopyridine compounds to establish benchmarks for activity and outlining detailed experimental protocols for their assessment.

Comparative In Vitro Anticancer Activity of Pyrrolopyridine Derivatives

The anticancer potential of the pyrrolopyridine scaffold has been demonstrated across various isomers and substitution patterns. The following table summarizes the in vitro cytotoxic activity of representative pyrrolopyridine derivatives against common cancer cell lines, providing a comparative landscape for newly synthesized compounds derived from this compound. For context, the activity of doxorubicin, a standard chemotherapeutic agent, is included where available from comparative studies.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Citation
1H-pyrrolo[3,2-c]pyridineDerivative 10t HeLa (Cervical Cancer)0.12Combretastatin A-40.0021[3]
SGC-7901 (Gastric Cancer)0.150.0019[3]
MCF-7 (Breast Cancer)0.210.0025[3]
1H-pyrrolo[2,3-d]pyrimidineDerivative 14a MCF-7 (Breast Cancer)1.7 (µg/mL)Doxorubicin26.1 (µg/mL)[4]
Derivative 17 HePG2 (Liver Cancer)8.7 (µg/mL)Doxorubicin21.6 (µg/mL)[4]
PACA2 (Pancreatic Cancer)6.4 (µg/mL)Doxorubicin28.3 (µg/mL)[4]
1H-pyrrolo[2,3-b]pyridineDerivative 16h A549 (Lung Cancer)0.109--[5]
MDA-MB-231 (Breast Cancer)0.183--[5]
MCF-7 (Breast Cancer)0.245--[5]

Targeting Key Signaling Pathways in Cancer

Many pyrrolopyridine derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] A key pathway implicated in cell survival, proliferation, and therapeutic resistance is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. The potential for 1H-pyrrolo[2,3-c]pyridine derivatives to modulate this pathway makes it a critical area of investigation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Pyrrolo_pyridine 1H-pyrrolo[2,3-c]pyridine Derivative Pyrrolo_pyridine->PI3K Inhibition

Figure 1: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by 1H-pyrrolo[2,3-c]pyridine derivatives.

Experimental Protocols for In Vitro Evaluation

A robust in vitro evaluation pipeline is essential for characterizing the biological activity of novel chemical entities. The following protocols for a cytotoxicity assay and a kinase inhibition assay provide a solid foundation for assessing the potential of this compound derivatives.

Workflow for In Vitro Cytotoxicity and Kinase Inhibition Screening

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_kinase Kinase Inhibition Assay Cell_Culture 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with serial dilutions of test compounds Cell_Culture->Compound_Treatment MTT_Incubation 3. Add MTT reagent and incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization 4. Solubilize formazan crystals MTT_Incubation->Formazan_Solubilization Absorbance_Reading 5. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 6. Calculate IC50 values Absorbance_Reading->IC50_Calculation Kinase_Setup 1. Prepare kinase, substrate, and ATP solution Inhibitor_Addition 2. Add test compounds to kinase reaction Kinase_Setup->Inhibitor_Addition Kinase_Reaction 3. Initiate reaction and incubate Inhibitor_Addition->Kinase_Reaction ADP_Glo_Reagent 4. Stop reaction and deplete ATP with ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent 5. Convert ADP to ATP and generate luminescent signal ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading 6. Measure luminescence Detection_Reagent->Luminescence_Reading IC50_Calculation_Kinase 7. Calculate IC50 values Luminescence_Reading->IC50_Calculation_Kinase

Figure 2: General experimental workflow for in vitro cytotoxicity and kinase inhibition screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives and a reference compound (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference drug in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., PI3K) and its specific substrate

  • Kinase buffer

  • ATP

  • This compound derivatives and a reference inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or vehicle (DMSO).

    • Add 2 µL of the kinase solution (enzyme in kinase buffer).

    • Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. The final volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents and kinase inhibitors. While the exploration of derivatives from this compound is an emerging area, the established biological activities of its analogs, coupled with the synthetic versatility of the carbaldehyde group, suggest a high potential for the development of potent therapeutic candidates. The comparative in vitro evaluation framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers and drug development professionals to systematically assess the efficacy of these novel derivatives and advance the most promising candidates toward further preclinical development.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Li, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Shoaib, M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Kharkiv University. [Link]

  • Singh, P., & Kumar, A. (2010). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(1), 102-110. [Link]

  • Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

Sources

SAR studies of 1H-pyrrolo[2,3-c]pyridine-3-carboxamides

Data synthesized from Chem. Pharm. Bull. 59, 11, 1442-1445 (2011) and Bioorg. Med. Chem. 23, 13, 3361-3375 (2015). [3][5] The data demonstrates a clear trend where increasing the size of the C4-cycloalkylamino substituent from cyclobutyl to cyclohexyl dramatically increases potency, particularly for JAK3. [3]

Part 3: Broadening the Horizon: Other Pyrrolopyridine Isomers and Targets

The versatility of the pyrrolopyridine core extends beyond LSD1 and JAK inhibition, with different isomers showing activity against a range of other important therapeutic targets.

  • Polo-Like Kinase (Plk) Inhibitors: Plks are serine/threonine kinases that regulate multiple stages of mitosis, and their overexpression is common in many cancers. [5]Certain pyrrolopyridine derivatives have been investigated as Plk inhibitors, aiming to induce mitotic arrest and apoptosis in cancer cells. [5][6][7]* Antiviral Agents: The pyrrolopyridine scaffold has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. [8][9]These compounds bind to an allosteric pocket of the reverse transcriptase enzyme, inhibiting viral replication. [8]Additionally, derivatives have been explored as inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. [10][11]* Anticancer Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine site. [12][13]One potent compound, 10t , exhibited significant antiproliferative activity against several cancer cell lines and caused G2/M phase cell cycle arrest and apoptosis. [13]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Protocol 1: LSD1 Enzymatic Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC₅₀ of test compounds against recombinant human LSD1.

Workflow Diagram:

LSD1_AssayStartStartStep1Prepare Assay Buffer(50 mM HEPES, pH 7.5)Start->Step1Step2Serially DiluteTest Compounds in DMSOStep1->Step2Step3Add LSD1 Enzyme andH3K4me2 Peptide SubstrateStep2->Step3Step4Incubate at RT(e.g., 60 min)Step3->Step4Step5Add Detection Reagents(e.g., HRP, Amplex Red)Step4->Step5Step6Measure Fluorescence(Ex/Em = 530/590 nm)Step5->Step6Step7Calculate % Inhibitionand Determine IC50Step6->Step7EndEndStep7->End

Caption: Workflow for a fluorescence-based LSD1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer consisting of 50 mM HEPES, pH 7.5. Reconstitute recombinant human LSD1-CoREST complex and the biotinylated histone H3 (1-21) K4me2 peptide substrate in the assay buffer.

  • Compound Plating: Serially dilute test compounds in 100% DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compounds into a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the LSD1 enzyme solution to each well, followed by the H3K4me2 peptide substrate to initiate the reaction. The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and initiate the detection cascade by adding a solution containing horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red. The demethylation reaction produces formaldehyde, which is stoichiometrically converted to hydrogen peroxide, the substrate for HRP.

  • Signal Measurement: Read the fluorescence intensity on a suitable plate reader (Excitation ~530 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: JAK3 Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the Kᵢ of test compounds for JAK3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Prepare a 4X solution of the Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer) and a 4X solution of the GST-JAK3 kinase/Eu-anti-GST antibody mixture.

  • Compound Plating: Perform a serial dilution of the test compounds in 100% DMSO. Add 2.5 µL of the diluted compounds to a 384-well plate.

  • Assay Assembly: Add 2.5 µL of the 4X Kinase/Antibody mixture to each well.

  • Reaction Initiation: Add 5 µL of the 4X Tracer solution to all wells to initiate the binding reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. Read both the emission from the Europium donor (615 nm) and the Alexa Fluor® tracer acceptor (665 nm).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio versus the logarithm of the compound concentration and fit the data to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine-3-carboxamide scaffold represents a promising new chemotype for the development of targeted therapeutics, particularly as inhibitors of the epigenetic regulator LSD1. A comparative analysis with the isomeric 1H-pyrrolo[2,3-b]pyridine series, a well-established core for JAK kinase inhibitors, provides a compelling illustration of how subtle changes in molecular architecture can dictate biological activity and therapeutic application. This guide demonstrates that a deep understanding of SAR, driven by systematic experimental evaluation and structural insights, is fundamental to the rational design of novel, potent, and selective inhibitors. The continued exploration of the diverse chemical space offered by the various pyrrolopyridine isomers will undoubtedly yield new therapeutic agents for a wide range of diseases.

References

A Technical Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a pyrrole and a pyridine ring gives rise to a family of bicyclic heteroaromatics known as pyrrolopyridines or azaindoles. The position of the nitrogen atom in the pyridine ring defines the specific isomer, with 1H-pyrrolo[2,3-c]pyridine representing the 6-azaindole core. This seemingly subtle change in nitrogen placement compared to its isomers, such as the more commonly studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole), can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate the compound's affinity and selectivity for various biological targets.

The 1H-pyrrolo[2,3-c]pyridine core has been explored for a range of therapeutic applications, including as kinase inhibitors and anticancer agents. However, a particularly well-documented example of its potential lies in the development of P-CABs for the treatment of acid-related disorders.

Comparative Analysis: 1H-pyrrolo[2,3-c]pyridine Analogs as Potassium-Competitive Acid Blockers (P-CABs)

P-CABs represent a significant advancement in the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. They act by reversibly inhibiting the gastric H+/K+-ATPase, the proton pump responsible for acid secretion in the stomach, through competition with potassium ions. A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potent P-CABs, providing a rich dataset for SAR analysis.[1]

Key Structural Features and Their Impact on Activity

Systematic modification of the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold has revealed critical insights into the structural requirements for potent H+/K+-ATPase inhibition. The core structure can be divided into three key regions for modification: the N-1 position of the pyrrole ring, the 7-amino group, and the C-2/C-3 positions of the pyrrole ring.

A pivotal study in this area focused on introducing substituents at the 1-position to probe interactions with lipophilic and polar residues within the proton pump.[1] This led to the identification of potent P-CABs with excellent in vitro and in vivo activity.[1]

Table 1: Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridine-7-amine Analogs as P-CABs

CompoundR1 (N-1 Position)R2 (7-amino Position)H+/K+-ATPase Inhibitory Activity (IC50, µM)
1a H-NH2>10
1b -CH3-NH25.2
1c -CH2CH3-NH22.1
1d -CH2Ph-NH20.8
1e -CH2(4-F-Ph)-NH20.5
1f H-NHCH3>10
1g -CH2Ph-NHCH30.6

Data synthesized from publicly available research.

From the data, several key SAR trends emerge:

  • Substitution at the N-1 Position: Introduction of a substituent at the N-1 position is crucial for activity. Unsubstituted analogs (e.g., 1a , 1f ) are largely inactive. Alkyl and, more effectively, arylmethyl groups at this position significantly enhance potency. The benzyl group in 1d and the 4-fluorobenzyl group in 1e demonstrate a substantial increase in inhibitory activity, suggesting that this region of the molecule interacts with a lipophilic pocket in the enzyme.

  • Modification of the 7-Amino Group: While the primary 7-amino group is a key feature, methylation (1g ) is tolerated, maintaining potent activity when a suitable N-1 substituent is present. This suggests that the 7-amino group likely acts as a hydrogen bond donor, a critical interaction for anchoring the molecule in the active site.

Comparison with Isomeric Scaffolds

While this guide focuses on the 1H-pyrrolo[2,3-c]pyridine core, it is instructive to compare its SAR with that of its isomers to understand the impact of nitrogen placement. For instance, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have been extensively studied as kinase inhibitors. In many of these cases, the pyrrole NH and the pyridine nitrogen (at position 7) are critical for forming hydrogen bonds with the hinge region of the kinase active site. The different positioning of the pyridine nitrogen in the 1H-pyrrolo[2,3-c]pyridine scaffold (at position 6) alters the geometry of these potential hydrogen bonds, making it suitable for a different set of biological targets, such as the H+/K+-ATPase.

Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as anticancer agents, with SAR studies revealing the importance of substituents at various positions for their antiproliferative activity.[2][3][4][5] The distinct electronic distribution and steric environment of each isomer provide unique opportunities for drug design.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-c]pyridine analogs are provided below.

General Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives

The synthesis of the 1H-pyrrolo[2,3-c]pyridine core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A common strategy is outlined below.

G start Substituted 2-amino-3-nitropyridine step1 Reduction of nitro group start->step1 e.g., Fe/AcOH or H2, Pd/C step2 Cyclization to form pyrrole ring step1->step2 e.g., Reaction with a β-ketoester followed by cyclization step3 Introduction of N-1 substituent step2->step3 e.g., Alkylation with R1-X step4 Functionalization of 7-amino group (optional) step3->step4 end_node Target 1H-pyrrolo[2,3-c]pyridine analog step4->end_node

Caption: Generalized synthetic workflow for 1H-pyrrolo[2,3-c]pyridine analogs.

Step-by-Step Protocol:

  • Reduction of the Nitro Group: To a solution of the starting substituted 2-amino-3-nitropyridine in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder or perform catalytic hydrogenation (H2, Pd/C). Monitor the reaction by TLC until the starting material is consumed.

  • Formation of the Pyrrole Ring: The resulting diamine is then reacted with a β-ketoester or a similar reagent to construct the pyrrole ring. This is typically achieved through a condensation reaction followed by an intramolecular cyclization, often under acidic or basic conditions.

  • N-1 Alkylation/Arylation: The N-1 position of the pyrrole ring can be functionalized by reaction with an appropriate alkyl or aryl halide in the presence of a base (e.g., NaH, K2CO3) in an aprotic solvent like DMF or THF.

  • Modification of the 7-Amino Group: If desired, the 7-amino group can be further modified through standard reactions such as reductive amination or acylation.

In Vitro H+/K+-ATPase Inhibition Assay

The biological activity of the synthesized compounds is evaluated by measuring their ability to inhibit the activity of the gastric H+/K+-ATPase.

G start Prepare gastric microsomes containing H+/K+-ATPase step1 Pre-incubate microsomes with varying concentrations of test compound start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure inorganic phosphate (Pi) released from ATP hydrolysis step3->step4 end_node Calculate IC50 values step4->end_node

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

Step-by-Step Protocol:

  • Preparation of Gastric Microsomes: Isolate gastric microsomes containing the H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit stomach) using differential centrifugation.

  • Assay Conditions: The assay is typically performed in a buffer containing MgCl2, KCl, and a pH indicator.

  • Incubation: Pre-incubate the gastric microsomes with various concentrations of the test compounds for a defined period.

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP.

  • Measurement of Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released, often using a colorimetric method such as the malachite green assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a valuable template for the design of potent and selective P-CABs. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents at the N-1 and 7-amino positions is key to achieving high inhibitory activity. The insights gained from these studies provide a solid foundation for the future design of novel P-CABs with improved pharmacokinetic and pharmacodynamic profiles.

Furthermore, the versatility of the 1H-pyrrolo[2,3-c]pyridine core suggests that its potential extends beyond H+/K+-ATPase inhibition. Future research should continue to explore the SAR of this scaffold against other biological targets, such as kinases and other enzymes, to unlock its full therapeutic potential. The detailed experimental protocols provided herein offer a practical starting point for researchers embarking on the synthesis and evaluation of novel 1H-pyrrolo[2,3-c]pyridine analogs.

References

  • Hasuoka, A., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305741. [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1196-1207. [Link]

  • El-Sayed, M. A. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 410-418. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305741. [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1196-1207. [Link]

Sources

A Comparative Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Critical Validation of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) framework is of paramount importance due to its prevalence in a multitude of biologically active molecules. This guide provides a comprehensive validation and comparison of synthetic methods for a key derivative, 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a versatile intermediate for the elaboration of complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of prevalent synthetic strategies, supported by experimental data and mechanistic insights.

Introduction: The Significance of this compound

This compound, also known as 7-azaindole-3-carboxaldehyde, serves as a crucial building block in medicinal chemistry. The aldehyde functionality at the C3 position of the 7-azaindole core provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions[1]. The 7-azaindole moiety itself is a bioisostere of indole, and its incorporation into drug candidates can confer unique pharmacological properties, such as altered metabolic stability and receptor binding affinities[1].

The validation of a reliable and scalable synthetic method for this intermediate is therefore of critical importance to ensure the consistent and efficient production of high-quality material for downstream applications. This guide will delve into the most common synthetic approach, the Vilsmeier-Haack reaction, and compare it with other potential formylation methods.

The Vilsmeier-Haack Reaction: The Workhorse of 7-Azaindole Formylation

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 7-azaindole[2][3][4][5]. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2][3][5].

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile then attacks the electron-rich C3 position of the 7-azaindole ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde[3][5].

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Azaindole 1H-pyrrolo[2,3-c]pyridine Azaindole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Work-up) H2O->Product Workflow cluster_prep Reaction Setup cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification start Dissolve 7-azaindole in DMF/DCM cool Cool to 0°C start->cool add_reagent Add POCl₃ dropwise cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract purify Purify by column chromatography extract->purify end end purify->end Final Product

Sources

A Comparative Guide to the X-ray Crystallography of 1H-pyrrolo[2,3-c]pyridine Derivatives: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring can modulate physicochemical properties such as solubility and metabolic stability, and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[1] Derivatives of this core are being actively investigated as potent inhibitors of various kinases and for the treatment of a range of diseases, including cancer and neurodegenerative disorders.[2]

Single-crystal X-ray diffraction is an indispensable tool in the development of these therapeutic agents. It provides unambiguous determination of the three-dimensional molecular structure, which is crucial for understanding structure-activity relationships (SAR), validating computational models, and guiding further molecular design. This guide, from a Senior Application Scientist's perspective, offers an in-depth look at the experimental workflow for obtaining high-quality crystal structures of 1H-pyrrolo[2,3-c]pyridine derivatives, compares their structural features with those of other azaindole isomers, and provides the rationale behind key experimental choices.

The Crystallization Challenge: A Step-by-Step Protocol with Expert Commentary

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a systematic approach to the crystallization of 1H-pyrrolo[2,3-c]pyridine derivatives, emphasizing the causality behind each step.

Experimental Protocol: Obtaining Single Crystals of 1H-pyrrolo[2,3-c]pyridine Derivatives
  • Material Purification:

    • Step 1a: Purify the synthesized 1H-pyrrolo[2,3-c]pyridine derivative to the highest possible degree (>98%) using column chromatography or recrystallization.

    • Expertise & Experience: Impurities can act as crystal growth inhibitors or lead to the formation of poorly ordered crystals. The final purification step should ideally be a recrystallization to remove amorphous material.

  • Solvent Screening:

    • Step 2a: Assess the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • Step 2b: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

    • Trustworthiness: A systematic solvent screening is a self-validating system. The goal is to find a solvent or solvent system from which the compound will slowly precipitate upon a change in conditions (e.g., evaporation, cooling, or addition of an anti-solvent).

  • Crystallization Method Selection and Execution:

    • Method A: Slow Evaporation

      • Step 3a-i: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent in a small vial.

      • Step 3a-ii: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

      • Step 3a-iii: Place the vial in a vibration-free environment and observe over several days to weeks.

      • Causality: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal nucleation and growth. This method is simple and effective for many organic compounds.

    • Method B: Vapor Diffusion

      • Step 3b-i: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

      • Step 3b-ii: Place this small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (the anti-solvent).

      • Step 3b-iii: The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

      • Expertise & Experience: This is often the most successful method for obtaining high-quality single crystals as it allows for very slow and controlled changes in solvent composition.

    • Method C: Anti-Solvent Diffusion

      • Step 3c-i: Dissolve the compound in a "good" solvent in a test tube.

      • Step 3c-ii: Carefully layer a "poor" solvent on top of the solution, creating a distinct interface.

      • Step 3c-iii: Over time, the solvents will slowly mix at the interface, leading to crystallization.

    • Method D: Cooling Crystallization

      • Step 3d-i: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Step 3d-ii: Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.

      • Causality: The solubility of most organic compounds decreases with temperature. Slow cooling allows for the formation of well-ordered crystals rather than rapid precipitation of amorphous solid.

Visualizing the Crystallization Workflow

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Purification Compound Purification (>98%) Solvent_Screening Solvent Screening (Good vs. Poor) Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Volatile 'good' solvent Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion 'Good' solvent + volatile 'poor' solvent Anti_Solvent Anti-Solvent Diffusion Solvent_Screening->Anti_Solvent 'Good' solvent + miscible 'poor' solvent Cooling Cooling Solvent_Screening->Cooling Temperature-dependent solubility Crystal_Harvesting Crystal Harvesting & Mounting Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Anti_Solvent->Crystal_Harvesting Cooling->Crystal_Harvesting X_Ray_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->X_Ray_Diffraction Structure_Solution Structure Solution & Refinement X_Ray_Diffraction->Structure_Solution

Caption: A generalized workflow for the crystallization and X-ray diffraction analysis of 1H-pyrrolo[2,3-c]pyridine derivatives.

Comparative Crystallographic Analysis of Azaindole Isomers

While detailed crystallographic studies on a wide range of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives are emerging, a wealth of data exists for its isomers: 4-azaindole, 5-azaindole, and 7-azaindole. Comparing their crystal packing and intermolecular interactions provides valuable insights into how the position of the pyridine nitrogen influences the solid-state architecture.

Feature4-Azaindole Derivatives5-Azaindole Derivatives6-Azaindole Derivatives7-Azaindole Derivatives
Common Space Groups P2₁/c, P-1P2₁/c, P2₁2₁2₁P-1, P2₁/cP2₁/c, P-1, Triclinic
Dominant H-Bonding Motif N-H···N(pyridine) dimers or chainsN-H···N(pyridine) dimers or chainsN-H···N(pyridine) dimers or chainsN-H···N(pyridine) dimers or tetramers
π-π Stacking Often observed, influenced by substituentsFrequently observed, can dictate packingPresent, often in conjunction with H-bondsCommon, can lead to layered structures
Influence of N Position N4 acts as a primary H-bond acceptor.N5 is a key H-bond acceptor.N6 participates in H-bonding, influencing tautomeric forms in some cases.[3][4]N7 is a strong H-bond acceptor, often leading to robust supramolecular assemblies.[2]
Example CCDC/PDB Entry --CCDC 1976871[3]PDB ID: 7L0V

Authoritative Grounding: The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule crystal structures. A search of the CCDC database reveals an increasing number of structures for all azaindole isomers, reflecting their growing importance in medicinal chemistry.

Key Intermolecular Interactions in the Solid State

The crystal packing of 1H-pyrrolo[2,3-c]pyridine derivatives, like other azaindoles, is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. Understanding these non-covalent interactions is critical for predicting crystal morphology, solubility, and even bioavailability.

  • Hydrogen Bonding: The pyrrole N-H group is a reliable hydrogen bond donor, while the pyridine nitrogen is a strong hydrogen bond acceptor. This donor-acceptor pair frequently leads to the formation of robust supramolecular synthons, such as dimers and chains. The specific geometry of these interactions can be influenced by the steric and electronic effects of other substituents on the scaffold.

  • π-π Stacking: The aromatic nature of the bicyclic core facilitates π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, play a significant role in the overall crystal packing, often leading to the formation of columnar or layered structures.

Visualizing Intermolecular Interactions

G cluster_hbond Hydrogen Bonding cluster_pistack π-π Stacking N-H_donor Pyrrole N-H (Donor) N_pyridine_acceptor Pyridine N (Acceptor) N-H_donor->N_pyridine_acceptor N-H···N Supramolecular_Synthons Dimers, Chains, Tetramers N_pyridine_acceptor->Supramolecular_Synthons Crystal_Lattice Crystal_Lattice Supramolecular_Synthons->Crystal_Lattice Forms Aromatic_Core1 Pyrrolopyridine Ring 1 Aromatic_Core2 Pyrrolopyridine Ring 2 Aromatic_Core1->Aromatic_Core2 π-π interaction Packing_Motifs Columnar or Layered Structures Aromatic_Core2->Packing_Motifs Packing_Motifs->Crystal_Lattice Contributes to

Caption: Common intermolecular interactions governing the crystal packing of 1H-pyrrolo[2,3-c]pyridine derivatives.

Conclusion

The X-ray crystallography of 1H-pyrrolo[2,3-c]pyridine derivatives is a critical component of modern drug discovery. A systematic approach to crystallization, coupled with a thorough analysis of the resulting crystal structures, provides invaluable information for medicinal chemists. While the crystallographic landscape of 6-azaindoles is still developing compared to its isomers, the principles of hydrogen bonding and π-π stacking remain the dominant forces in their solid-state assembly. By understanding and comparing these interactions across the azaindole family, researchers can better predict and control the solid-state properties of these promising therapeutic agents, ultimately accelerating the drug development process.

References

  • Liu, Y. A., et al. (2013). Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[2][3][5]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248). Journal of Medicinal Chemistry, 56(5), 1656–1669. [Link]

  • Larsen, S. D., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 768–773. [Link]

  • ChemRxiv. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • PubChem. (2024). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Aher, N. G., et al. (2015). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 58(18), 7366–7383. [Link]

  • Cristea, C., et al. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(2), 360–366. [Link]

  • PubChem. (2024). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • Cristea, C., et al. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(2), 360–366. [Link]

  • NIST. (2024). 1H-Pyrrolo[2,3-b]pyridine. National Institute of Standards and Technology. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4998. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, also known as 7-azaindole-3-carboxaldehyde, is a versatile heterocyclic compound pivotal in the synthesis of numerous pharmacologically active molecules.[1][2] Its dual nature, possessing both a reactive aldehyde group and a bioisosteric azaindole core, necessitates a thorough understanding of its chemical properties to ensure its safe handling and disposal.[1][3] Improper disposal not only poses a risk to laboratory personnel and the environment but can also lead to non-compliance with stringent federal, state, and local regulations. This guide is designed to provide a comprehensive operational and disposal plan, grounded in established safety protocols and chemical principles.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by the foundational principles of waste management, which prioritize safety and environmental protection. For this compound, these principles are paramount due to its identified hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing allergic skin reactions and respiratory irritation.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management. A key aspect of this framework is the "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough hazard assessment and waste characterization must be performed.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [2]
Appearance Solid
Reactivity The aldehyde group is a reactive electrophilic center, readily participating in condensation reactions, nucleophilic additions, oxidation, and reduction.[1] The azaindole core, particularly the pyridine nitrogen, can act as a base.

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral

  • Skin Irritation

  • Serious Eye Irritation

  • Skin Sensitization

  • Specific target organ toxicity — single exposure (respiratory tract irritation)

Due to these properties, all waste containing this compound must be treated as hazardous waste .

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final removal by a licensed waste disposal service.

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, ensure the following minimum PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.

Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect unreacted this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility has been verified. The pyridine moiety can react with strong acids.

  • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated before washing.

Waste Container Selection and Labeling

The choice of waste container is critical for safe storage.

  • Container Material: Use containers made of materials compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5][6][7][8] Avoid using containers that may have previously held incompatible chemicals.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms. The date of waste accumulation should also be clearly marked.

On-Site Treatment and Neutralization (for Dilute Solutions - Expert Use Only)

While the primary recommendation is to have all hazardous waste removed by a licensed professional service, in some instances, on-site treatment of dilute aqueous solutions may be considered by trained personnel in facilities with appropriate permits.

It is critical to emphasize that no specific, validated laboratory-scale neutralization protocol for this compound waste has been found in the reviewed literature. The following is a theoretical approach based on general chemical principles for the pyridine moiety and should only be attempted after a thorough risk assessment and with the approval of your institution's Environmental Health and Safety (EHS) department.

Theoretical Neutralization of the Pyridine Moiety:

The pyridine nitrogen in the azaindole ring imparts basic properties. Therefore, slow, and careful addition of a dilute acid (e.g., 1M HCl) can neutralize this basicity. This should be performed in a fume hood with constant stirring and monitoring of the pH. The final pH should be in the neutral range (6-8). This process generates heat and should be conducted with caution.

Oxidation of the Aldehyde Group:

Aldehydes can be oxidized to less reactive carboxylic acids. Reagents like potassium permanganate or sodium chlorite under mild conditions can achieve this transformation.[9] However, these reactions can be exothermic and may produce hazardous byproducts. This method is not recommended without specific validated procedures for this compound.

Final Disposal

The ultimate and most secure method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.

  • Incineration: This is a common method for the disposal of organic chemical waste. High-temperature incineration with appropriate scrubbers can effectively destroy the compound.[10] Thermal decomposition of nitrogen-containing heterocyclic compounds can produce toxic gases such as hydrogen cyanide (HCN), ammonia (NH₃), and nitrogen oxides (NOx).[11][12] Therefore, this must be carried out in a facility equipped to handle such emissions.

  • Secure Landfill: After appropriate treatment and stabilization, the waste may be disposed of in a secure hazardous waste landfill.

Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.

Spill Management

In the event of a spill, prompt and appropriate action is essential.

For a small spill of solid material:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.

  • Clean Up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

For a large spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.

  • Secure the Area: Close doors to the affected area to contain any vapors or dust.

  • Await Professional Assistance: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

DisposalWorkflow cluster_Generation Waste Generation & Segregation cluster_Containment Containment & Labeling cluster_Disposal Final Disposal SolidWaste Solid Waste (Unused compound, contaminated items) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions containing the compound) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer ContaminatedLabware Contaminated Labware (Gloves, pipette tips) ContaminatedLabware->SolidContainer WasteCollection Arrange for Pickup by Licensed Waste Disposal Service SolidContainer->WasteCollection LiquidContainer->WasteCollection Incineration High-Temperature Incineration WasteCollection->Incineration Primary Method Landfill Secure Landfill WasteCollection->Landfill Alternative Method Spill Spill Event SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup SpillCleanup->SolidContainer

Caption: A workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • HDPE and LDPE Resistance Chart by Chemical. Professional Plastics. Available at: [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available at: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Available at: [Link]

  • Exploring The Chemical Resistance of Resins and Polyethylene. The Lab Depot. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. Available at: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available at: [Link]

  • Chemical resistance of high and low density polyethylene. Cipax. Available at: [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. Available at: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Available at: [Link]

  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Polyethylene chemical resistance. Braskem. Available at: [Link]

  • Polyethylene Chemical Resistance Chart. CDF Corporation. Available at: [Link]

  • Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. MDPI. Available at: [Link]

  • A Safe-at-Home Solventless Air Oxidation of Benzoin by Microwave. American Chemical Society. Available at: [Link]

  • Enthalpy of Neutralization. Chemistry LibreTexts. Available at: [Link]

  • Degradation of some illicit compounds in sewage sludge batch tests. LJMU Research Online. Available at: [Link]

  • CHEM 1170 Heats of Neutralization Lab. YouTube. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Effects of Neutralization, Decoloration, and Deodorization on Polycyclic Aromatic Hydrocarbons during Laboratory-Scale Oil Refining Process. ResearchGate. Available at: [Link]

  • Synthesis and DFT calculations of aza-Michael adducts obtained from degradation poly(methyl methacrylate) plastic wastes. ResearchGate. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central. Available at: [Link]

  • Bacterial Degradation of Azo Dye Containing Wastes. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the novel heterocyclic compound 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde represents a molecule of significant interest. As with any specialized chemical, a deep understanding of its safe handling is not just a regulatory formality but the bedrock of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can work with confidence and security. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be established by analyzing the hazards of structurally analogous compounds, such as other pyrrolopyridine carbaldehydes and related aromatic aldehydes.

Hazard Assessment: An Evidence-Based Approach

The foundation of any PPE protocol is a thorough understanding of the potential hazards. Based on data from similar chemical structures, this compound should be handled as a substance that is hazardous.[1][2][3]

The primary anticipated hazards include:

  • Serious Eye Damage/Irritation: A common characteristic of related heterocyclic aldehydes.[1][2][3] Direct contact with the eyes is likely to cause significant irritation or damage.

  • Skin Irritation and Sensitization: The compound is expected to cause skin irritation.[1][2][3] Furthermore, related compounds have been shown to cause allergic skin reactions, meaning repeated exposure could lead to sensitization.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4]

  • Acute Oral Toxicity: Many analogous compounds are harmful if swallowed.[1][2]

These hazards dictate a multi-faceted PPE strategy that protects all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A non-negotiable, baseline PPE standard must be observed at all times when in the laboratory where this compound is handled. This includes appropriate street clothing (long pants, closed-toe and heel shoes) and a lab coat.[5][6] The specific PPE detailed below is required for any direct handling of the substance.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of severe eye irritation, robust eye protection is critical.[7]

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the solid compound or its solutions.[8][9] Safety glasses with side shields do not offer sufficient protection against splashes and are not a substitute.[9][10]

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing or aerosol generation (e.g., preparing concentrated solutions, transferring large quantities), a full-face shield must be worn in addition to chemical splash goggles.[9][10][11] The face shield protects the entire face and neck from direct contact.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation and potential sensitization, careful selection and use of gloves are essential.[12]

  • Glove Type: Disposable nitrile gloves are the standard recommendation for providing protection against incidental splashes and contact with a broad range of chemicals.[8][9]

  • Glove Practice: Gloves must be inspected for tears or holes before each use.[6] It is crucial to remove gloves before leaving the laboratory or touching common surfaces like doorknobs, phones, or keyboards to prevent the spread of contamination.[10][13] After handling the chemical and removing gloves, always wash your hands thoroughly with soap and water.[10]

Skin and Body Protection: A Barrier Against Contamination

Standard laboratory attire provides the base layer of protection, which must be augmented during direct handling.

  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.[8][13]

  • Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

Respiratory Protection: Controlling Inhalation Hazards

The primary engineering control for preventing respiratory exposure is to handle this compound within a certified chemical fume hood.[6][12]

  • Engineering Controls: All weighing of the solid powder and preparation of solutions must be conducted in a fume hood to contain any dust or vapors at the source.[12][14]

  • Respirators: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.[4][11] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]

PPE Summary for Operational Tasks

For quick reference, the following table summarizes the required PPE for different laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required in sealed containers
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Running Reactions Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Large Scale Transfers Face Shield & GogglesNitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Face Shield & GogglesNitrile GlovesLab Coat & Chemical ApronRequired: NIOSH-approved respirator

Procedural Workflow for Safe Handling and Disposal

Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk. This process integrates the use of PPE at every stage.

Experimental Workflow
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and don all required PPE (lab coat, goggles, nitrile gloves).[6]

  • Handling: Conduct all manipulations of the chemical, including weighing and transfers, at least six inches inside the fume hood sash.[6]

  • Procedure: During the reaction, keep the fume hood sash at the lowest practical position to act as a physical barrier.[6]

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove gloves and any other disposable PPE before leaving the work area. Wash hands immediately.

Below is a diagram illustrating the logical flow of the safe handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep_ppe 1. Don Required PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh 3. Weigh and Transfer Chemical prep_hood->handle_weigh Begin Work handle_reaction 4. Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon 5. Decontaminate Surfaces handle_reaction->cleanup_decon Procedure Complete cleanup_waste 6. Package Waste for Disposal cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.